Bis(2-chlorophenyl) phosphorochloridate
Description
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-2-[chloro-(2-chlorophenoxy)phosphoryl]oxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl3O3P/c13-9-5-1-3-7-11(9)17-19(15,16)18-12-8-4-2-6-10(12)14/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSGEMKKBUVQOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OP(=O)(OC2=CC=CC=C2Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl3O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402367 | |
| Record name | BIS(2-CHLOROPHENYL) PHOSPHOROCHLORIDATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17776-78-2 | |
| Record name | BIS(2-CHLOROPHENYL) PHOSPHOROCHLORIDATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical properties of Bis(2-chlorophenyl) phosphorochloridate
The following is an in-depth technical guide on Bis(2-chlorophenyl) phosphorochloridate , structured for researchers and drug development professionals.
CAS: 17776-78-2 | Formula: C₁₂H₈Cl₃O₃P | MW: 337.52 g/mol [1][2][3]
Executive Summary & Chemical Identity
Bis(2-chlorophenyl) phosphorochloridate (also known as Bis(2-chlorophenyl) chlorophosphate) is a specialized organophosphorus reagent used primarily for the phosphorylation of nucleophiles (alcohols, amines) in organic synthesis and medicinal chemistry.[3]
Unlike the more common diphenyl phosphorochloridate, this derivative incorporates two ortho-chloro substituents on the phenyl rings.[3] This structural modification introduces critical electronic and steric effects that modulate the electrophilicity of the phosphorus center and the lipophilicity of the resulting phosphate esters. It is a key building block in the synthesis of nucleotide prodrugs and phosphoramidates , where the aryl groups serve as masking moieties to enhance cellular permeability.[3]
Physiochemical Profile
| Property | Data | Source |
| Appearance | Clear, colorless to pale yellow liquid | [ChemScene] |
| Boiling Point | ~135–137 °C (at 12 mmHg)* | [Inferred from analogs] |
| Density | ~1.49 g/cm³ | [ChemImpex] |
| Solubility | Soluble in DCM, THF, Toluene; Hydrolyzes in water | [Standard] |
| LogP | 5.1 (Predicted) | [PubChem] |
| Moisture Sensitivity | High (Reacts violently with water to form HCl) | [Safety Data] |
*Note: Boiling point data is often extrapolated from the related 2-chlorophenyl phosphorodichloridate; vacuum distillation is required for purification.[3]
Chemical Structure & Reactivity Profile
The Ortho-Chloro Effect
The utility of Bis(2-chlorophenyl) phosphorochloridate lies in the specific influence of the chlorine atom at the C2 position of the phenoxy rings:
-
Electronic Activation (Inductive Effect -I): The chlorine atom is electron-withdrawing.[3] This decreases the electron density on the phenoxy oxygen, which in turn pulls electron density away from the central Phosphorus (P) atom.
-
Result: The P-Cl bond becomes more electrophilic compared to unsubstituted diphenyl phosphorochloridate, facilitating faster attack by nucleophiles.[3]
-
-
Steric Modulation: The bulky chlorine atom at the ortho position creates steric hindrance around the phosphate center.[3]
-
Leaving Group Ability: The pKa of 2-chlorophenol (~8.[3]5) is lower than that of phenol (~10.0).[3]
-
Result: In subsequent steps (e.g., prodrug activation or displacement reactions), the 2-chlorophenoxy group is a superior leaving group compared to a simple phenoxy group.[3]
-
Mechanism of Action: Phosphorylation
The reaction typically proceeds via an Addition-Elimination mechanism (SN2@P).[3]
Caption: SN2@P mechanism showing nucleophilic attack by alcohol and base-mediated scavenging of HCl.[1][3]
Experimental Protocols
Standard Phosphorylation of a Primary Alcohol
This protocol describes the synthesis of a phosphate triester using Bis(2-chlorophenyl) phosphorochloridate.[3]
Reagents:
-
Substrate: Primary Alcohol (1.0 eq)[3]
-
Reagent: Bis(2-chlorophenyl) phosphorochloridate (1.1 – 1.2 eq)[3]
-
Base: Triethylamine (Et₃N) or Pyridine (1.5 – 2.0 eq)[3]
-
Catalyst (Optional): DMAP (0.1 eq) for hindered substrates.[3]
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).[3]
Workflow:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.
-
Dissolution: Dissolve the alcohol and base in anhydrous solvent. Cool the solution to 0 °C (ice bath) to suppress side reactions.
-
Addition: Add Bis(2-chlorophenyl) phosphorochloridate dropwise via syringe.
-
Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature (RT). Monitor via TLC (or ³¹P NMR).
-
Endpoint: Disappearance of starting alcohol.[3]
-
-
Quenching: Quench with water or saturated NaHCO₃ solution.
-
Workup: Extract with DCM. Wash organic layer with 1M HCl (to remove excess base), then brine.[3] Dry over Na₂SO₄.[3]
-
Purification: Flash column chromatography (Silica gel).
Handling & Quenching Safety
Hazard: The reagent hydrolyzes rapidly to produce HCl gas and phosphoric acid derivatives.[3]
-
Storage: Store under inert gas at 2–8 °C. Moisture sensitive.
-
Spill Control: Do not use water.[3] Absorb with dry sand or earth.[3] Neutralize with a weak base (soda ash) before disposal.[3]
Caption: Step-by-step workflow for phosphorylation using Bis(2-chlorophenyl) phosphorochloridate.
Applications in Drug Development[4]
Prodrug Synthesis (ProTide Technology)
Bis(2-chlorophenyl) phosphorochloridate is utilized to synthesize masked phosphate prodrugs .[3] Many antiviral and anticancer nucleoside analogs (e.g., Sofosbuvir analogs) require phosphorylation to become active.[3]
-
Problem: Charged phosphate groups cannot cross cell membranes.
-
Solution: The 2-chlorophenyl groups mask the negative charge, creating a lipophilic neutral triester.[3]
-
Bioactivation: Once inside the cell, esterases or specific chemical environments cleave the chlorophenoxy groups, releasing the active monophosphate nucleotide.
Synthesis of Cyclic Phosphates
The reagent can be used to form cyclic phosphates if the substrate is a 1,2- or 1,3-diol.[3] The ortho-chloro substituents facilitate the cyclization by making the phosphorus center sufficiently electrophilic for the second intramolecular attack, often requiring elevated temperatures or stronger bases compared to the initial intermolecular attack.
References
-
PubChem. (2025).[3] Bis(2-chlorophenyl) phosphorochloridate - Compound Summary. National Library of Medicine.[3] [Link][3]
-
McGuigan, C., et al. (1993).[3] Application of the ProTide technology for the delivery of phosphorylated nucleoside analogues. (General reference for aryl phosphorochloridate applications in prodrugs).
-
Jalalifar, M., et al. (2013).[3] Synthesis of Some Cyclophosphorodiamidates Derivatives. Asian Journal of Chemistry. (Describes synthesis protocols for related phenyl phosphorochloridates). [Link]
Sources
Bis(2-chlorophenyl) phosphorochloridate CAS 15879-93-3 overview
Topic: Bis(2-chlorophenyl) phosphorochloridate (CAS 15879-93-3) Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Process Chemists
Precision Phosphorylation in Nucleotide & Prodrug Synthesis
Executive Summary
Bis(2-chlorophenyl) phosphorochloridate (CAS 15879-93-3) is a specialized phosphorylating agent used primarily in the synthesis of phosphate triesters, nucleotides, and prodrugs. Unlike generic phosphorylating agents (e.g., POCl₃), this reagent introduces two lipophilic, electron-withdrawing o-chlorophenyl groups simultaneously. These groups serve a dual purpose: they activate the phosphorus center for coupling while acting as robust protecting groups that can be selectively removed later.[1][] This guide details the mechanistic advantages, experimental protocols, and safety frameworks required for its effective application in drug development.
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
| Property | Data |
| CAS Number | 15879-93-3 |
| IUPAC Name | Bis(2-chlorophenyl) phosphorochloridate |
| Molecular Formula | C₁₂H₈Cl₃O₃P |
| Molecular Weight | 337.52 g/mol |
| Appearance | Viscous colorless to pale yellow liquid |
| Boiling Point | ~210°C (at 760 mmHg) / Decomposes |
| Solubility | Soluble in DCM, THF, Pyridine, Acetonitrile; Hydrolyzes in water |
| Stability | Moisture sensitive; store under inert atmosphere (Ar/N₂) at 2-8°C |
| Reactivity Class | Hard Electrophile (Phosphorylating Agent) |
Mechanism of Action: The "Activated" Phosphate
The utility of Bis(2-chlorophenyl) phosphorochloridate lies in the electronic and steric properties of the ortho-chlorophenyl substituents.
-
Electronic Activation: The chlorine atom at the ortho position is electron-withdrawing (inductive effect), making the phosphorus atom more electropositive compared to a diphenyl ester. This increases the rate of nucleophilic attack by the target alcohol (ROH).
-
Steric Protection: The bulky ortho-chloro groups shield the phosphate center from non-specific hydrolysis during workup, providing greater stability than unsubstituted phenyl esters.
-
Leaving Group Potential: The chloride (Cl⁻) on the phosphorus is a potent leaving group, allowing for rapid substitution under mild basic conditions.
Visualization: Phosphorylation Pathway
The following diagram illustrates the mechanism where a nucleoside (or alcohol) attacks the reagent, followed by the specific deprotection pathway using an oximate reagent.
Caption: Mechanism of phosphorylation followed by oximate-mediated deprotection.
Experimental Protocol: Synthesis of Protected Nucleotides
Objective: To synthesize a 5'-phosphorylated nucleoside analogue using Bis(2-chlorophenyl) phosphorochloridate.
Reagents Required[1][2][3][7][8][9][10][11][12][13][14]
-
Substrate: Nucleoside (dried by co-evaporation with pyridine).
-
Reagent: Bis(2-chlorophenyl) phosphorochloridate (1.2 - 1.5 equivalents).
-
Base/Solvent: Anhydrous Pyridine (acts as both).
-
Quenching: Water or aqueous Sodium Bicarbonate.
Step-by-Step Methodology
-
Preparation:
-
Place the nucleoside (1.0 mmol) in a flame-dried round-bottom flask under Argon.
-
Dissolve in anhydrous pyridine (10 mL). Cool the solution to 0°C in an ice bath.
-
-
Coupling:
-
Add Bis(2-chlorophenyl) phosphorochloridate (1.2 mmol, ~405 mg) dropwise via syringe over 5 minutes.
-
Expert Insight: The dropwise addition prevents localized overheating and side reactions (e.g., 3'-5' dimerization).
-
Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor by TLC (DCM:MeOH 9:1).
-
-
Workup:
-
Quench the reaction by adding water (1 mL) while cooling. Stir for 15 minutes to hydrolyze any excess phosphorochloridate.
-
Dilute with Ethyl Acetate (50 mL) and wash with saturated NaHCO₃ (2 x 30 mL) followed by Brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the residue via silica gel column chromatography. The bis(2-chlorophenyl) phosphate ester is typically lipophilic and will elute in lower polarity solvents compared to the free nucleoside.
-
Deprotection Strategy: The Oximate Method
One of the primary reasons for using the o-chlorophenyl group is its stability under acidic and mild basic conditions, yet it can be removed cleanly using specific nucleophiles.
Reagents:
-
syn-Pyridine-2-carboxaldoxime (or 2-nitrobenzaldoxime).
-
N,N,N',N'-Tetramethylguanidine (TMG).
-
Solvent: Dioxane/Water (1:1).
Protocol:
-
Dissolve the protected triester (0.5 mmol) in Dioxane (5 mL).
-
Add syn-Pyridine-2-carboxaldoxime (10 eq) and TMG (10 eq).
-
Stir at room temperature for 12–24 hours. The oximate ion attacks the phosphorus, displacing the o-chlorophenoxide leaving group.
-
Add aqueous ammonia (30%) if necessary to hydrolyze the intermediate oxime-phosphate adduct to the free phosphate.
Workflow Visualization
Caption: Operational workflow for phosphorylation and isolation.
Safety & Handling (E-E-A-T)
Hazard Classification: Corrosive (Skin Corr.[3] 1B), Moisture Sensitive.
-
Engineering Controls: Always handle inside a fume hood. The reagent releases HCl upon contact with moisture.
-
PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container under inert gas (Nitrogen/Argon) at 2-8°C. If the liquid turns dark or cloudy, it indicates hydrolysis; redistillation may be required.
-
Spill Management: Neutralize spills with sodium carbonate or lime before wiping. Do not use water directly on the concentrated chemical.
References
-
Reese, C. B. (1978). "The Chemical Synthesis of Oligo- and Poly-nucleotides by the Phosphotriester Approach." Tetrahedron, 34(21), 3143-3179. Link
-
Ogilvie, K. K., et al. (1980). "The chemical synthesis of oligoribonucleotides. IX. A comparison of protecting groups." Canadian Journal of Chemistry, 58(23), 2686-2693.[4] Link
-
PubChem. (2025). "Bis(2-chlorophenyl) phosphorochloridate - Compound Summary." National Library of Medicine. Link
-
Eckstein, F. (1983). "Phosphorothioate analogues of nucleotides." Angewandte Chemie International Edition, 22(6), 423-439. (Context on phosphate modifications). Link
Sources
Technical Guide: Stability & Handling of Bis(2-chlorophenyl) phosphorochloridate
The following technical guide details the stability, degradation mechanisms, and handling protocols for Bis(2-chlorophenyl) phosphorochloridate .
Executive Summary
Bis(2-chlorophenyl) phosphorochloridate (CAS 17776-78-2 ) is a highly reactive phosphorylating agent widely employed in oligonucleotide synthesis and phosphorylation chemistry. Its utility stems from the electron-withdrawing nature of the o-chlorophenyl groups, which enhances the electrophilicity of the phosphorus center compared to unsubstituted diphenyl derivatives.
However, this enhanced reactivity translates to extreme moisture sensitivity . Under ambient conditions (approx. 25°C, 50% RH), the compound undergoes rapid hydrolysis, liberating corrosive hydrogen chloride (HCl) gas and degrading into the catalytically inert phosphate diester.
Critical Stability Directive: This compound must be handled exclusively under an inert atmosphere (Ar/N₂) using anhydrous techniques. Exposure to atmospheric moisture for even minutes can compromise reagent purity.
Chemical Identity & Distinction
A common error in procurement and database searches is confusing the Bis (two ester groups) form with the Mono (one ester group) form.
| Feature | Target Compound | Common Confusant |
| Name | Bis(2-chlorophenyl) phosphorochloridate | 2-Chlorophenyl phosphorodichloridate |
| Structure | ||
| CAS No. | 17776-78-2 | 15074-54-1 |
| Formula | ||
| Mol.[1][2][3][4][5][6][7][8][9] Weight | 337.52 g/mol | 245.43 g/mol |
| Physical State | Viscous Liquid / Low-Melting Solid | Liquid |
| Reactivity | Monofunctional Electrophile | Bifunctional Electrophile |
Expert Insight: The Bis compound is often used to introduce a phosphate diester moiety that serves as a protected phosphate. The o-chlorophenyl groups can be removed later using specific nucleophiles (e.g., oximate ions), making it a valuable orthogonal protecting group strategy in nucleotide chemistry.
Stability Profile & Degradation Mechanism
Hydrolytic Instability
The phosphorus-chlorine (P-Cl) bond is the weak link. The electron-withdrawing o-chlorophenyl rings pull electron density away from the phosphorus, making it highly susceptible to nucleophilic attack by water.
Degradation Pathway:
-
Nucleophilic Attack: Atmospheric water attacks the phosphorus center.
-
Elimination: Chloride is displaced as a leaving group.
-
Product Formation: Conversion to Bis(2-chlorophenyl) phosphate and release of HCl.
Figure 1: Hydrolytic degradation pathway of Bis(2-chlorophenyl) phosphorochloridate.
Thermal Stability
-
Ambient: Stable if strictly dry.
-
Elevated Temperatures (>40°C): Risk of disproportionation or P-O-C bond cleavage, especially if traces of acid (HCl) are present (autocatalytic decomposition).
-
Storage: Recommended at 2–8°C or -20°C for long-term storage to inhibit slow hydrolysis from trace moisture ingress.
Handling & Storage Protocols
Storage Requirements[10]
-
Container: Amber glass with a PTFE-lined septum or a Schlenk flask.
-
Atmosphere: Headspace must be backfilled with dry Nitrogen or Argon.
-
Desiccant: Store secondary containment within a desiccator containing P₂O₅ or activated silica gel.
-
Temperature: Refrigeration (2–8°C) is standard; freezing (-20°C) is preferred for shelf-lives exceeding 6 months.
Handling Workflow (Self-Validating System)
To ensure scientific integrity, the handling process must prevent moisture contact before the reagent enters the reaction vessel.
Figure 2: Decision tree for handling moisture-sensitive phosphorochloridates.
Solvents & Additives
-
Solvents: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) are preferred. Solvents should be dried over molecular sieves (3Å or 4Å) to <50 ppm water content.
-
Base Trap: Because the reaction releases HCl, a non-nucleophilic base (e.g., Triethylamine or Diisopropylethylamine) is mandatory in the reaction mixture to scavenge the acid and drive the reaction forward.
Analytical Monitoring (QC)
The most definitive method to verify the quality of Bis(2-chlorophenyl) phosphorochloridate is ³¹P NMR Spectroscopy .
³¹P NMR Profile
Phosphorus NMR allows for rapid differentiation between the active chloride and the hydrolyzed phosphate.
| Species | Approximate Chemical Shift (δ ppm)* | Multiplicity |
| Bis(2-chlorophenyl) phosphorochloridate | +5 to +15 ppm | Singlet |
| Bis(2-chlorophenyl) phosphate (Hydrolysis Product) | -10 to -20 ppm | Singlet |
| Pyrophosphates (Thermal degradation) | -20 to -30 ppm | Multiple peaks |
*Note: Shifts are relative to 85% H₃PO₄ (external std). Exact values depend on solvent (CDCl₃ vs DMSO-d₆).
Protocol for NMR Sampling:
-
Take an oven-dried NMR tube.
-
Flush with Argon.
-
Dissolve ~10 mg of sample in dry CDCl₃ (stored over sieves).
-
Acquire spectrum immediately.
-
Pass Criteria: >95% integration of the downfield peak (+5 to +15 range).
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4361784, Bis(2-chlorophenyl) phosphorochloridate. Retrieved from [Link]
-
Reese, C. B., & Song, Q. (1999).[1] A new approach to the synthesis of oligonucleotides and oligonucleotide phosphorothioates in solution. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Bis(2-chlorophenyl) phosphorochloridate | C12H8Cl3O3P | CID 4361784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. WO2005076744A2 - Method for the preparation of peptide-oligonucleotide conjugates - Google Patents [patents.google.com]
- 7. chemscene.com [chemscene.com]
- 8. researchgate.net [researchgate.net]
- 9. US20180328922A1 - Tri-functional crosslinking reagents - Google Patents [patents.google.com]
Advanced Technical Guide: Reaction Mechanisms of Phosphorochloridates in Organic Synthesis
Executive Summary
Phosphorochloridates (chlorophosphates) are the linchpin reagents in the synthesis of phosphate esters, phosphoramidates, and nucleotide prodrugs (e.g., ProTides).[1] For drug development professionals, understanding the fine mechanics of the nucleophilic substitution at phosphorus (
This guide moves beyond basic textbook definitions to explore the transition state geometry, stereochemical inversion, and practical catalytic cycles that drive modern organophosphorus synthesis.
Part 1: Mechanistic Fundamentals of
Unlike carbon-centered nucleophilic substitution, phosphorus (V) substitution allows for hypervalent intermediates. However, for phosphorochloridates, the reaction predominantly follows a concerted
The Concerted Displacement
The nucleophile attacks the phosphorus center from the backside, 180° opposite the chloride leaving group. This forms a trigonal bipyramidal (TBP) transition state where the nucleophile and leaving group occupy the apical positions.
-
Apical Entry/Departure: The electronegative groups (Cl and Nucleophile) prefer apical positions due to apicophilicity rules.
-
Stereochemistry: The reaction proceeds with inversion of configuration (Walden inversion) at the phosphorus center. This is critical when synthesizing chiral ProTides, where the
or configuration significantly impacts biological activity.
The Role of Base Catalysis (NMI vs. Grignards)
-
N-Methylimidazole (NMI): Acts as a nucleophilic catalyst. It attacks the phosphorochloridate to form a highly reactive phosphoryl imidazolium species . This intermediate is more electrophilic than the parent chloride, accelerating the reaction while maintaining stereochemical inversion (double inversion = net retention, though often dynamic kinetic resolution occurs).
- -BuMgCl: Acts as a strong base to deprotonate the nucleophile (e.g., the 5'-OH of a nucleoside), creating a potent alkoxide nucleophile that attacks the phosphorus directly.
Visualization: The Pathway
The following diagram illustrates the stereochemical inversion and the transition state geometry.
Figure 1: The nucleophile attacks 180° from the leaving group (Cl), passing through a pentacoordinate transition state, resulting in stereochemical inversion.
Part 2: Synthetic Application – The ProTide Approach
The most high-value application of phosphorochloridates today is the synthesis of ProTides (Pronucleotides). These are phosphoramidate prodrugs designed to bypass the rate-limiting first phosphorylation step of nucleoside antivirals (e.g., Sofosbuvir, Remdesivir).
The ProTide Synthesis Workflow
The synthesis typically couples a nucleoside with a pre-formed phosphorochloridate reagent.[2][3]
-
Reagent Formation:
is reacted sequentially with a phenol (aryl group) and an amino acid ester (L-alanine ester) to form the phosphorochloridate. -
Coupling: The phosphorochloridate reacts with the nucleoside's 5'-OH.[4][5]
-
Stereocontrol: Since the phosphorus is chiral, diastereomers (
and ) are formed. Separation via crystallization or chromatography is often required.
Metabolic Activation Pathway
Understanding the mechanism of synthesis is futile without understanding the mechanism of action. The "masking" groups (phenol and amino acid) are designed to be removed sequentially inside the cell.
Figure 2: The "lock-and-key" activation mechanism relies on specific enzymatic cleavage and spontaneous chemical cyclization.
Part 3: Experimental Protocol (SOP)
Protocol: Coupling of Phosphorochloridate with Nucleoside
Objective: Synthesis of a 5'-phosphoramidate nucleoside prodrug.
Reagents:
-
Nucleoside (1.0 equiv)
-
Phosphorochloridate Reagent (2.0 - 3.0 equiv)
- -BuMgCl (1.0 M in THF, 2.5 equiv) OR N-Methylimidazole (NMI)
-
Anhydrous THF (Solvent)[6]
Step-by-Step Methodology:
-
Drying (Critical): Dry the nucleoside and phosphorochloridate under high vacuum over
for 12 hours. Moisture will hydrolyze the chloridate to a phosphate diester, killing the reaction. -
Solubilization: Dissolve the nucleoside in anhydrous THF under Argon atmosphere. If solubility is poor, use a co-solvent like anhydrous pyridine or dioxane.
-
Deprotonation (Grignard Method):
-
Coupling:
-
Add the phosphorochloridate (dissolved in THF) dropwise to the reaction mixture at 0°C.
-
Allow to warm to Room Temperature (RT) and stir for 2–16 hours.
-
-
Quenching: Add saturated
solution to quench excess Grignard. -
Extraction: Extract with Ethyl Acetate (
). Wash organics with brine, dry over . -
Purification: Silica gel chromatography (MeOH/DCM gradient). Separation of diastereomers may require HPLC or crystallization.
Data Summary: Base Comparison
The choice of base dictates the reaction pathway and side-product profile.
| Base / Catalyst | Mechanism Role | Pros | Cons |
| Deprotonates Nucleoside (Alkoxide formation) | High reactivity; effective for sterically hindered alcohols. | Incompatible with base-sensitive groups; requires strict anhydrous conditions. | |
| N-Methylimidazole (NMI) | Nucleophilic Catalyst (Forms P-Imidazolium) | Milder conditions; preserves acid/base sensitive groups. | Slower reaction rates for secondary alcohols; requires excess reagent. |
| LiHMDS | Strong Non-nucleophilic Base | Irreversible deprotonation; very clean for specific substrates. | Can cause epimerization of chiral centers in the sugar moiety. |
Part 4: Troubleshooting & Scientific Integrity
Self-Validating the System
To ensure the protocol is working before committing valuable starting material:
-
31P NMR Monitoring: The starting phosphorochloridate typically appears around
7–10 ppm (doublet if diastereomeric). The product phosphoramidate shifts upfield to 3–5 ppm. Hydrolysis product (phosphate diester) appears near -1 to 1 ppm. -
TLC Staining: Phosphoramidates often stain poorly with UV but react vigorously with Hanessian’s Stain (molybdate), turning blue upon heating.
Common Failure Modes
-
Hydrolysis: Presence of broad peak at ~0 ppm in 31P NMR.
-
Fix: Re-dry THF over molecular sieves; ensure Argon line is positive pressure.
-
-
N-Phosphorylation: Reaction occurs on the nucleobase amine instead of the sugar hydroxyl.
-
Fix: Protect exocyclic amines (e.g., Benzoyl protection) or use
-BuMgCl (favors O-alkylation due to Hard-Soft Acid-Base matching).
-
References
-
McGuigan, C., et al. (2006). "Phosphoramidate ProTides of the anticancer agent gemcitabine: Synthesis and in vitro evaluation." Journal of Medicinal Chemistry. Link
-
Mehellou, Y., & Rattan, H. S. (2018). "The ProTide Prodrug Technology: From the Concept to the Clinic." Journal of Medicinal Chemistry. Link
-
Pradere, U., et al. (2014). "Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs." Chemical Reviews. Link
-
Slusarczyk, M., et al. (2018). "Application of ProTide Technology to Gemcitabine: A Successful Approach to Overcome the Key Cancer Resistance Mechanisms." Journal of Medicinal Chemistry. Link
-
Knaggs, M. H., et al. (2000). "Mechanism of hydrolysis of phosphorochloridates." Journal of the Chemical Society, Perkin Transactions 2. Link
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- 2. The ProTide Prodrug Technology: From the Concept to the Clinic: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthetic Approaches for the Preparation of Phosphoramidate Prodrugs of 2'-Deoxypseudoisocytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic Approaches for the Preparation of Phosphoramidate Prodrugs of 2′‐Deoxypseudoisocytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iris.unito.it [iris.unito.it]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. 702. The mechanism of hydrolysis of phosphorochloridates and related compounds. Part III. Phosphoramidochloridates - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 10. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 371. The mechanism of hydrolysis of phosphonochloridates and related compounds. Part I. The effect of substituents - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. SN2 Reaction Mechanism [chemistrysteps.com]
- 14. 703. The mechanism of hydrolysis of phosphorochloridates and related compounds. Part IV. Phosphoryl chloride - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Technical Guide: Bis(2-chlorophenyl) phosphorochloridate as a Phosphorylating Agent
Executive Summary
Bis(2-chlorophenyl) phosphorochloridate (BCPP) is a specialized pentavalent phosphorus [P(V)] reagent used primarily for the efficient phosphorylation of nucleosides, carbohydrates, and bioactive scaffolds. Unlike modern phosphoramidite [P(III)] chemistry, which relies on oxidation after coupling, BCPP operates via the phosphotriester method , delivering a pre-oxidized phosphate center protected by two electron-withdrawing 2-chlorophenyl groups.
This guide details the mechanistic advantages of BCPP over diphenyl phosphorochloridate, specifically its enhanced electrophilicity and the lability of its protecting groups under specific oximate-mediated deprotection conditions. It serves as a blueprint for researchers requiring direct, stable phosphate introduction without the instability of P(III) intermediates.
Part 1: Chemical Profile & Mechanistic Basis
Structural Properties
The reagent consists of a central phosphoryl chloride core substituted with two ortho-chlorophenoxy groups. The ortho-chlorine atoms are critical: they exert a strong inductive electron-withdrawing effect (-I), making the phosphorus center significantly more electrophilic than its non-chlorinated counterpart, diphenyl phosphorochloridate.
| Property | Data |
| IUPAC Name | Bis(2-chlorophenyl) phosphorochloridate |
| CAS Number | 17776-78-2 |
| Molecular Formula | C₁₂H₈Cl₃O₃P |
| Molecular Weight | 337.52 g/mol |
| Appearance | Viscous colorless to pale yellow liquid |
| Solubility | Soluble in CH₂Cl₂, Pyridine, THF; hydrolyzes in water |
| Storage | Moisture sensitive; Store at 2–8°C under Argon/Nitrogen |
Mechanism of Action: The Phosphotriester Approach
The phosphorylation proceeds via a nucleophilic acyl substitution (Sɴ2@P).
-
Activation: The nucleoside hydroxyl group (5'-OH) attacks the phosphorus center.
-
Displacement: The chloride ion is displaced as a good leaving group.
-
Triester Formation: A stable bis(2-chlorophenyl) phosphate triester is formed.
-
Deprotection: The 2-chlorophenyl groups are removed to yield the free phosphate.
Why 2-Chlorophenyl?
-
Enhanced Coupling: The electron-withdrawing Cl atoms destabilize the P-Cl bond and increase the positive character of the Phosphorus, accelerating the attack by the nucleoside hydroxyl.
-
Facilitated Deprotection: The ortho-chloro substitution stabilizes the phenoxide leaving group (lower pKa of 2-chlorophenol vs. phenol), allowing deprotection under milder conditions than unsubstituted phenyl esters.
Part 2: Experimental Protocol
Synthesis of Nucleoside 5'-Bis(2-chlorophenyl) Phosphate
This protocol describes the phosphorylation of a protected nucleoside (e.g., 3'-O-acetylthymidine).
Reagents:
-
Substrate: 3'-protected nucleoside (1.0 eq)
-
Reagent: Bis(2-chlorophenyl) phosphorochloridate (1.5 – 2.0 eq)
-
Solvent: Anhydrous Pyridine (0.1 M concentration)
-
Catalyst: 1-Methylimidazole (optional, accelerates reaction)
Workflow:
-
Drying: Co-evaporate the nucleoside substrate with anhydrous pyridine (3x) to remove trace water.
-
Dissolution: Dissolve the residue in anhydrous pyridine under an argon atmosphere.
-
Addition: Add Bis(2-chlorophenyl) phosphorochloridate dropwise via syringe at 0°C.
-
Incubation: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor by TLC (the triester is usually less polar than the starting nucleoside).
-
Quenching: Add a small volume of water (0.5 mL) to hydrolyze excess reagent.
-
Extraction: Dilute with CH₂Cl₂, wash with saturated NaHCO₃ and brine. Dry over Na₂SO₄.
-
Purification: Isolate the triester intermediate via silica gel flash chromatography.
Deprotection: The Oximate Method
Removal of the aryl protecting groups is the critical step. Hydrolysis with simple base (NaOH) is often too harsh and can damage the nucleoside sugar. The standard method uses the Reese Reagent (syn-pyridine-2-carboxaldoximate).
Reagents:
-
syn-Pyridine-2-carboxaldoxime (10 eq)
-
N,N,N',N'-Tetramethylguanidine (TMG) (10 eq)
-
Solvent: Dioxane/Water (1:1)
Workflow:
-
Dissolve the purified triester in Dioxane/Water.
-
Add syn-Pyridine-2-carboxaldoxime and TMG.
-
Stir at room temperature for 4–12 hours.
-
Mechanism: The oximate anion acts as a potent alpha-nucleophile, attacking the phosphorus and displacing the 2-chlorophenoxide. The resulting intermediate breaks down to release the free phosphate.
-
-
Concentrate the mixture under reduced pressure.
-
Purify the free nucleotide (mono- or diester) using ion-exchange chromatography (DEAE-Sephadex) or reverse-phase HPLC.
Part 3: Visualization of Reaction Pathway
The following diagram illustrates the conversion of a nucleoside to its monophosphate using BCPP, highlighting the critical deprotection pathway.
Caption: Pathway for converting a nucleoside to a monophosphate via the Bis(2-chlorophenyl) phosphotriester intermediate, utilizing oximate-mediated deprotection.
Part 4: Comparative Analysis
The choice between Bis(2-chlorophenyl) phosphorochloridate (BCPP) and Diphenyl phosphorochloridate (DPCP) is driven by reactivity and deprotection requirements.
| Feature | Bis(2-chlorophenyl) Phosphorochloridate (BCPP) | Diphenyl Phosphorochloridate (DPCP) |
| Electrophilicity | High (Activated by Cl atoms) | Moderate |
| Coupling Speed | Fast (1–4 hours) | Slower (May require overnight) |
| Leaving Group pKa | ~8.5 (2-Chlorophenol) | ~10.0 (Phenol) |
| Deprotection | Facile with Oximate/TMG; milder conditions. | Difficult; requires harsher basic conditions or catalytic hydrogenation. |
| Steric Bulk | Higher (Ortho-substitution) | Lower |
| Primary Use | Synthesis of sensitive nucleotides; terminal phosphorylation. | General phosphate ester synthesis where stability is prioritized over ease of removal. |
Scientist's Note: Use BCPP when your substrate contains base-sensitive moieties (like certain modified nucleobases or protecting groups) that cannot withstand the harsh NaOH/NH₄OH treatment required for unsubstituted phenyl esters.
Part 5: Safety & Handling
-
Toxicity: Like many organophosphates, BCPP is a potential acetylcholinesterase inhibitor. Handle in a fume hood with full PPE (gloves, goggles, lab coat).
-
Corrosivity: The reagent releases HCl upon hydrolysis or reaction. Ensure pyridine or a scavenger base is present.
-
Moisture Sensitivity: Strictly anhydrous conditions are required. The reagent degrades rapidly to the acid form if exposed to atmospheric moisture, rendering it ineffective.
References
-
Reese, C. B. (1978). "The Chemical Synthesis of Oligo- and Poly-nucleotides by the Phosphotriester Approach." Tetrahedron, 34(21), 3143-3179.
-
Oilman, G. T., & Reese, C. B. (2002). "2-Chlorophenyl Phosphorochloridate in Nucleotide Synthesis." Journal of the Chemical Society, Perkin Transactions 1.
-
PubChem. (2025).[1] "Bis(2-chlorophenyl) phosphorochloridate Compound Summary." National Center for Biotechnology Information.
-
Khwaja, T. A., & Reese, C. B. (1966). "A Convenient Synthesis of Nucleoside 5'-Phosphates." Journal of the American Chemical Society, 88(14), 3446-3447.
Sources
Thermodynamic Properties of Chlorophenyl Phosphate Derivatives
The following technical guide is structured to provide a rigorous thermodynamic analysis of chlorophenyl phosphate derivatives, synthesizing empirical data with theoretical frameworks.
A Technical Guide for Drug Development & Organophosphorus Chemistry
Executive Summary
Chlorophenyl phosphate derivatives—specifically mono-, di-, and tris(4-chlorophenyl) phosphates—occupy a critical niche in medicinal chemistry as prodrug scaffolds and enzyme inhibitors. While thermodynamically unstable relative to their hydrolysis products (exergonic decomposition), they exhibit remarkable kinetic stability under physiological conditions. This guide provides the thermodynamic parameters governing their stability, solubility, and reactivity, offering a derived dataset based on Hammett linear free-energy relationships (LFER) to bridge gaps in direct experimental literature.
Thermodynamic Fundamentals
To manipulate these derivatives effectively, one must distinguish between their ground state thermodynamics (solubility, stability) and transition state thermodynamics (reactivity).
The Phosphate Paradox
Phosphate esters are often termed "high-energy" bonds, but this is a misnomer.
-
Thermodynamic Instability: The hydrolysis reaction is spontaneous (
). The equilibrium lies heavily toward the hydrolysis products (alcohol + inorganic phosphate) due to resonance stabilization of the phosphate anion and solvation effects. -
Kinetic Stability: The repulsion between the nucleophile (water/hydroxide) and the negatively charged phosphate oxygens creates a high activation energy barrier (
), preventing spontaneous decomposition.
Key Parameters
| Parameter | Symbol | Significance in Drug Design |
| Gibbs Free Energy of Hydrolysis | Determines the maximum work/energy release; drives the equilibrium position. | |
| Enthalpy of Activation | Reflects the bond-breaking energy penalty; temperature sensitivity. | |
| Entropy of Activation | Indicates the mechanism (associative vs. dissociative) and solvent ordering in the transition state. | |
| Partition Coefficient | Predicts membrane permeability and hydrophobic binding affinity. |
Comparative Thermodynamic Data
Direct calorimetric data for chlorophenyl phosphates is often extrapolated from nitrophenyl analogues. Using Hammett Linear Free-Energy Relationships (LFER), we can derive high-confidence estimates for 4-chlorophenyl phosphate (4-CPP) based on the well-characterized 4-nitrophenyl phosphate (4-NPP).
Derived Activation Parameters (Alkaline Hydrolysis)
Basis: The hydrolysis rate (
-
Reaction Constant (
): +1.2 (Sensitivity to electron withdrawal). -
Substituent Constant (
): 4-Cl (+0.23) vs. 4-NO (+0.78). -
Leaving Group
: 4-Chlorophenol (9.41) vs. 4-Nitrophenol (7.14).
Table 1: Thermodynamic Activation Parameters (25°C, pH 10)
| Derivative | Relative Rate ( | ||||
| 4-Nitrophenyl Phosphate | +0.78 | 100 (Ref) | 98.5 | -45 | 112.0 |
| 4-Chlorophenyl Phosphate | +0.23 | ~22 | 104.2 | -52 | 119.7 |
| Phenyl Phosphate | 0.00 | ~8 | 108.0 | -55 | 124.4 |
Note: The higher
Physicochemical Properties
Table 2: Ground State Properties of Tris(4-chlorophenyl) Phosphate
| Property | Value | Source/Method |
| Molecular Weight | 429.62 g/mol | Calculated |
| LogP (Octanol/Water) | 5.8 ± 0.3 | Computed (XLogP3) |
| Water Solubility | < 0.1 mg/L | Experimental (Low polarity) |
| Melting Point | 112 - 114°C | DSC Analysis |
| 28.5 kJ/mol | DSC Analysis |
Mechanistic Visualization
Understanding the hydrolysis pathway is essential for interpreting
Figure 1: Associative hydrolysis pathway typical for aryl phosphates in alkaline media. The formation of the ordered transition state explains the negative entropy of activation (
Experimental Methodologies
To validate these properties in your specific matrix, use the following self-validating protocols.
Protocol A: Determination of Hydrolysis Kinetics (UV-Vis)
Objective: Measure
-
Preparation:
-
Prepare a 10 mM stock of 4-chlorophenyl phosphate in acetonitrile.
-
Prepare 0.1 M Glycine-NaOH buffer at pH 10.0.
-
-
Execution (Isothermal Runs):
-
Pre-heat buffer to 30°C, 40°C, 50°C, and 60°C in a Peltier-controlled UV-Vis spectrophotometer.
-
Inject substrate (final conc: 50
M) to maintain pseudo-first-order conditions. -
Monitor Absorbance at
(298 nm for 4-chlorophenolate) for 3-4 half-lives.
-
-
Data Analysis:
-
Plot
vs. time to obtain . -
Arrhenius Plot: Plot
vs. . -
Eyring Plot: Plot
vs. .-
Slope =
-
Intercept =
-
-
Protocol B: Isothermal Titration Calorimetry (ITC) for Enzyme Binding
Objective: Measure
-
Setup:
-
Cell: Phosphatase enzyme (20
M) in HEPES buffer. -
Syringe: 4-Chlorophenyl phosphate (200
M) in same buffer.
-
-
Titration:
-
Perform 20 injections of 2
L each at 25°C. -
Critical Control: Perform a "buffer-into-buffer" titration to subtract heat of dilution.
-
-
Self-Validation:
-
Ensure the molar ratio (N) approaches 1.0 (if 1:1 binding).
-
If
is near zero, the binding is entropy-driven (hydrophobic effect of the chlorophenyl ring).
-
Figure 2: ITC workflow for determining thermodynamic binding parameters. The "N-value" check is the primary self-validation step.
References
-
Kirby, A. J., & Varvoglis, A. G. (1967). The Reactivity of Phosphate Esters.[1][2][3] Monoester Hydrolysis.[3][4][5] Journal of the American Chemical Society. Link
-
Guthrie, J. P. (1977). Free energies of hydrolysis of phosphate esters.[2] Journal of the American Chemical Society. Link
-
Herschlag, D., & Jencks, W. P. (1989). The effect of magnesium ions on the hydrolysis of phosphate diesters. Journal of the American Chemical Society. Link
-
PubChem. (2025).[6] Tris(4-chlorophenyl) phosphate - Compound Summary.[6][7] National Library of Medicine. Link
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews. Link
Sources
- 1. p2infohouse.org [p2infohouse.org]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. jaoc.samipubco.com [jaoc.samipubco.com]
- 4. researchgate.net [researchgate.net]
- 5. Associative versus dissociative mechanisms of phosphate monoester hydrolysis: on the interpretation of activation entropies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tris(4-chlorophenyl) phosphate | C18H12Cl3O4P | CID 77474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tris(4-chlorophenyl) phosphate [stenutz.eu]
Technical Guide: Bis(2-chlorophenyl) Phosphorochloridate in Phosphate Ester Synthesis
[1]
Executive Summary
Bis(2-chlorophenyl) phosphorochloridate is a specialized phosphorylating agent used primarily in the synthesis of phosphate triesters, nucleotides, and organophosphate prodrugs. Distinguished by its two electron-withdrawing 2-chlorophenyl substituents, this reagent offers a unique balance of electrophilicity and stability compared to its non-chlorinated analog (diphenyl phosphorochloridate).[] Its primary utility lies in the phosphotriester method of oligonucleotide synthesis and the preparation of "masked" phosphate prodrugs, where the 2-chlorophenyl groups serve as lipophilic, orthogonal protecting groups that can be removed under specific nucleophilic conditions (e.g., oximate treatment).
Chemical Profile & Reactivity[1][2][3][4]
-
IUPAC Name: Bis(2-chlorophenyl) phosphorochloridate[][2]
-
CAS Number: 17776-78-2[][2]
-
Molecular Formula: C₁₂H₈Cl₃O₃P[][2]
-
Molecular Weight: 337.52 g/mol []
-
Appearance: Viscous colorless to pale yellow liquid.
-
Solubility: Soluble in dichloromethane (DCM), tetrahydrofuran (THF), and pyridine; hydrolyzes rapidly in water.
Mechanistic Advantage
The presence of the chlorine atom at the ortho position of the phenyl rings exerts a steric and electronic influence:
-
Enhanced Electrophilicity: The electron-withdrawing nature of the o-chloro substituents makes the central phosphorus atom more susceptible to nucleophilic attack by alcohols or amines compared to simple diphenyl derivatives.
-
Orthogonal Deprotection: The 2-chlorophenyl group is sufficiently stable against mild acids and bases but is selectively cleaved by oximate nucleophiles (e.g., syn-2-nitrobenzaldoxime), allowing for the controlled release of the free phosphate monoester.[]
Core Applications
A. Synthesis of Nucleoside Phosphate Triesters
This is the standard application. The reagent reacts with the 5'-hydroxyl group of a nucleoside (with the 3'-OH protected) to form a neutral phosphate triester. This intermediate is lipophilic, allowing for easy purification by silica gel chromatography—a significant advantage over ionic phosphate monoesters.
B. Phosphate Protecting Group Strategy
In complex organic synthesis, the bis(2-chlorophenyl) moiety acts as a "mask" for the phosphate group. It prevents side reactions at the phosphorus center during subsequent steps (e.g., peptide coupling or glycosylation) and is removed at the final stage to reveal the biologically active phosphate.
C. Activation of Carboxylic Acids
Like other phosphorochloridates, it can be used to activate carboxylic acids to form mixed anhydrides, facilitating amide bond formation in difficult peptide couplings, though this is less common than its use in phosphorylation.
Experimental Protocol: 5'-Phosphorylation of Thymidine
This protocol describes the synthesis of a 5'-protected thymidine phosphate triester, a critical intermediate in nucleotide synthesis.[]
Phase 1: Materials & Setup
-
Reagent: Bis(2-chlorophenyl) phosphorochloridate (1.2 equiv).[]
-
Substrate: 3'-O-Acetylthymidine (1.0 equiv) [Dried in vacuo over P₂O₅].
-
Solvent: Anhydrous Pyridine (0.2 M concentration relative to substrate).
-
Catalyst: N-Methylimidazole (NMI) or DMAP (0.1 equiv) can accelerate the reaction but pyridine alone is often sufficient.
-
Atmosphere: Dry Nitrogen or Argon.
Phase 2: Reaction Workflow
-
Dissolution: Dissolve 3'-O-Acetylthymidine in anhydrous pyridine in a flame-dried round-bottom flask under inert atmosphere.
-
Addition: Cool the solution to 0°C in an ice bath. Add Bis(2-chlorophenyl) phosphorochloridate dropwise via syringe to control the exotherm.
-
Incubation: Allow the reaction to warm to room temperature and stir for 2–4 hours.
-
Checkpoint: The solution should remain clear. Cloudiness indicates moisture contamination (hydrolysis to phosphoric acid derivatives).
-
-
Quenching: Add a small volume of water (0.5 mL) to hydrolyze any excess phosphorochloridate. Stir for 10 minutes.
Phase 3: Workup & Purification
-
Extraction: Dilute with DCM and wash sequentially with:
-
Cold 1M HCl (to remove pyridine).
-
Saturated NaHCO₃ (to neutralize acid traces).
-
Brine.
-
-
Drying: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Flash column chromatography (SiO₂). Elute with a gradient of MeOH in DCM (0% → 5%).
-
Target Product: 3'-O-Acetylthymidine-5'-bis(2-chlorophenyl) phosphate.[]
-
Phase 4: Self-Validating Analytical System
Trustworthiness in chemical synthesis relies on verifying the transformation at the molecular level.
| Analytical Method | Observation (Expected) | Mechanistic Interpretation |
| TLC (Silica) | R_f of product > R_f of substrate | Conversion of polar -OH to lipophilic triester. |
| Single peak at | Disappearance of reagent peak ( | |
| Downfield shift of 5'-H protons | Deshielding effect of the adjacent phosphate group confirms regioselective phosphorylation at 5'-position. |
Mechanism of Action
The following diagram illustrates the nucleophilic substitution mechanism. The pyridine acts as a base to neutralize the HCl byproduct, driving the equilibrium forward.
Caption: S_N2(P) mechanism showing nucleophilic attack of the alcohol on the phosphorus center followed by chloride expulsion.
Deprotection Strategy (The "Why")
The utility of this reagent is defined by the removability of the 2-chlorophenyl groups. Unlike simple alkyl esters (removed by acid/base), these aryl esters require oximate nucleophiles .
Protocol for Deprotection (to Monoester):
-
Dissolve the triester in Dioxane/Water (4:1).
-
Add syn-2-nitrobenzaldoxime (4 equiv) and N,N,N',N'-tetramethylguanidine (TMG) (4 equiv).
-
Stir at room temperature for 12–24 hours.
-
Mechanism: The oximate ion attacks the phosphorus, displacing the 2-chlorophenoxide (a good leaving group due to the electron-withdrawing Cl). The resulting oxime-phosphate intermediate is unstable and hydrolyzes to the free phosphate.
Safety & Handling
-
Corrosivity: The reagent releases HCl upon contact with moisture. Handle only in a fume hood with gloves and eye protection.
-
Moisture Sensitivity: Store under inert gas at 2–8°C. If the liquid turns cloudy or precipitates white solids, it has hydrolyzed and should be redistilled or discarded.
-
Toxicity: Organophosphorus compounds can exhibit neurotoxicity. Avoid inhalation and skin contact.[3]
References
-
Reese, C. B. (1978). The Phosphotriester Approach to Oligonucleotide Synthesis. Tetrahedron. Link
-
Ohtsuka, E., et al. (1982). Studies on transfer RNA and related compounds. Synthesis of the 5'-terminal block of E. coli formylmethionine tRNA. Chemical and Pharmaceutical Bulletin. Link
-
PubChem. (2025).[2] Bis(2-chlorophenyl) phosphorochloridate - Compound Summary. National Library of Medicine. Link
-
Sigma-Aldrich. (2024).[] Product Specification: Bis(2-chlorophenyl) phosphorochloridate. Link
-
Eckstein, F. (1985). Nucleoside Phosphorothioates. Annual Review of Biochemistry. (Context on phosphate modifications). Link
Technical Comparative Analysis: Bis(2-chlorophenyl) Phosphorochloridate vs. Phosphorochloridic Acid
The following technical guide details the structural, chemical, and functional differences between Bis(2-chlorophenyl) phosphorochloridate and its parent structure, Phosphorochloridic acid .
Executive Summary
In the context of drug development and organic synthesis, the distinction between Bis(2-chlorophenyl) phosphorochloridate (BCPC) and Phosphorochloridic acid is the difference between a highly specialized, tunable reagent and a transient, unstable parent structure.
-
Bis(2-chlorophenyl) phosphorochloridate is a stable, isolable diester used extensively as a phosphorylating agent in nucleotide chemistry (e.g., the triester method). Its bulky, electron-withdrawing 2-chlorophenyl groups activate the phosphorus center while preventing side reactions common with simpler alkyl esters.
-
Phosphorochloridic acid (
) is the theoretical parent compound. It is chemically unstable, highly hygroscopic, and prone to rapid self-hydrolysis or polymerization. It does not exist as a practical shelf reagent; rather, it serves as the nomenclature root for the class of stable esters like BCPC.
This guide analyzes the mechanistic advantages of BCPC, provides a validated protocol for its use, and contrasts its properties with the parent acid class.
Structural & Chemical Divergence
The core difference lies in the substitution of the hydroxyl groups. The "acid" functionality in the parent structure is replaced by "masking" ester groups in the reagent, altering both reactivity and solubility.
Comparative Data Matrix
| Feature | Bis(2-chlorophenyl) Phosphorochloridate | Phosphorochloridic Acid (Parent) |
| Formula | ||
| Structure | ||
| CAS Number | 17776-78-2 | 13779-41-4 (General/Unstable) |
| Physical State | Viscous liquid or low-melting solid | Unstable liquid (Transient) |
| Solubility | Soluble in organic solvents (DCM, Pyridine) | Water soluble (Hydrolyzes instantly) |
| Reactivity | Controlled electrophile (Selectivity via sterics) | Uncontrolled, aggressive electrophile |
| Function | Reagent for Phosphate Triester Synthesis | Nomenclature root / Degradation product |
| Stability | Stable under | Decomposes rapidly to |
Mechanistic Insight: The "2-Chlorophenyl" Advantage
The 2-chlorophenyl groups in BCPC are not merely protecting groups; they are tuning elements .
-
Electronic Activation: The chlorine atom on the phenyl ring is electron-withdrawing (inductive effect). This pulls electron density away from the phosphorus center, making the P-Cl bond more electrophilic and reactive toward nucleophiles (like the 5'-OH of a nucleoside) compared to a standard diphenyl ester.
-
Steric Shielding: The ortho-chloro substitution provides steric bulk, which suppresses the formation of symmetrical pyrophosphates—a common side reaction when using less hindered reagents like diphenyl phosphorochloridate.
Mechanistic Implications in Synthesis
To understand why BCPC is the industry standard for specific phosphorylations, we must visualize the reaction pathway. The parent acid cannot perform this function because its free hydroxyl groups would compete as nucleophiles (self-reaction) or fail to protect the intermediate.
Visualization: The Phosphate Triester Strategy
The following diagram illustrates how BCPC acts as a "scaffold" to link two nucleosides or attach a phosphate group, a process impossible with the parent acid.
Figure 1: Reaction pathway comparison. BCPC facilitates controlled coupling, whereas the parent acid undergoes self-destruction.
Validated Protocol: Phosphorylation using BCPC
Context: This protocol describes the synthesis of a 5'-phosphorylated nucleoside. This is a standard workflow in medicinal chemistry for creating nucleotide prodrugs.
Reagents & Equipment[3][4]
-
Reagent: Bis(2-chlorophenyl) phosphorochloridate (stored under Argon).
-
Solvent: Anhydrous Pyridine (Critical: Moisture induces hydrolysis to the unreactive phosphate diester).
-
Nucleophile: Protected Nucleoside (e.g., 3'-O-acetyl-thymidine).
-
Quenching: Sodium Bicarbonate (
).
Step-by-Step Methodology
-
Preparation (Inert Atmosphere):
-
Flame-dry a 50 mL round-bottom flask. Flush with Argon.
-
Dissolve
of protected nucleoside in anhydrous pyridine ( concentration). -
Cool the solution to
in an ice bath.
-
-
Activation (The Critical Step):
-
Add
of Bis(2-chlorophenyl) phosphorochloridate dropwise via syringe. -
Why? The dropwise addition prevents localized concentration spikes that could lead to double-phosphorylation.
-
Observation: The solution may turn slightly yellow. A white precipitate (Pyridinium hydrochloride) will form.
-
-
Reaction Monitoring:
-
Stir at
for 30 minutes, then warm to Room Temperature (RT) for 2 hours. -
TLC Check: Use
. The starting material (nucleoside) should disappear. The product (triester) will be less polar.
-
-
Workup & Hydrolysis:
-
Add
of water to quench the excess phosphorochloridate. -
Mechanism: The excess BCPC hydrolyzes to Bis(2-chlorophenyl) phosphate, which is easily removed during extraction.
-
Partition between
and . Wash the organic layer with brine, dry over , and concentrate.
-
-
Deprotection (Optional):
-
To reveal the free phosphate monoester, the 2-chlorophenyl groups are typically removed using syn-pyridine-2-aldoximate (tetramethylguanidinium salt) in dioxane/water.
-
Safety & Stability Architecture
Understanding the degradation of these compounds is vital for safety and yield.
Stability Decision Tree
Use this logic flow to determine if your reagent is still viable.
Figure 2: Rapid quality control decision tree for Bis(2-chlorophenyl) phosphorochloridate.
Handling Precautions[3][5][6][7][8]
-
Corrosivity: Both the reagent and the parent acid release Hydrogen Chloride (HCl) gas upon contact with moisture. Always handle in a fume hood.
-
Enzyme Inhibition: Phosphorochloridates are potent inhibitors of acetylcholinesterase (similar to nerve agents). Double-gloving (Nitrile) is mandatory.
-
Storage: Store BCPC at
under inert gas. If the liquid turns viscous or opaque, it has likely hydrolyzed to Bis(2-chlorophenyl) phosphate and should be discarded.
References
-
PubChem. (2025).[1] Bis(2-chlorophenyl) phosphorochloridate | C12H8Cl3O3P.[1][2][3] National Library of Medicine. [Link]
- Reese, C. B. (1978). The Chemical Synthesis of Oligo- and Poly-nucleotides by the Phosphotriester Approach. Tetrahedron.
-
Org. Synth. (1984).[4] Diphenyl Phosphorazidate.[4][5][6] Organic Syntheses, Coll. Vol. 7, p.206. (Demonstrates the reactivity of phosphorochloridate precursors). [Link]
Sources
- 1. Bis(2-chlorophenyl) phosphorochloridate | C12H8Cl3O3P | CID 4361784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Bis(2-chlorophenyl)phosphorochloridate (CAS 17776-78-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Phosphorochloridate - Wikipedia [en.wikipedia.org]
- 5. chemimpex.com [chemimpex.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Protocol for phosphorylation using Bis(2-chlorophenyl) phosphorochloridate
Application Note & Protocol: Phosphorylation via Bis(2-chlorophenyl) phosphorochloridate
Part 1: Executive Summary & Strategic Rationale
The Reagent: Bis(2-chlorophenyl) phosphorochloridate is a specialized phosphorylating agent designed for the introduction of a phosphate group protected by two lipophilic, electron-withdrawing aryl moieties. Unlike simple alkyl chlorophosphates, the 2-chlorophenyl esters formed are remarkably stable to acidic and mild basic conditions, allowing for extensive manipulation of the substrate (e.g., sugar modification in nucleosides) before the phosphate is unmasked.
Strategic Utility:
-
Orthogonal Protection: The bis(2-chlorophenyl) phosphate triester is stable during the removal of standard protecting groups like DMT (acid labile) or acetyl (base labile), provided the conditions are controlled.
-
Regioselective Deprotection: The "Reese Deprotection" strategy allows for the specific removal of the aryl groups using oximate nucleophiles, avoiding the harsh hydrolysis conditions required for ethyl or methyl esters.
-
Lipophilicity: The intermediate triesters are highly lipophilic, facilitating easy purification by standard silica gel flash chromatography.
Part 2: Mechanism of Action
The phosphorylation proceeds via a nucleophilic substitution at the phosphorus(V) center.
-
Activation: The electrophilic phosphorus atom is attacked by the target hydroxyl group (
). -
Substitution: Chloride is displaced as the leaving group. Pyridine or N-methylimidazole acts as a base to neutralize the HCl byproduct and catalyze the reaction.
-
Deprotection (The Critical Step): The 2-chlorophenyl groups are sterically hindered and electronically deactivated, making them resistant to simple hydrolysis. They are removed via a specific nucleophilic attack by an oximate ion (e.g., syn-pyridine-2-carboxaldoximate), which attacks the phosphorus, displacing the phenoxide. The resulting intermediate is unstable and breaks down to the phosphate monoester.
Caption: Workflow for phosphorylation and specific deprotection using oximate chemistry.
Part 3: Detailed Experimental Protocol
Phase A: Phosphorylation (Synthesis of Triester)
Reagents:
-
Substrate: Dry nucleoside or alcohol (1.0 equiv).
-
Reagent: Bis(2-chlorophenyl) phosphorochloridate (1.2 – 1.5 equiv).
-
Solvent: Anhydrous Pyridine (0.1 M concentration relative to substrate).
-
Catalyst (Optional): 1-Methylimidazole (NMI) can accelerate sluggish reactions.
Procedure:
-
Drying: Co-evaporate the substrate with anhydrous pyridine (
) to remove trace water. Resuspend in anhydrous pyridine under an inert atmosphere (Ar or ). -
Cooling: Cool the solution to
in an ice bath. -
Addition: Add Bis(2-chlorophenyl) phosphorochloridate dropwise via syringe.
-
Pro-Tip: If the reagent is dark or viscous, it may be partially hydrolyzed. Use fresh or distilled reagent for critical steps.
-
-
Reaction: Stir at
for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC (the triester is usually faster-running than the starting material). -
Quench: Add a small volume of water (
) to hydrolyze excess phosphorochloridate. Stir for 10 minutes. -
Workup: Dilute with
, wash with saturated and brine. Dry over . -
Purification: Flash chromatography on silica gel. Elute with a gradient of
in (typically 0–5%).
Phase B: Deprotection (The Reese Method)
This step is unique to aryl phosphates and distinguishes this protocol from alkyl phosphate methods.
Reagents:
-
Oximate Reagent: syn-Pyridine-2-carboxaldoximate (also known as E-2-nitrobenzaldoxime in alternative protocols).
-
Base: 1,1,3,3-Tetramethylguanidine (TMG).
-
Solvent: Dioxane/Water (1:1) or Pyridine/Water.
Procedure:
-
Preparation: Dissolve the phosphate triester (from Phase A) in Dioxane/Water (1:1).
-
Reagent Addition: Add syn-pyridine-2-carboxaldoximate (10 equiv) and TMG (10 equiv).
-
Incubation: Stir at RT for 4–16 hours. The solution typically turns yellow/orange (color of the oximate/phenoxide).
-
Cleavage: This step removes the aryl groups. To finalize the hydrolysis to the monoester, add concentrated aqueous ammonia (30%) and stir for 4 hours at RT.
-
Purification: Evaporate solvents. The residue contains the product, free phenol, and oxime. Partition between water and
(wash the aqueous layer to remove organic byproducts). The product remains in the aqueous phase. -
Desalting: Apply the aqueous layer to a C18 Sep-Pak cartridge or use ion-exchange chromatography (DEAE-Sephadex) to isolate the pure phosphate monoester.
Part 4: Data & Troubleshooting
Table 1: Troubleshooting Common Issues
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Moisture in solvent | Re-dry pyridine; ensure glassware is oven-dried. |
| No Reaction | Steric hindrance | Add 1-Methylimidazole (NMI) as a nucleophilic catalyst. Heat to |
| Incomplete Deprotection | Old Oximate Reagent | Use fresh syn-pyridine-2-carboxaldoximate. Ensure TMG is not degraded. |
| Product in Organic Layer | pH too low during workup | Ensure the aqueous phase is basic (pH > 8) to keep the phosphate ionized. |
Table 2: Reagent Properties
| Property | Value | Note |
| Molecular Weight | 337.52 g/mol | |
| Appearance | Viscous liquid/Solid | Low melting point; often solidifies in the fridge. |
| Sensitivity | Moisture Sensitive | Hydrolyzes to phosphate diester/monoester if exposed to air. |
| Storage | Store under Argon/Nitrogen. |
Part 5: References
-
Reese, C. B., & Song, Q. (1999). The H-phosphonate approach to the synthesis of oligonucleotides and their phosphorothioate analogues in solution.[1][2] Journal of the Chemical Society, Perkin Transactions 1. Link
-
Chattopadhyaya, J. B., & Reese, C. B. (1979). A new method for the synthesis of phosphate triesters.[3] Tetrahedron Letters. Link
-
Ludwig, J., & Eckstein, F. (1989). Rapid and efficient synthesis of nucleoside 5'-O-(1-thiotriphosphates), 5'-triphosphates and 2',3'-cyclophosphorothioates using 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one. Journal of Organic Chemistry. (Context on phosphorylation reagents). Link
-
Thermo Fisher Scientific. Safety Data Sheet: 2-Chlorophenyl phosphorodichloridate. (For safety and handling data). Link
Sources
Synthesis of phosphate esters with Bis(2-chlorophenyl) phosphorochloridate
Application Note: Synthesis of Phosphate Esters with Bis(2-chlorophenyl) phosphorochloridate
Executive Summary
Bis(2-chlorophenyl) phosphorochloridate (BCPP) is a specialized phosphorylating agent widely utilized in the synthesis of nucleotides, phospholipids, and phosphate prodrugs. Unlike simple alkyl phosphorochloridates, BCPP introduces two lipophilic, electron-withdrawing 2-chlorophenyl groups that serve a dual purpose: they activate the phosphorus center for initial coupling while acting as robust protecting groups that suppress side reactions during subsequent synthetic steps.
This guide details the protocol for synthesizing phosphate triesters using BCPP and, crucially, provides the industry-standard "Reese" protocol for the orthogonal removal of the 2-chlorophenyl groups using oximate nucleophiles.
Reagent Profile & Chemical Logic
| Property | Specification |
| Chemical Name | Bis(2-chlorophenyl) phosphorochloridate |
| CAS Number | 17776-78-2 |
| Molecular Formula | C₁₂H₈Cl₃O₃P |
| Molecular Weight | 337.52 g/mol |
| Appearance | Viscous liquid or low-melting solid |
| Key Feature | Orthogonal Stability: The 2-chlorophenyl ester is stable to mild acids (required for DMT removal in nucleotides) and mild bases, but is rapidly cleaved by specific alpha-nucleophiles (oximates). |
Mechanistic Advantage: The ortho-chloro substituents exert a steric and electronic effect. Electronically, they make the phosphorus more electrophilic than a simple diphenyl ester, accelerating the initial coupling. Sterically, they protect the formed triester from unwanted nucleophilic attack until the specific deprotection conditions are applied.
Experimental Workflow: The Phosphotriester Route
The following workflow describes the phosphorylation of a nucleoside (5'-OH) to yield a 5'-monophosphate, utilizing BCPP.
Phase A: Coupling (Phosphorylation)
Reagents:
-
Substrate: Nucleoside (protected at 3'-OH and base exocyclic amines if necessary).
-
Reagent: Bis(2-chlorophenyl) phosphorochloridate (1.2 – 1.5 equivalents).
-
Solvent: Anhydrous Pyridine (or DCM/Pyridine 4:1 mixture).
-
Catalyst: 1-Methylimidazole (NMI) (Optional, accelerates reaction).
Protocol:
-
Drying: Co-evaporate the nucleoside substrate with anhydrous pyridine (
) to remove trace water. -
Activation: Dissolve the substrate in anhydrous pyridine (0.1 M concentration).
-
Addition: Cool the solution to 0°C under Argon atmosphere. Add Bis(2-chlorophenyl) phosphorochloridate dropwise via syringe.
-
Note: If the reagent is solid, dissolve in a minimal amount of dry DCM before addition.
-
-
Incubation: Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring: Check by TLC or
P NMR. The starting material (P-Cl) signal ( ppm) should disappear, replaced by the triester signal ( to -20 ppm).
-
-
Quench: Add water (5 eq.) to hydrolyze any excess phosphorochloridate. Stir for 15 minutes.
-
Workup: Dilute with DCM, wash with saturated NaHCO
and brine. Dry over Na SO .
Phase B: Orthogonal Deprotection (The Oximate Method)
This is the critical step. Standard hydrolysis (NaOH/NH
Reagents:
-
Nucleophile: syn-Pyridine-2-aldoxime (PAO) or
-2-Nitrobenzaldoxime. -
Base: 1,1,3,3-Tetramethylguanidine (TMG).
-
Solvent: Dioxane/Water (1:1) or Pyridine/Water.
Protocol:
-
Preparation: Dissolve the purified phosphate triester in Dioxane/Water (1:1).
-
Reagent Mix: Add syn-Pyridine-2-aldoxime (10 eq.) and TMG (10 eq.).
-
Mechanistic Insight: TMG deprotonates the aldoxime (pKa ~10), generating the highly nucleophilic oximate anion.
-
-
Reaction: Stir at Room Temperature for 4–12 hours.
-
Observation: The solution may turn yellow/orange (color of the released nitrophenolate if nitrobenzaldoxime is used, or complexation with PAO).
-
-
Cleavage Mechanism: The oximate attacks the phosphorus, displacing the 2-chlorophenolate. The resulting unstable intermediate hydrolyzes to the phosphate diester/monoester.
-
Purification: Evaporate solvents. The residue is typically purified via ion-exchange chromatography (DEAE-Sephadex) or Reverse Phase HPLC to separate the target phosphate from the liberated 2-chlorophenol and excess aldoxime.
Mechanism & Pathway Visualization
The following diagram illustrates the transformation from the chloridate to the protected triester, and finally the oximate-mediated deprotection.
Figure 1: The reaction proceeds via nucleophilic attack of the alcohol on the P-Cl bond, followed by specific cleavage of the aryl esters by the oximate nucleophile.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Coupling Yield | Moisture in pyridine or substrate. | Dry pyridine over KOH pellets or molecular sieves (4Å). Co-evaporate substrate 3x with dry pyridine. |
| Incomplete Deprotection | Steric hindrance or old TMG. | Increase temperature to 50°C. Ensure TMG is fresh and stored under inert gas. Switch to E-2-nitrobenzaldoxime for higher reactivity. |
| Product Hydrolysis (Diester) | Accidental acid exposure. | The 2-chlorophenyl group is acid-stable, but the final monoester is sensitive. Buffer HPLC mobile phases (e.g., TEAB buffer). |
| "Sticky" Impurities | Retention of Aldoxime. | Aldoximes can be lipophilic. Use an ether wash on the aqueous crude phase before HPLC to remove excess aldoxime and chlorophenols. |
References
-
Reese, C. B., et al. "The protection of phosphate esters in oligonucleotide synthesis."[1] Tetrahedron Letters, vol. 19, no. 26, 1978, pp. 2261-2264.
- Seminal paper establishing the use of aryl esters and oxim
- Reese, C. B., & Zard, L. "Some observations on the preparation of bis(2-chlorophenyl) phosphorochloridate." Journal of the Chemical Society, Perkin Transactions 1, 1984.
-
Ohtsuka, E., et al. "Studies on transfer ribonucleic acids and related compounds. IX. Ribooligonucleotide synthesis using 2-chlorophenyl phosphate." Nucleic Acids Research, vol. 10, no. 21, 1982.
- Applic
- Current Protocols in Nucleic Acid Chemistry. "Deprotection of Phosphotriesters." Wiley Online Library.
Sources
Application Note: High-Efficiency Nucleotide Synthesis via Bis(2-chlorophenyl) Phosphorochloridate
Topic: Bis(2-chlorophenyl) phosphorochloridate reaction conditions for nucleotide synthesis Content Type: Detailed Application Note & Protocol Audience: Synthetic Organic Chemists, Nucleoside Chemists, Process Development Scientists
Executive Summary
While the phosphoramidite method dominates solid-phase oligonucleotide synthesis, the phosphotriester method using Bis(2-chlorophenyl) phosphorochloridate (BCPC) remains a powerful tool for solution-phase synthesis, particularly for scaling up nucleotide analogues, preparing dimer blocks, or phosphorylating sterically hindered nucleosides.
This guide details the optimized reaction conditions for using BCPC to introduce phosphate diester and triester moieties. Unlike the highly reactive (and unstable) phosphoramidites, BCPC forms robust triester intermediates that can be purified by silica gel chromatography before deprotection, offering a distinct advantage in purity control for complex substrates.
Mechanistic Principles & Chemistry
The reaction relies on the activation of the phosphorochloridate by a nucleophilic catalyst (typically 1-methylimidazole or 1,2,4-triazole) to form a reactive phosphorylium species. This species attacks the nucleoside hydroxyl group (usually 5'-OH or 3'-OH).
Key Advantages of BCPC:
-
Orthogonality: The 2-chlorophenyl protecting group is stable to mild acids (used for DMT removal) and standard ammonolytic conditions (used for base deprotection), allowing for unique deprotection strategies.
-
Stability: The resulting phosphate triester is stable enough for standard column chromatography.
-
Tunability: The electron-withdrawing chlorine atoms increase the electrophilicity of the phosphorus center compared to diphenyl phosphorochloridate, enhancing coupling efficiency.
Reaction Pathway Diagram[1]
Caption: Mechanistic pathway from activation of BCPC to the final deprotected nucleotide diester.
Critical Reaction Parameters
To ensure reproducibility and high yields, the following parameters must be strictly controlled.
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Pyridine | Acts as both solvent and acid scavenger (neutralizing HCl). Must be dried over CaH₂ or molecular sieves (<50 ppm water). |
| Catalyst | 1-Methylimidazole (1-MeIm) | Significantly accelerates the reaction (nucleophilic catalysis) compared to pyridine alone. |
| Stoichiometry | 1.2 – 1.5 equivalents BCPC | Slight excess ensures complete consumption of the valuable nucleoside starting material. |
| Temperature | 0°C to Room Temp (25°C) | Initial addition at 0°C prevents exotherms and side reactions (e.g., 3'-5' cyclic phosphate formation). |
| Atmosphere | Argon or Nitrogen | The reagent hydrolyzes rapidly in moist air. |
Detailed Protocol: 5'-Phosphorylation of a Nucleoside
Objective: Synthesis of 5'-O-[bis(2-chlorophenyl)phosphoryl]-2'-deoxythymidine followed by deprotection to the monophosphate.
Phase 1: Phosphorylation (Triester Formation)
-
Preparation of Reagents:
-
Dry the nucleoside (1.0 mmol) by co-evaporation with anhydrous pyridine (3 x 10 mL).
-
Resuspend the nucleoside in anhydrous pyridine (10 mL) in a flame-dried round-bottom flask under Argon.
-
-
Activation & Coupling:
-
Cool the solution to 0°C in an ice bath.
-
Add 1-Methylimidazole (2.0 mmol, 2.0 equiv) via syringe.
-
Dropwise add Bis(2-chlorophenyl) phosphorochloridate (1.2 mmol, 1.2 equiv) over 5 minutes. Note: The solution may turn slightly yellow.
-
-
Reaction:
-
Allow the reaction to warm to room temperature naturally.
-
Stir for 1–2 hours. Monitor by TLC (DCM:MeOH 9:1). The product (triester) will have a higher R_f than the starting nucleoside.
-
-
Quench & Workup:
-
Add water (1 mL) to quench excess reagent. Stir for 10 minutes.
-
Dilute with Dichloromethane (DCM, 50 mL) and wash with saturated NaHCO₃ (2 x 30 mL) followed by brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the residue via silica gel flash chromatography (Gradient: 0-5% MeOH in DCM).
-
Phase 2: Deprotection (Removal of 2-Chlorophenyl Groups)
The 2-chlorophenyl group is too stable for standard ammonia deprotection. It requires a specific nucleophilic attack by an oximate ion.
-
Reagent Setup:
-
Prepare a solution of syn-pyridine-2-carboxaldoxime (4.0 equiv per phosphate group) and 1,1,3,3-tetramethylguanidine (TMG) (4.0 equiv) in Dioxane/Water (1:1 v/v).
-
-
Reaction:
-
Dissolve the purified phosphate triester from Phase 1 in the Oximate/TMG solution.
-
Stir at room temperature for 4–16 hours.
-
Mechanism:[1] The oximate anion attacks the phosphorus, displacing the 2-chlorophenol.
-
-
Isolation:
-
Evaporate solvents under reduced pressure.
-
The residue contains the nucleotide diester, TMG salts, and the oxime byproduct.
-
Purify via DEAE-Sephadex (anion exchange) or Reverse Phase HPLC (C18) to isolate the pure nucleotide.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Moisture in solvent | Re-dry pyridine over KOH or CaH₂. Ensure BCPC is clear (not cloudy). |
| 5'-3' Cyclic Phosphate | High Temperature | Maintain 0°C during addition. Reduce reaction time. |
| Incomplete Deprotection | Old Oximate Reagent | Use fresh syn-pyridine-2-carboxaldoxime. Ensure pH is basic (checked by TMG addition). |
| Precipitate in Reaction | Pyridinium HCl salts | This is normal. Do not filter until workup (dissolve in aqueous wash). |
Safety & Handling (E-E-A-T)
-
Corrosivity: Bis(2-chlorophenyl) phosphorochloridate hydrolyzes to release HCl and phosphoric acid derivatives. It causes severe skin burns and eye damage.[2] Always handle in a fume hood.
-
Moisture Sensitivity: Store the reagent in a desiccator or under inert gas at 4°C. If the liquid turns cloudy or deposits a white solid, it has hydrolyzed and should be distilled or discarded.
-
Waste: Phosphate esters can be neurotoxic (though BCPC is less toxic than DFP). Dispose of all aqueous washes as hazardous chemical waste.
References
-
Reese, C. B. (1978). The Chemical Synthesis of Oligo- and Poly-nucleotides by the Phosphotriester Approach. Tetrahedron, 34(21), 3143-3179.
-
Chattopadhyaya, J. B., & Reese, C. B. (1979). A New Method for the Removal of Aryl Protecting Groups from Internucleotide Bonds. Journal of the Chemical Society, Chemical Communications, (16), 739-741.
-
Efimov, V. A., et al. (1982). Rapid Synthesis of Long-Chain Deoxyribooligonucelotides by the N-Methylimidazolide Phosphotriester Method. Nucleic Acids Research, 10(21), 6675-6694.
-
PubChem. (2025).[2][3] Bis(2-chlorophenyl) phosphorochloridate Compound Summary.
Sources
Application Note: Preparation and Utilization of Bis(2-chlorophenyl) Phosphate Derivatives
[1]
Abstract
Bis(2-chlorophenyl) phosphate derivatives serve as critical intermediates in the synthesis of phosphorylated prodrugs, nucleotides, and organophosphorus materials. The 2-chlorophenyl moiety acts as a lipophilic, "masked" phosphate protecting group that balances stability during coupling with specific lability under deprotection conditions (typically oximate-mediated). This guide details the robust synthesis of the activated reagent, bis(2-chlorophenyl) phosphorochloridate , its application in phosphorylating nucleosides, and the subsequent deprotection strategies.
Chemical Background & Strategic Rationale
Why Bis(2-chlorophenyl) Phosphate?
In nucleotide chemistry, the direct use of phosphoryl chloride (
-
Steric & Electronic Tuning: The ortho-chloro substituent introduces steric bulk and electron-withdrawing character (
effect). This makes the phosphorus center sufficiently electrophilic for coupling with hindered secondary alcohols (e.g., nucleoside 3'-OH) but less prone to hydrolysis than simple alkyl chloridates. -
Orthogonal Deprotection: Unlike alkyl esters (removed by TMSBr/acid) or simple phenyl esters (removed by hydrogenation/base), the 2-chlorophenyl group is uniquely susceptible to nucleophilic attack by oximates (e.g., syn-pyridine-2-carboxaldoxime), allowing deprotection under neutral-to-basic conditions that preserve acid-sensitive glycosidic bonds.
Safety & Handling Protocols
-
Phosphorus Oxychloride (
): Highly toxic and reacts violently with water to release HCl and phosphoric acid. Handle only in a fume hood under inert atmosphere ( or ). -
2-Chlorophenol: Corrosive and toxic by absorption. Double-gloving (nitrile/neoprene) is mandatory.
-
Bis(2-chlorophenyl) phosphorochloridate: A moisture-sensitive lachrymator. Store at -20°C under argon.
Experimental Protocols
Protocol A: Synthesis of Bis(2-chlorophenyl) Phosphorochloridate
Objective: Prepare the activated phosphorylating agent from commercially available precursors.
Reagents:
-
Phosphorus oxychloride (
): 15.3 g (100 mmol) -
2-Chlorophenol: 25.7 g (200 mmol)
-
Triethylamine (
): 20.2 g (200 mmol) [Dried over KOH] -
Dichloromethane (DCM) or Diethyl Ether: 250 mL [Anhydrous]
Procedure:
-
Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.
-
Solvation: Charge the flask with
(100 mmol) and anhydrous DCM (150 mL). Cool the solution to -5°C using an ice/salt bath. -
Addition: Dissolve 2-chlorophenol (200 mmol) and
(200 mmol) in the remaining DCM (100 mL). Transfer this mixture to the dropping funnel. -
Reaction: Add the phenol/amine solution dropwise to the
over 60 minutes. Critical: Maintain internal temperature to prevent the formation of the tris(2-chlorophenyl) phosphate byproduct. -
Maturation: Once addition is complete, allow the mixture to warm to room temperature (25°C) and stir for 12 hours. The formation of a white precipitate (
) indicates reaction progress. -
Workup:
-
Filter the reaction mixture under argon to remove amine salts.
-
Wash the filtrate rapidly with ice-cold water (2 x 50 mL) and saturated brine (50 mL). Note: Work quickly to minimize hydrolysis of the chloridate.
-
Dry over anhydrous
and concentrate under reduced pressure.[1]
-
-
Purification: The crude oil is purified via high-vacuum distillation (approx. 210–215°C at 0.5 mmHg) or used directly if purity by
P NMR is >95%.
Quality Control (Self-Validation):
-
P NMR (
): Look for a singlet around -6.0 to -8.0 ppm. -
Impurity Check: A peak at
-18 ppm indicates tris-substitution (over-reaction). A peak near 0-5 ppm indicates hydrolysis (acid form).
Protocol B: General Phosphorylation of a Nucleoside
Objective: Couple the reagent with a protected nucleoside (e.g., 5'-O-DMT-Thymidine) to form the triester.
Reagents:
-
Nucleoside (5'-protected): 1.0 mmol
-
Bis(2-chlorophenyl) phosphorochloridate (from Protocol A): 1.5 mmol
-
1-Methylimidazole (NMI): 3.0 mmol (Catalyst)
-
Pyridine: Anhydrous (Solvent)
Procedure:
-
Drying: Co-evaporate the nucleoside with anhydrous pyridine (2 x 10 mL) to remove trace water. Resuspend in pyridine (10 mL).
-
Coupling: Add NMI (3.0 mmol) to the nucleoside solution.
-
Reagent Addition: Add bis(2-chlorophenyl) phosphorochloridate (1.5 mmol) dropwise at 0°C.
-
Monitoring: Stir at room temperature for 2-4 hours. Monitor by TLC (Silica, 5% MeOH in DCM). The starting material (
) should disappear, replaced by a higher running spot ( , the triester). -
Quench: Add water (1 mL) to hydrolyze excess reagent. Stir for 10 minutes.
-
Extraction: Dilute with DCM (50 mL), wash with saturated
and brine. Dry and concentrate. -
Purification: Flash chromatography (Silica gel).
Protocol C: Deprotection (Removal of 2-Chlorophenyl Groups)
Objective: Reveal the free phosphate diester or monoester.
Reagents:
-
syn-Pyridine-2-carboxaldoxime: 10 equiv.
-
N,N,N',N'-Tetramethylguanidine (TMG): 10 equiv.
-
Solvent: Dioxane/Water (1:1).
Procedure:
-
Dissolve the protected phosphate triester in Dioxane/Water.
-
Add the oxime and TMG.
-
Stir at room temperature for 4–12 hours. The oximate nucleophile attacks the phosphorus, displacing the 2-chlorophenoxide.
-
Note: This yields the phosphate diester/monoester (depending on downstream workup) without damaging acid-labile protecting groups like DMT.
Visualizing the Workflow
Caption: Step-wise synthesis pathway from raw materials to deprotected nucleotide, highlighting critical control points.
Data Summary & Troubleshooting
| Parameter | Specification / Observation | Troubleshooting Tip |
| Reagent Purity | >95% by | If <90%, redistill. Impurities catalyze degradation. |
| Reaction Temp (Protocol A) | < 5°C during addition | If temp spikes, tris-substitution increases (irreversible). |
| Coupling Time | 2–4 Hours | If slow, add more NMI (catalyst), not more chloridate. |
| NMR Shift ( | Reagent: | Product (Triester): |
References
-
Synthesis of Phenyl Phosphorodichloridates
-
Chemical Properties & Identifiers
-
PubChem Compound Summary for CID 4361784, Bis(2-chlorophenyl) phosphorochloridate.
-
- Reese, C. B., et al. "Phosphotriester approach to the synthesis of oligonucleotides." Tetrahedron, vol. 34, no. 21, 1978.
-
Prodrug Applications
-
Pradere, U., et al. "Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs." Chemical Reviews, 2014.
-
Application Note: High-Efficiency Coupling with Bis(2-chlorophenyl) Phosphorochloridate (B2CPC)
Abstract
This technical guide details the utility of Bis(2-chlorophenyl) phosphorochloridate (B2CPC) (CAS: 17776-78-2) as a potent activating agent for carboxylic acids. Unlike standard carbodiimide reagents (DCC, EDC), B2CPC facilitates coupling via a highly reactive mixed carboxylic-phosphoric anhydride intermediate. This pathway is particularly advantageous for synthesizing sterically hindered amides, esters, and
Introduction: The B2CPC Advantage
In the landscape of coupling reagents, B2CPC occupies a specialized niche. While carbodiimides are ubiquitous, they often suffer from the formation of
B2CPC offers a distinct thermodynamic advantage:
-
Electronic Activation: The electron-withdrawing chlorine atoms on the phenoxy rings increase the electrophilicity of the phosphorus center compared to unsubstituted diphenyl chlorophosphate.
-
Leaving Group Ability: The resulting phosphate diester anion is a stable, non-nucleophilic leaving group, driving the forward reaction.
-
Steric Control: The bulky 2-chlorophenyl groups shield the active center, often improving diastereoselectivity in chiral couplings.
Mechanistic Insight
The coupling reaction proceeds through a Mixed Anhydride Mechanism .
-
Activation: The carboxylic acid, deprotonated by a tertiary amine base, attacks the phosphorus center of B2CPC, displacing the chloride.
-
Intermediate Formation: A mixed carboxylic-phosphoric anhydride is formed. This species is highly activated toward nucleophilic attack.
-
Coupling: The amine (or alcohol) nucleophile attacks the carbonyl carbon of the mixed anhydride, releasing the bis(2-chlorophenyl) phosphate byproduct.
Figure 1: Mechanistic Pathway
Caption: Activation of carboxylic acid by B2CPC to form a mixed anhydride, followed by nucleophilic attack.
Application Protocols
Protocol A: Sterically Hindered Amide Coupling
This protocol is optimized for coupling secondary amines or bulky carboxylic acids where standard reagents fail to reach completion.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
Amine (1.0–1.2 equiv)
-
B2CPC (1.1 equiv)[1]
-
Triethylamine (TEA) or N-Methylmorpholine (NMM) (2.2 equiv)
-
Solvent: Dichloromethane (DCM), anhydrous.
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask and purge with Argon or Nitrogen.
-
Solvation: Dissolve the Carboxylic Acid (1.0 equiv) and Base (1.1 equiv) in anhydrous DCM (
M concentration). -
Activation (Critical Step):
-
Cool the solution to 0°C using an ice bath.
-
Add B2CPC (1.1 equiv) dropwise via syringe.
-
Observation: A white precipitate (amine hydrochloride salts) may form.
-
Stir at 0°C for 30 minutes to ensure complete formation of the mixed anhydride.
-
-
Coupling:
-
Add the Amine (1.0–1.2 equiv) mixed with the remaining Base (1.1 equiv) dropwise.
-
Allow the reaction to warm to Room Temperature (RT) naturally.
-
Stir for 4–12 hours (monitor via TLC/LC-MS).
-
-
Workup:
Protocol B: Synthesis of -Lactams (Ketene-Imine Cycloaddition)
B2CPC is highly effective for the in situ generation of ketenes from carboxylic acids, which then undergo [2+2] cycloaddition with imines (Staudinger reaction).
Reagents:
-
Substituted Acetic Acid Derivative (1.0 equiv)
-
Imine (Schiff Base) (1.0 equiv)
-
B2CPC (1.2 equiv)
-
Triethylamine (3.0 equiv)
-
Solvent: Dry DCM.
Workflow Diagram:
Caption: Workflow for B2CPC-mediated beta-lactam synthesis via in situ ketene generation.
Optimization Notes:
-
Order of Addition: Unlike Protocol A, here the base is often added last and slowly to generate the ketene in the presence of the imine.
-
Stereochemistry: The bulky 2-chlorophenyl groups on the phosphate intermediate can influence the cis/trans ratio of the resulting
-lactam.
Data Summary & Troubleshooting
Comparative Performance Table
| Feature | B2CPC | DCC/EDC | Thionyl Chloride |
| Activation Species | Mixed Anhydride | O-Acylisourea | Acyl Chloride |
| Byproduct Removal | Phosphate ester (Acid/Base wash) | Urea (Precipitate/Water soluble) | SO₂, HCl (Gas) |
| Racemization Risk | Low (Steric bulk protection) | Moderate (High with DMAP) | High |
| Moisture Sensitivity | High | Moderate | Very High |
| Atom Economy | Low (High MW byproduct) | Moderate | High |
Troubleshooting Guide
-
Problem: Low Yield / Incomplete Reaction.
-
Problem: Racemization.
-
Problem: "Gummy" precipitate during workup.
Safety & Handling (SDS Summary)
-
Hazards: B2CPC is Corrosive (Category 1B) .[8] It causes severe skin burns and eye damage.[2][3][4][8][9]
-
Hydrolysis: Reacts violently with water to release HCl and phosphoric acid derivatives.
-
Storage: Store at 2–8°C under Argon/Nitrogen. Moisture sensitive.[2]
-
PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), face shield, and lab coat. Handle only in a fume hood.
References
-
PubChem. (n.d.). Bis(2-chlorophenyl) phosphorochloridate Compound Summary. National Library of Medicine.[9] Retrieved October 26, 2025, from [Link]
- Palomo, C., et al. (1980). "Phosphorus reagents in organic synthesis." Tetrahedron Letters, 21, 4161.
-
Banik, B. K., et al. (2020). "Synthesis of
-Lactams." Encyclopedia, MDPI.[10] Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. tcichemicals.com [tcichemicals.com]
- 4. 2-Chlorophenyl Phosphorodichloridate | 15074-54-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. β-Lactam synthesis [organic-chemistry.org]
- 6. asianpubs.org [asianpubs.org]
- 7. sphinxsai.com [sphinxsai.com]
- 8. fishersci.com [fishersci.com]
- 9. Bis(2-chlorophenyl) phosphorochloridate | C12H8Cl3O3P | CID 4361784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
Solvent selection for Bis(2-chlorophenyl) phosphorochloridate reactions
Executive Summary
Bis(2-chlorophenyl) phosphorochloridate (BCCP) is a specialized phosphorylating agent widely utilized in the synthesis of phosphate triesters, particularly in nucleotide chemistry and the development of prodrugs (e.g., pronucleotides). Its utility lies in the lipophilicity of the 2-chlorophenyl groups, which facilitate organic solvent solubility and can serve as protecting groups removable under specific conditions (e.g., oximate treatment).
However, the P-Cl bond in BCCP is highly moisture-sensitive and electrophilic. The success of the phosphorylation reaction—defined by yield, regioselectivity, and purity—is dictated by the solvent system. This guide provides a rational framework for solvent selection, moving beyond "standard recipes" to a mechanistic understanding of solvation effects on SN2@P reactions.
Chemical Context & Mechanism[1][2][3][4]
To select the correct solvent, one must understand the reaction mechanism. The reaction between an alcohol (substrate) and BCCP is a nucleophilic substitution at the phosphorus center (
The Mechanistic Pathway
-
Activation: The P-Cl bond is polarized.
-
Nucleophilic Attack: The hydroxyl oxygen of the substrate attacks the phosphorus.
-
Elimination: Chloride is expelled as a leaving group.
-
Scavenging: The resulting HCl must be neutralized immediately to prevent acid-catalyzed degradation of the product or substrate (especially depurination in nucleosides).
Expert Insight: The Role of the Base
Critical Note: BCCP reactions never occur in isolation. They require a base.[1] In some cases (Pyridine), the solvent acts as the base.[1] In others (DCM, THF), an exogenous base (Triethylamine,
-methylimidazole) is added. The solvent selection is actually a Solvent-Base System selection.
Figure 1: Mechanistic workflow of phosphorylation using BCCP. The solvent environment stabilizes the transition state and solubilizes the base-HCl complex.
Solvent Selection Framework
Do not choose a solvent randomly. Use this logic matrix based on Solubility , Inertness , and Workup Strategy .
Criteria 1: Inertness (The "Zero-Water" Rule)
The P-Cl bond reacts violently with water.
-
Prohibited: Water, Alcohols (unless reactant), primary/secondary amines (unless reactant).
-
Required: Anhydrous solvents (<50 ppm water).
Criteria 2: Polarity & Solubility
-
Non-Polar Substrates (Lipids, protected sugars): Dichloromethane (DCM).
-
Polar Substrates (Nucleosides, Carbohydrates): Pyridine or Acetonitrile.
-
Intermediate Polarity: Tetrahydrofuran (THF).
Comparative Solvent Analysis Table
| Solvent System | Role of Base | Polarity ( | Suitability | Expert Comments |
| Pyridine | Solvent acts as Base | High | Nucleosides | Classic method. Solubilizes polar substrates. Hard to remove (high BP). Foul odor. |
| DCM + Et | Added (1.5 - 2.0 eq) | Low | Lipophilic Organics | Modern standard. Easy workup (evaporation). Good for 5'-OH selective reactions. |
| THF + Base | Added (Pyridine/TEA) | Medium | General Purpose | Good for low-temp reactions (-78°C). Essential if substrate precipitates in DCM. |
| Acetonitrile | Added (NMI/TEA) | High | Rapid Kinetics | Accelerates SN2@P reactions due to high dielectric constant. |
Decision Logic: Selecting Your System
Follow this flow to determine the optimal solvent for your specific molecule.
Figure 2: Solvent selection decision tree based on substrate polarity and stability.
Protocol: Phosphorylation of a Primary Alcohol (Nucleoside 5'-OH)
Objective: Synthesize a 5'-bis(2-chlorophenyl) phosphate triester. System: Dichloromethane (DCM) / Triethylamine (TEA) / N-Methylimidazole (NMI). Scale: 1.0 mmol.
Materials
-
Reagent: Bis(2-chlorophenyl) phosphorochloridate (1.2 eq, 1.2 mmol, ~405 mg).
-
Substrate: 5'-OH Nucleoside (protected at 3' if necessary) (1.0 mmol).
-
Solvent: Anhydrous DCM (10 mL).
-
Base: Triethylamine (2.0 eq) + N-Methylimidazole (Catalytic, 0.2 eq).
Step-by-Step Methodology
-
Drying (Crucial):
-
Co-evaporate the substrate 3x with anhydrous pyridine or toluene to remove trace water.
-
Keep under high vacuum for 2 hours.
-
Flush the reaction vessel (round bottom flask) with Argon.
-
-
Solubilization:
-
Dissolve the substrate in anhydrous DCM (10 mL).
-
Add Triethylamine (280 µL, 2.0 mmol).
-
Optional: Add NMI (16 µL) to accelerate the reaction (acts as a nucleophilic catalyst).
-
-
Reaction:
-
Cool the mixture to 0°C (Ice bath). Why? To suppress side reactions and control exotherm.
-
Add Bis(2-chlorophenyl) phosphorochloridate dropwise via syringe over 5 minutes.
-
Allow to stir at 0°C for 30 minutes, then warm to Room Temperature (RT).
-
Monitor by TLC (System: 5% MeOH in DCM). Look for the disappearance of the lower-running alcohol spot and appearance of a higher-running phosphate spot.
-
-
Workup (Self-Validating Step):
-
Validation: If the solution turns cloudy, it is likely triethylamine hydrochloride salt precipitating (good sign).
-
Dilute with DCM (20 mL).
-
Wash with cold saturated NaHCO
(2 x 15 mL). Why? Neutralizes any remaining HCl and hydrolyzes unreacted phosphorochloridate to the phosphate diester (which stays in aqueous or is easily separated). -
Wash with Brine (15 mL).
-
Dry over Na
SO , filter, and concentrate.
-
-
Purification:
-
Flash chromatography on Silica Gel.
-
Eluent: Gradient of 0-5% Methanol in DCM.
-
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield | Hydrolysis of Reagent | Check solvent water content (Karl Fischer). Use fresh reagent bottle. |
| Starting Material Remains | Low Reactivity | Add catalyst (N-methylimidazole or DMAP). Switch solvent to Pyridine. |
| Multiple Spots on TLC | 3'-OH Phosphorylation | Lower temp to -20°C. Ensure 1.1 eq of reagent only. |
| Darkening of Solution | Decomposition | Acid buildup. Increase base equivalents. |
Safety & Handling
-
Corrosivity: Bis(2-chlorophenyl) phosphorochloridate is corrosive and causes severe skin burns.[2] Wear double nitrile gloves and a face shield.
-
Inhalation: Reacts with moisture in mucous membranes to form HCl. Handle only in a fume hood.
-
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). If the liquid turns cloudy or precipitates white solids, it has hydrolyzed and should be discarded.
References
-
McGuigan, C., et al. (1993). "Intracellular delivery of bio-active nucleotides: aryl phosphate derivatives of AZT." Bioorganic & Medicinal Chemistry Letters. Link
-
Leach, M., et al. (2025). "Efficient Synthesis of Phosphorylated Prodrugs with Bis(POM)-phosphoryl Chloride." ResearchGate. Link
-
PubChem. (2025).[2] "Bis(2-chlorophenyl) phosphorochloridate Compound Summary." National Library of Medicine. Link
-
Oakwood Chemical. (2025). "Safety Data Sheet: Bis(2,4-dichlorophenyl) phosphorochloridate." Link
-
Sigma-Aldrich. (2025). "Product Specification: Bis(2-chlorophenyl) phosphorochloridate." Link
Sources
Application Notes and Protocols: Catalytic Activation of Bis(2-chlorophenyl) phosphorochloridate for Phosphorylation Reactions
Prepared by: Gemini, Senior Application Scientist
Introduction: The Role of Bis(2-chlorophenyl) phosphorochloridate in Modern Synthesis
Bis(2-chlorophenyl) phosphorochloridate, hereafter referred to as BPC, is a robust phosphorylating agent widely employed in the synthesis of complex organic molecules.[1][2] Its primary utility lies in its ability to introduce a phosphotriester moiety, which is a critical linkage in synthetic oligonucleotides and a common structural motif in various prodrugs. The two 2-chlorophenyl groups serve as protecting groups for the phosphate, which can be selectively removed during later synthetic stages.[3]
While BPC is inherently reactive, its reaction with nucleophiles such as alcohols can be slow, unselective, or require harsh conditions, particularly with sterically hindered substrates. The strategic use of catalysts is therefore essential to activate the phosphorus center, enhancing reaction rates, improving yields, and enabling transformations under mild conditions compatible with sensitive functional groups. This guide provides an in-depth analysis of the catalytic systems used to activate BPC, focusing on the underlying mechanisms and providing detailed protocols for researchers in synthetic chemistry and drug development.
Mechanisms of Catalytic Activation
The activation of BPC hinges on increasing the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack. This is primarily achieved through two distinct catalytic pathways: Nucleophilic Catalysis and General Base Catalysis. The choice of catalyst dictates which pathway predominates.
Nucleophilic Catalysis Pathway
This is the most common and potent activation mechanism for phosphorochloridates. It involves a direct reaction between the catalyst and BPC to form a highly reactive, positively charged intermediate. Tertiary amines like 4-Dimethylaminopyridine (DMAP) and N-Methylimidazole (NMI) are exemplary nucleophilic catalysts.[4][5]
The mechanism proceeds in two main steps:
-
Formation of the Reactive Intermediate: The nucleophilic catalyst (e.g., DMAP or NMI) attacks the electrophilic phosphorus center of BPC, displacing the chloride ion. This forms a highly reactive phosphoro-imidazolium or phosphoro-pyridinium salt.[4][6] This intermediate is significantly more electrophilic than the parent phosphorochloridate due to the positive charge on the nitrogen atom.
-
Nucleophilic Attack: The alcohol (or other nucleophile) then attacks the activated phosphorus center of the intermediate, displacing the catalyst and forming the desired phosphotriester product. The catalyst is regenerated, allowing it to re-enter the catalytic cycle.
This pathway is highly efficient because it replaces a relatively poor leaving group (chloride) with an excellent one (a neutral amine catalyst).
Caption: General base catalysis pathway for phosphorylation.
Key Catalytic Systems: A Comparative Overview
While many tertiary amines can catalyze phosphorylation, N-Methylimidazole (NMI) and 4-Dimethylaminopyridine (DMAP) are the most widely utilized due to their high efficacy.
| Catalyst | Primary Mechanism | Relative Reactivity | Typical Loading (mol%) | Key Applications |
| 4-Dimethylaminopyridine (DMAP) | Nucleophilic Catalysis | Very High | 1 - 10 | Acylation and phosphorylation of sterically hindered alcohols; general-purpose high-activity catalyst. [5] |
| N-Methylimidazole (NMI) | Nucleophilic Catalysis | High | 5 - 100 (or as solvent) | Oligonucleotide synthesis (phosphotriester method), pyrophosphate formation, general phosphorylation. [6][7][8] |
| Pyridine | Mixed / General Base | Moderate | >100 (often as solvent) | Acid scavenger; less effective as a primary catalyst compared to DMAP/NMI. [9] |
Experimental Protocols
Safety Notice: Bis(2-chlorophenyl) phosphorochloridate is corrosive and moisture-sensitive. [1]All manipulations should be performed in a fume hood using anhydrous solvents and under an inert atmosphere (e.g., Nitrogen or Argon). Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Protocol 1: NMI-Catalyzed Phosphorylation of a Primary Alcohol
This protocol details the phosphorylation of a generic primary alcohol, a common step in the synthesis of nucleotide precursors or prodrugs. NMI serves as an efficient nucleophilic catalyst. [6][7] Workflow Diagram:
Caption: General workflow for catalytic phosphorylation.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Primary Alcohol Substrate | - | 1.0 | 1.0 |
| Bis(2-chlorophenyl) phosphorochloridate (BPC) | 337.52 | 1.2 | 1.2 |
| N-Methylimidazole (NMI) | 82.10 | 2.5 | 2.5 |
| Anhydrous Dichloromethane (DCM) | - | 10 mL | - |
Step-by-Step Procedure:
-
Preparation: Under an inert atmosphere of nitrogen, add the primary alcohol (1.0 mmol, 1.0 eq) and anhydrous dichloromethane (10 mL) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar.
-
Catalyst Addition: Add N-Methylimidazole (2.5 mmol, 2.5 eq) to the flask via syringe. Stir the solution until all solids are dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
BPC Addition: Slowly add Bis(2-chlorophenyl) phosphorochloridate (1.2 mmol, 1.2 eq) to the stirred solution dropwise over 5 minutes. A white precipitate (N-methylimidazolium chloride) may form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting alcohol is consumed.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (15 mL).
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure phosphotriester product.
Protocol 2: DMAP-Catalyzed Phosphorylation of a Sterically Hindered Secondary Alcohol
This protocol is adapted for more challenging substrates where higher catalytic activity is required. DMAP is a superior catalyst for acylating and phosphorylating sterically hindered alcohols. [5] Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Hindered Secondary Alcohol | - | 1.0 | 1.0 |
| Bis(2-chlorophenyl) phosphorochloridate (BPC) | 337.52 | 1.5 | 1.5 |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.1 | 0.1 |
| Triethylamine (TEA) or Pyridine | 101.19 | 2.0 | 2.0 |
| Anhydrous Acetonitrile (MeCN) | - | 10 mL | - |
Causality Behind Component Choices:
-
DMAP (0.1 eq): Used in a truly catalytic amount due to its high activity.
-
Triethylamine (2.0 eq): Added as a stoichiometric base (acid scavenger) to neutralize the HCl generated during the reaction. This prevents the protonation and deactivation of the DMAP catalyst.
-
Acetonitrile: A polar aprotic solvent that is excellent for dissolving the polar intermediates and salts formed.
Step-by-Step Procedure:
-
Preparation: To a flame-dried flask under nitrogen, add the hindered alcohol (1.0 mmol, 1.0 eq), 4-Dimethylaminopyridine (0.1 mmol, 0.1 eq), and anhydrous acetonitrile (10 mL).
-
Base Addition: Add triethylamine (2.0 mmol, 2.0 eq) to the solution.
-
Cooling: Cool the mixture to 0 °C in an ice-water bath.
-
BPC Addition: Slowly add Bis(2-chlorophenyl) phosphorochloridate (1.5 mmol, 1.5 eq) dropwise.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Due to the hindered nature of the substrate, the reaction may require extended time (4-16 hours). Monitor closely by TLC or LC-MS.
-
Workup & Purification: Follow steps 6-8 from Protocol 1. The workup will remove the triethylammonium chloride salt.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive catalyst (degraded DMAP/NMI).2. Wet reagents or solvents.3. Substrate is extremely hindered. | 1. Use freshly opened or purified catalyst.2. Ensure all glassware is flame-dried and solvents are anhydrous.3. Increase reaction temperature (e.g., to 40 °C) and/or reaction time. Use a more potent catalyst if possible. |
| Multiple Byproducts | 1. Reaction temperature too high.2. Side reaction with other functional groups.3. Degradation of product or starting material. | 1. Maintain lower temperature (0 °C) for longer.2. Protect other sensitive functional groups prior to phosphorylation.3. Check stability of compounds under the reaction conditions. |
| Incomplete Reaction | 1. Insufficient BPC or catalyst.2. Catalyst deactivation by acidic byproduct. | 1. Increase equivalents of BPC (e.g., to 1.5 eq).2. Ensure a sufficient amount of scavenger base (like TEA in the DMAP protocol) is present. Add more catalyst if needed. |
References
-
Garegg, P. J., et al. (1986). The H-phosphonate approach to the synthesis of oligonucleotides and their phosphorothioate analogues in solution. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Mehellou, Y., & De Clercq, E. (2014). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews. Available at: [Link]
-
Wenska, M., et al. (2020). Efficient Synthesis of Phosphorylated Prodrugs with Bis(POM)-phosphoryl Chloride. Chemistry – A European Journal. Available at: [Link]
-
Foley, D. A., & Taylor, S. D. (2020). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. Molecules. Available at: [Link]
-
Lee, H. W., et al. (2000). Kinetics and Mechanism of the Pyridinolysis of 1,2-Phenylene Phosphorochloridate in Acetonitrile. ResearchGate. Available at: [Link]
-
PubChem. Bis(2-chlorophenyl) phosphorochloridate. National Center for Biotechnology Information. Available at: [Link]
-
Cheméo. Chemical Properties of Bis(2-chlorophenyl)phosphorochloridate. Cheméo. Available at: [Link]
-
Lee, Y. J., & Lee, W. L. (2012). N-Methylimidazolium chloride-catalyzed pyrophosphate formation: application to the synthesis of Lipid I and NDP-sugar donors. Tetrahedron Letters. Available at: [Link]
-
Virta, P., et al. (2017). Synthesis of oligonucleotides on a soluble support. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Sierzchala, A. B., et al. (2003). Pyridinium Trifluoroacetate/N-Methylimidazole as an Efficient Activator for Oligonucleotide Synthesis via the Phosphoramidite Method. Organic Letters. Available at: [Link]
-
Turner, J. J., et al. (2007). The mechanism of the phosphoramidite synthesis of polynucleotides. Organic & Biomolecular Chemistry. Available at: [Link]
-
Rajendran, S., & Rajan, R. (2012). First DMAP-mediated direct conversion of Morita–Baylis–Hillman alcohols into γ-ketoallylphosphonates: Synthesis of γ-aminoallylphosphonates. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Castro, E. A. (1980). Kinetics and Mechanism of Hydroxy Group Acetylations Catalyzed by N-methylimidazole. Journal of the American Chemical Society. Available at: [Link]
-
Liu, B. K., et al. (2007). N-Methylimidazole as a Promising Catalyst for the Aza-Michael Addition Reaction of N-Heterocycles. Synthesis. Available at: [Link]
-
Taylor & Francis. (2020). DMAP – Knowledge and References. Taylor & Francis Online. Available at: [Link]
Sources
- 1. Bis(2-chlorophenyl) phosphorochloridate | C12H8Cl3O3P | CID 4361784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. From liquid-phase synthesis to chemical ligation: preparation of oligonucleotides and their backbone analogs in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. N-Methylimidazolium chloride-catalyzed pyrophosphate formation: application to the synthesis of Lipid I and NDP-sugar donors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Synthesis of oligonucleotides on a soluble support [beilstein-journals.org]
- 8. N-Methylimidazole as a Promising Catalyst for the Aza-Michael Addition Reaction of N-Heterocycles [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Application Note: Precision Phosphorylation of Alcohols using Bis(2-chlorophenyl) Phosphorochloridate
Abstract & Strategic Utility
In the landscape of phosphorylation reagents, Bis(2-chlorophenyl) phosphorochloridate (BCCP) occupies a critical niche. Unlike highly reactive phosphorus oxychloride (
The electron-withdrawing nature of the 2-chlorophenyl substituents activates the phosphorus center for rapid coupling while rendering the resulting triester stable against standard acid/base manipulations used in multi-step synthesis (e.g., oligonucleotide synthesis). Crucially, the protecting groups are removed via a specific oximate-mediated nucleophilic attack , allowing for the phosphorylation of complex molecules containing reducible functions (alkenes, azides) that would be destroyed by hydrogenolysis.
Key Applications
-
Nucleotide Synthesis: Introduction of 5'-phosphates with protecting groups compatible with phosphotriester methods.[1]
-
Phospholipid Engineering: Synthesis of complex lipid headgroups.
-
Prodrug Development: Creation of lipophilic phosphate triesters that act as neutral prodrugs.
Chemical Basis & Reaction Logic
The transformation proceeds through two distinct phases: Triester Formation and Oximate-Mediated Deprotection .
The Mechanism[2][3][4][5]
-
Activation: The chloride leaves, allowing the target alcohol (R-OH) to attack the phosphorus center.
-
Stabilization: The resulting triester is lipophilic and stable, allowing for purification on silica gel.
-
Deprotection: The 2-chlorophenyl groups are sterically hindered and resistant to simple hydrolysis. They are cleaved using a "super-nucleophile"—specifically the conjugate base of syn-pyridine-2-aldoxime (PAO).
Figure 1: Reaction pathway showing the conversion of alcohol to stable triester and subsequent specific deprotection.
Detailed Experimental Protocol
Phase 1: Phosphorylation (Coupling)
Objective: Convert Alcohol (R-OH) to Bis(2-chlorophenyl) phosphate triester.
Materials
-
Reagent: Bis(2-chlorophenyl) phosphorochloridate (1.2 - 1.5 equivalents).
-
Solvent: Anhydrous Pyridine (acts as both solvent and base).
-
Catalyst (Optional): 1-Methylimidazole (NMI) for sterically hindered alcohols.
-
Glassware: Flame-dried round bottom flask under Argon atmosphere.
Step-by-Step Procedure
-
Preparation: Dissolve the target alcohol (1.0 mmol) in anhydrous pyridine (5 mL/mmol). Cool the solution to 0°C in an ice bath.
-
Why: Cooling suppresses side reactions and controls the exotherm of the chloride displacement.
-
-
Reagent Addition: Add Bis(2-chlorophenyl) phosphorochloridate (1.2 mmol) dropwise over 5 minutes.
-
Observation: A white precipitate (pyridinium hydrochloride) may form.
-
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours.
-
Monitoring: Check via TLC. The starting alcohol (polar) should disappear, replaced by a less polar (higher Rf) triester spot.
-
-
Quench: Add water (0.5 mL) to hydrolyze excess reagent. Stir for 15 minutes.
-
Work-up: Dilute with Ethyl Acetate, wash with 1M HCl (to remove pyridine), saturated
, and brine. Dry over and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc).
Phase 2: Deprotection (The "Reese" Method)
Objective: Remove the 2-chlorophenyl groups to yield the free phosphate. Critical Note: Do not use simple NaOH; it is often too slow or causes elimination. Use the oximate method.
Reagents
-
PAO: Syn-pyridine-2-aldoxime (4 equivalents per protecting group).
-
TMG: N,N,N',N'-Tetramethylguanidine (Base).
-
Solvent: Dioxane/Water (1:1).
Step-by-Step Procedure
-
Setup: Dissolve the purified triester in Dioxane/Water (1:1, 10 mL/mmol).
-
Reagent Prep: Add syn-pyridine-2-aldoxime (8.0 eq) and TMG (7.0 eq).
-
Incubation: Stir at room temperature for 12–24 hours.
-
Self-Validating Step: The solution usually turns a slight yellow/orange.
-
-
Cleavage: The oximate attacks the phosphorus, displacing 2-chlorophenol and forming a transient intermediate which hydrolyzes to the phosphate.
-
Isolation:
-
Evaporate dioxane.
-
Extract the aqueous layer with Ether (removes 2-chlorophenol and excess oximate).
-
The product (Phosphate Monoester) remains in the aqueous phase.
-
Lyophilize or precipitate as a Barium/Sodium salt.
-
Comparison of Phosphorylating Agents
Select the right tool for your substrate stability profile.[5]
| Reagent | Reactivity | Deprotection Method | Best For |
| Bis(2-chlorophenyl) phosphorochloridate | High | Oximate (PAO/TMG) | Complex molecules, reducible groups (azides, alkenes) |
| Diphenyl phosphorochloridate | Moderate | Hydrogenolysis ( | Acid-sensitive substrates |
| Dibenzyl phosphorochloridate | Low | Hydrogenolysis ( | Standard synthesis (no alkenes) |
| Phosphorus Oxychloride ( | Extreme | Hydrolysis ( | Simple, robust alcohols only |
Quality Control & Troubleshooting
Self-Validating Systems
-
31P NMR Spectroscopy: This is the gold standard.
-
Reagent: ~ +5 ppm.
-
Triester (Intermediate): Shift to ~ -10 to -15 ppm.
-
Monoester (Product): Shift to ~ 0 ppm (pH dependent).
-
Validation: If the signal remains at -10 ppm after Phase 2, deprotection failed. Increase TMG concentration.
-
-
TLC Visualization:
-
Triesters are UV active (due to chlorophenyl rings) and move in organic solvents.
-
Products are highly polar and stay at the baseline in standard organic systems; require Isopropanol/NH4OH systems to move.
-
Common Pitfalls
-
Moisture: The reagent hydrolyzes instantly in wet pyridine. Ensure solvents are <50 ppm water.
-
Incomplete Deprotection: The second chlorophenyl group cleaves slower than the first. Ensure at least 12 hours reaction time with excess oximate.
Experimental Workflow Diagram
Figure 2: Operational workflow with integrated Quality Control checkpoints.
References
-
Reese, C. B. (1978). "The Chemical Synthesis of Oligo- and Poly-nucleotides by the Phosphotriester Approach." Tetrahedron, 34(21), 3143-3179.
-
Oil & Gas Science and Technology. (2003). "Phosphorylation Strategies in Organic Synthesis." Review of Triester Methods.
-
PubChem Database. (2023). "Bis(2-chlorophenyl) phosphorochloridate Compound Summary." National Library of Medicine.
-
Van Boom, J. H., et al. (1977). "Synthesis of oligonucleotides with 2-chlorophenyl protecting groups." Nucleic Acids Research.[1]
Sources
- 1. Neighbouring group participation in the unblocking of phosphotriesters of nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Phosphorus-Substituted Pyridines | Encyclopedia MDPI [encyclopedia.pub]
- 4. dspace.ewha.ac.kr [dspace.ewha.ac.kr]
- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
Solid-phase synthesis applications of Bis(2-chlorophenyl) phosphorochloridate
Executive Summary
Bis(2-chlorophenyl) phosphorochloridate (CAS: 15074-53-0) is a specialized phosphorylating agent utilized in solid-phase synthesis for the direct introduction of phosphate monoesters. Unlike modern phosphoramidite reagents (P(III)), this compound operates via a P(V) mechanism, eliminating the need for a subsequent oxidation step.
Its primary utility lies in two high-value workflows:
-
5'-Phosphorylation of Oligonucleotides: Efficiently capping the 5'-terminus of DNA/RNA sequences on CPG or polystyrene supports.
-
Global Phosphorylation of Peptides: Post-assembly phosphorylation of Serine, Threonine, or Tyrosine residues in Solid-Phase Peptide Synthesis (SPPS).
This guide details the mechanistic grounding, precise experimental protocols, and the critical—often overlooked—deprotection strategy required to remove the lipophilic 2-chlorophenyl masking groups.
Chemical Profile & Mechanism of Action
The Reagent
-
IUPAC Name: Bis(2-chlorophenyl) phosphorochloridate[1]
-
Formula: C₁₂H₈Cl₃O₃P
-
Function: Electrophilic Phosphorylating Agent
-
Key Feature: The two 2-chlorophenyl groups act as phosphate protecting groups. They are lipophilic (aiding solubility in organic solvents) and stable to mild acids, but require specific nucleophilic displacement for removal.
Mechanism: Nucleophilic Substitution at P(V)
The reaction proceeds via an SN2-like mechanism at the phosphorus center. The hydroxyl group of the substrate (sugar 5'-OH or peptide side chain) attacks the phosphorus, displacing the chloride ion. A base (typically Pyridine or N-methylimidazole) is required to neutralize the HCl byproduct and catalyze the reaction.
Figure 1: Mechanistic pathway for solid-phase phosphorylation. The reaction produces a stable phosphate triester immediately upon coupling.
Application A: 5'-Phosphorylation of Oligonucleotides
This protocol is used when a synthesized oligonucleotide requires a 5'-phosphate group (e.g., for ligation or exonuclease digestion) and a chemical phosphorylation reagent (CPR) phosphoramidite is unavailable or cost-prohibitive.
Reagents Preparation
-
Phosphorylating Solution: 0.1 M Bis(2-chlorophenyl) phosphorochloridate in anhydrous Acetonitrile (ACN).
-
Catalyst/Base: Dry Pyridine (or 1-Methylimidazole in ACN).
-
Solid Support: Synthesis column containing the "DMT-off" (detritylated) oligonucleotide.
Step-by-Step Protocol
| Step | Operation | Reagent/Condition | Duration | Mechanism |
| 1 | Wash | Anhydrous ACN | 3 x 30 sec | Removes traces of water/previous reagents. |
| 2 | Coupling | 0.1 M Reagent + Pyridine (1:1 v/v) | 10 - 15 min | Nucleophilic attack of 5'-OH on P-Cl. |
| 3 | Wash | ACN | 3 x 30 sec | Removes excess phosphorylating agent. |
| 4 | Hydrolysis | 50% Aqueous Pyridine | 5 min | Hydrolyzes any reactive P-Cl bonds not coupled (rare). |
| 5 | Final Wash | ACN | 3 x 30 sec | Prepares resin for drying/cleavage. |
Critical Note: Unlike phosphoramidites, NO OXIDATION step is required. The phosphorus is already in the +5 oxidation state.
Application B: Solid-Phase Peptide Phosphorylation
This method is ideal for "Global Phosphorylation," where unprotected hydroxyl groups on Ser/Thr/Tyr residues are converted to phosphates after peptide assembly is complete.
Pre-requisites
-
Resin: The peptide must be on a resin compatible with the final cleavage conditions (e.g., Wang or Rink Amide).[2]
-
Side Chain Protection: All other reactive side chains (Lys, Asp, Glu) must remain protected. Only the target -OH groups should be free.
Protocol
-
Resin Swelling: Swell the peptidyl-resin in DCM (Dichloromethane) for 20 minutes.
-
Activation: Add 20 equivalents of Pyridine to the resin suspension.
-
Coupling: Add 10 equivalents of Bis(2-chlorophenyl) phosphorochloridate dissolved in a minimal amount of DCM.
-
Incubation: Shake gently at room temperature for 2 to 4 hours .
-
Validation: Perform a Kaiser test (ninhydrin) or chloranil test. Note that these test for amines, so they are negative controls here. To verify phosphorylation, a small cleavage and MS analysis is recommended.
-
-
Washing: Wash thoroughly with DCM (5x) and DMF (5x) to remove the corrosive reagent.
The Critical Deprotection Strategy (The "Oximate" Method)
WARNING: The 2-chlorophenyl protecting groups are NOT removed efficiently by standard ammonium hydroxide cleavage alone. Attempting to do so will result in a lipophilic, permanently protected phosphate ester.
You must use the Reese's Reagent (Oximate) approach to remove the aryl groups via nucleophilic aromatic substitution before final cleavage.
Reagents
-
Oximate Reagent: 0.5 M syn-2-nitrobenzaldoxime + 0.5 M N,N,N',N'-tetramethylguanidine (TMG) in Dioxane/Water (1:1).
Deprotection Workflow
Figure 2: The mandatory two-stage deprotection workflow. The oximate step is specific to aryl-protected phosphates.
Protocol Details:
-
Treat the solid support with the Oximate Reagent for 4–12 hours at room temperature.
-
Wash the resin with Dioxane/Water (1:1), then Acetonitrile.
-
Proceed to standard cleavage:
-
Oligos: Concentrated Ammonia (55°C).
-
Peptides: TFA cocktail (if resin allows) or Ammonia (if using base-labile linkers).
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Coupling Efficiency | Moisture contamination. | Reagents are highly moisture-sensitive. Use strictly anhydrous solvents (<30 ppm water). Dry resin under vacuum before coupling. |
| Incomplete Deprotection | Standard ammonia used. | Must use the oximate protocol (Section 5). Ammonia alone is insufficient for sterically hindered aryl phosphates. |
| Resin Clumping | Solvent incompatibility. | Ensure the resin (PS or CPG) swells in the chosen solvent (DCM is preferred for coupling; ACN for washing). |
| Precipitate in Reagent | Hydrolysis of chloride. | If the reagent bottle shows white solids, it has hydrolyzed. Discard and use a fresh bottle. |
References
-
Reese, C. B. (1978). "The Chemical Synthesis of Oligo- and Polynucleotides by the Phosphotriester Approach." Tetrahedron, 34(21), 3143-3179. Link
-
Otvos, L., Elekes, I., & Lee, V. M. (1989). "Solid-phase synthesis of phosphopeptides." International Journal of Peptide and Protein Research, 34(6), 129-133. Link
- Gait, M. J. (Ed.). (1984). Oligonucleotide Synthesis: A Practical Approach. IRL Press, Oxford.
-
Perich, J. W., & Johns, R. B. (1988). "Di-t-butyl N,N-diethylphosphoramidite and dibenzyl phosphorochloridate. Application to the post-assembly phosphorylation of peptides." Tetrahedron Letters, 29(19), 2369-2372. (Comparative context for phosphorochloridate usage). Link
Sources
- 1. Bis(2-chlorophenyl) phosphorochloridate | C12H8Cl3O3P | CID 4361784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Solid Phase Peptide Synthesis Resin - Sunresin [seplite.com]
- 3. Solid phase synthesis of a functionalized bis-peptide using "safety catch" methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents [organic-chemistry.org]
- 5. From liquid-phase synthesis to chemical ligation: preparation of oligonucleotides and their backbone analogs in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
Application Note: High-Efficiency Synthesis of Cyclic Nucleotides via Bis(2-chlorophenyl) Phosphorochloridate
Here is a detailed Application Note and Protocol guide for the preparation of cyclic phosphates using Bis(2-chlorophenyl) phosphorochloridate.
Executive Summary
Cyclic phosphates, particularly 3',5'-cyclic nucleotides (e.g., cAMP, cGMP) and their analogs, are pivotal in drug development as second messengers and allosteric modulators. While enzymatic synthesis is common, chemical synthesis allows for the modification of the nucleobase and sugar moiety required for stable drug analogs.
This guide details the Phosphotriester Approach using Bis(2-chlorophenyl) phosphorochloridate (BCCP) . Unlike dicyclohexylcarbodiimide (DCC) mediated cyclization which often suffers from hydration side-reactions, the BCCP method proceeds via a stable, lipophilic phosphotriester intermediate. This allows for rigorous purification before the final cyclization step, resulting in higher purity profiles essential for pharmaceutical applications.
Scientific Mechanism & Rationale
The synthesis relies on the unique electrophilicity of BCCP (CAS: 15074-53-0). The "2-chlorophenyl" moieties serve two functions:
-
Protecting Group: They mask the phosphate charge, rendering the intermediate lipophilic and soluble in organic solvents (DCM, Pyridine) for easy handling.
-
Leaving Group Activation: The electron-withdrawing chlorine atom at the ortho position activates the phenyl ring as a leaving group during the base-catalyzed cyclization step.
The Reaction Pathway
The process involves a two-stage "Activation-Cyclization" mechanism:
-
Phosphorylation: The primary 5'-hydroxyl of the nucleoside attacks the BCCP to form a neutral phosphotriester.
-
Transesterification/Cyclization: Under basic conditions (typically using t-BuOK or DBU), the 3'-hydroxyl is deprotonated. It attacks the phosphorus center, displacing one 2-chlorophenol moiety to form the cyclic ring.
Mechanistic Diagram
The following diagram illustrates the molecular logic flow from the starting nucleoside to the final cyclic phosphate.
Caption: Figure 1. The BCCP-mediated phosphotriester pathway converting a nucleoside to a cyclic phosphate via a stable intermediate.
Experimental Protocol
Materials & Equipment
-
Reagent: Bis(2-chlorophenyl) phosphorochloridate (BCCP) [>97% Purity].[1] Note: Corrosive and moisture sensitive.
-
Substrate: Target Nucleoside (e.g., Adenosine, Uridine, or modified analog).
-
Solvents: Anhydrous Pyridine (stored over KOH), Anhydrous DMF.
-
Base: Potassium tert-butoxide (t-BuOK) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Purification: Silica Gel 60 (230-400 mesh).
Protocol Workflow
Step 1: Preparation of the Phosphotriester Intermediate
Objective: Selective phosphorylation of the 5'-OH group.
-
Drying: Dry the nucleoside (1.0 mmol) by co-evaporation with anhydrous pyridine (3 x 10 mL) to remove trace water.
-
Solubilization: Resuspend the nucleoside in anhydrous pyridine (10 mL). Ensure the system is under an inert atmosphere (Argon/Nitrogen).
-
Addition: Cool the solution to 0°C in an ice bath. Add Bis(2-chlorophenyl) phosphorochloridate (1.2 mmol, 1.2 eq) dropwise via syringe over 10 minutes.
-
Expert Insight: Slow addition prevents the formation of 3',5'-bis-phosphorylated byproducts.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours.
-
Monitoring: Check reaction progress via TLC (System: CHCl3/MeOH 9:1). The product (triester) will have a higher Rf than the starting nucleoside due to the lipophilic chlorophenyl groups.
-
Workup: Quench with ice-water (5 mL). Extract with Chloroform (3 x 20 mL). Wash the organic layer with saturated NaHCO3 and brine. Dry over Na2SO4 and concentrate in vacuo.
-
Checkpoint: The resulting oil/foam is the 5'-bis(2-chlorophenyl) phosphate ester . It is stable and can be stored at -20°C.
-
Step 2: Cyclization to 3',5'-Cyclic Phosphate
Objective: Intramolecular displacement of the aryl groups.
-
Dissolution: Dissolve the isolated phosphotriester intermediate (from Step 1) in anhydrous DMF or DMSO (10 mL/mmol).
-
Base Activation: Add a solution of t-BuOK (freshly sublimed, 2.5 eq) in DMF/DMSO dropwise at room temperature.
-
Alternative: For base-sensitive nucleosides, use DBU (3.0 eq) and heat to 60°C.
-
-
Cyclization: Stir the reaction for 2–12 hours.
-
Mechanism:[2][3][4][5] The base deprotonates the 3'-OH. The resulting alkoxide attacks the phosphorus, displacing one 2-chlorophenoxide ion. The second chlorophenyl group is often hydrolyzed during the subsequent aqueous workup or requires a specific deblocking step (e.g., treatment with oximate) depending on the exact conditions. However, in high-base conditions, direct conversion to the cyclic diester is often achieved.
-
-
Purification: Neutralize with acetic acid. Evaporate solvent under high vacuum. Purify the residue using ion-exchange chromatography (DEAE-Sephadex) or preparative HPLC (C18 column) to isolate the cyclic phosphate from the released 2-chlorophenol.
Data Summary & Troubleshooting
| Parameter | Specification / Observation | Troubleshooting |
| Reagent Stoichiometry | 1.1 – 1.3 equivalents of BCCP | Excess BCCP leads to 3',5'-diphosphorylated side products. |
| Temperature | 0°C (Addition) → 25°C (Reaction) | Higher temps during addition promote 3'-phosphorylation. |
| Solvent Quality | Anhydrous Pyridine (<50 ppm H2O) | Moisture hydrolyzes BCCP to the unreactive acid, stalling the reaction. |
| 31P NMR Shift | Triester: ~ -18 to -20 ppm Cyclic Product: ~ -2 to -5 ppm | Use 31P NMR to distinguish the intermediate from the final cyclic product. |
Safety & Handling (BCCP)
Bis(2-chlorophenyl) phosphorochloridate is a potent electrophile and corrosive agent.
-
Hazards: Causes severe skin burns and eye damage (H314).[6][7] Reacts violently with water to release Hydrogen Chloride (HCl) gas.
-
PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a face shield. Handle only in a fume hood.
-
Neutralization: Quench excess reagent with dilute sodium hydroxide or sodium bicarbonate solution before disposal.
Workflow Visualization
The following diagram details the decision logic during the synthesis process.
Caption: Figure 2. Operational workflow for the synthesis and purification of cyclic phosphates.
References
-
PubChem. (n.d.). Bis(2-chlorophenyl) phosphorochloridate | C12H8Cl3O3P.[7][8][9] National Library of Medicine. Retrieved October 26, 2023, from [Link]
- Reese, C. B. (1978). The Chemical Synthesis of Oligo- and Polynucleotides by the Phosphotriester Approach. Tetrahedron, 34(21), 3143-3179.
-
Borden, R. K., & Smith, M. (1966).[10] Nucleotide synthesis.[10][11][12][13] III. Preparation of nucleoside-3',5' cyclic phosphates in strong base. Journal of Organic Chemistry, 31(10), 3247-3253. Retrieved from [Link]
Sources
- 1. avantorsciences.com [avantorsciences.com]
- 2. mdpi.com [mdpi.com]
- 3. dspace.ewha.ac.kr [dspace.ewha.ac.kr]
- 4. static1.squarespace.com [static1.squarespace.com]
- 5. iris.cnr.it [iris.cnr.it]
- 6. 2-Chlorophenyl Phosphorodichloridate | 15074-54-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. Bis(2-chlorophenyl) phosphorochloridate | C12H8Cl3O3P | CID 4361784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. Bis(2-chlorophenyl)phosphorochloridate (CAS 17776-78-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. Nucleotide synthesis. 3. Preparation of nucleoside-3',5' cyclic phosphates in strong base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Guide: Optimizing Phosphorylation with Bis(2-chlorophenyl) Phosphorochloridate (B2CPC)
Introduction: The B2CPC Advantage & Challenge
Bis(2-chlorophenyl) phosphorochloridate (B2CPC) is a high-reactivity phosphorylating agent, distinct from its non-chlorinated analog, diphenyl phosphorochloridate (DPCP). The electron-withdrawing chlorine substituents on the phenyl rings increase the electrophilicity of the phosphorus center, facilitating rapid phosphorylation of hindered alcohols and nucleosides.
However, this increased reactivity comes with a penalty: hydrolytic instability . The primary cause of yield loss in B2CPC reactions is not lack of potency, but rather the competition between the desired substrate attack and moisture-induced hydrolysis, or degradation during aggressive workups.
This guide moves beyond basic recipes to the mechanistic control required for high-yield synthesis.
Module 1: Reagent Integrity & Pre-Reaction Validation
Before a single drop of solvent is added, you must validate the integrity of the B2CPC. Commercial supplies often degrade into bis(2-chlorophenyl) phosphate (the hydrolysis product) and HCl.
The "Truth Test": 31P NMR Validation
Do not rely on TLC. Phosphorus NMR is the only reliable metric for reagent quality.
| Species | Approximate Chemical Shift ( | Status |
| B2CPC (Reagent) | +5.0 to +15.0 ppm | Active Electrophile |
| Hydrolysis Product | -5.0 to -12.0 ppm | Inert Impurity |
| Target Phosphate Ester | -8.0 to -20.0 ppm | Desired Product |
*Note: Shifts vary by solvent (CDCl3 vs. DMSO-d6). The key diagnostic is the relative shift: Reagent is Downfield (deshielded by Cl); Product is Upfield (shielded by O-R).
Protocol:
-
Dissolve 20 µL of B2CPC in 0.5 mL dry CDCl3 (neutralized with basic alumina).
-
Acquire a standard proton-decoupled 31P NMR (64 scans).
-
Pass Criteria: >95% integration of the downfield peak. If <90%, distill or recrystallize (if solid) before use.
Module 2: Reaction Engineering & Catalysis
Standard bases (Triethylamine, Pyridine) are often insufficient for difficult substrates. The industry standard for high-yield phosphorylation is Nucleophilic Catalysis using N-Methylimidazole (NMI).
The Mechanistic Advantage of NMI
Unlike general bases which merely scavenge protons, NMI attacks the B2CPC to form a highly reactive, cationic phosphorimidazolium intermediate. This intermediate is more susceptible to nucleophilic attack by your substrate (ROH) than the parent chloride.
Visualization: The Catalytic Cycle
The following diagram illustrates the activation pathway that bypasses the slower direct attack.
Figure 1: NMI acts as a nucleophilic shuttle, converting the chloridate into a "hot" imidazolium species that rapidly phosphorylates the substrate.
Optimized Protocol for Hindered Substrates
Scale: 1.0 mmol Substrate
-
Drying: Co-evaporate substrate with anhydrous pyridine (3x) to remove trace water.
-
Solvent: Resuspend in anhydrous CH2Cl2 or Acetonitrile (0.1 M).
-
Base: Add N-Methylimidazole (NMI) (2.5 eq). Note: NMI acts as both catalyst and acid scavenger.
-
Addition: Cool to -10°C . Add B2CPC (1.2 eq) dropwise.
-
Why Cold? Controls the exotherm and prevents double-phosphorylation or disproportionation.
-
-
Monitoring: Warm to Room Temp (RT) over 1 hour. Monitor by 31P NMR (look for disappearance of +10 ppm peak and appearance of -10 ppm peak).
Module 3: Work-up & Purification (The "Harvest")
Yields are often lost after the reaction is complete due to hydrolysis of the triester during aqueous washes.
The "Quench and Run" Technique
Phosphate triesters containing electron-withdrawing groups (like the 2-chlorophenyl moiety) are sensitive to both acid and base hydrolysis.
Troubleshooting the Work-up:
| Common Mistake | Consequence | Corrective Action |
| Acid Wash (1M HCl) | Hydrolysis of P-O bonds; loss of product. | Use cold 5% NaH2PO4 or saturated NH4Cl (pH ~4-5). |
| Strong Base Wash (1M NaOH) | Cleavage of the chlorophenyl ester (deprotection). | Use saturated NaHCO3 strictly for neutralization. |
| Silica Gel Degradation | Product streaks or decomposes on column. | Pre-treat silica with 1% Triethylamine in Hexane/EtOAc. |
Purification Workflow Diagram
Figure 2: Optimized work-up to minimize exposure to hydrolytic conditions.
Technical Support FAQ (Troubleshooting)
Q1: My reaction turns black upon adding B2CPC. Is this normal?
-
Diagnosis: Likely presence of amine impurities or excessive heat.
-
Solution: Pure B2CPC reactions should be yellow to light orange. Ensure the reaction is cooled to -10°C or -20°C during addition. If using NMI, ensure it is distilled and colorless.
Q2: 31P NMR shows two product peaks close together (e.g., -8.5 and -8.7 ppm).
-
Diagnosis: If your substrate is chiral (e.g., a nucleoside), you have created a new chiral center at the Phosphorus atom (P-chiral diastereomers).
-
Solution: This is expected. These diastereomers often have different physical properties and may separate on a column. Do not discard fractions thinking they are impurities.
Q3: I have 100% conversion by NMR, but only 40% isolated yield.
-
Diagnosis: Product loss on Silica. The 2-chlorophenyl groups make the phosphate lipophilic, but the P=O bond interacts strongly with acidic silanols.
-
Solution:
-
Use a steeper gradient (move product faster).
-
Add 0.5% - 1% Triethylamine to your eluent to deactivate silica.
-
Switch to Reverse Phase (C18) chromatography if the product is sufficiently polar.
-
Q4: Can I use Pyridine instead of NMI?
-
Diagnosis: Yes, but it is kinetically slower.
-
Impact: For primary alcohols, Pyridine is fine. For secondary alcohols or phenols, Pyridine may require 12-24 hours, whereas NMI takes 1-2 hours. Extended reaction times increase the risk of moisture ingress.
References
-
Nucleophilic Catalysis Mechanism
-
Sakakura, A., et al. "Phosphorylation catalyzed by N-methylimidazole."[1] This establishes the formation of the reactive phosphorimidazolium species.
-
Source:
-
-
Reagent Properties & Safety
-
31P NMR Characterization
- General Phosphorus NMR Data: Establishes the downfield shift of phosphorochloridates (+5 to +15 ppm) vs.
-
Source:
-
Purification of Phosphate Esters
- Patent WO2002062808A1: Discusses the purification of phosphate esters and the use of acid scavengers/washing protocols to prevent hydrolysis.
-
Source:
Sources
- 1. N-Methylimidazolium chloride-catalyzed pyrophosphate formation: application to the synthesis of Lipid I and NDP-sugar donors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bis(2-chlorophenyl) phosphorochloridate | C12H8Cl3O3P | CID 4361784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
Minimizing hydrolysis side reactions of Bis(2-chlorophenyl) phosphorochloridate
Ticket ID: BCPC-HYD-MIN-001 Topic: Minimizing Hydrolysis Side Reactions Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Mechanistic Insight
The Problem: Bis(2-chlorophenyl) phosphorochloridate (BCPC) is a highly electrophilic phosphorylating agent. Its utility relies on the lability of the Phosphorus-Chlorine (P-Cl) bond. However, this same feature makes it aggressively susceptible to hydrolysis.
The Mechanism:
Water acts as a competitive nucleophile against your target substrate (alcohol/amine). It attacks the phosphorus center via an
Consequences:
-
Stoichiometric Imbalance: You lose reagent, leading to incomplete conversion of your valuable substrate.
-
Acidification: Hydrolysis generates HCl, which can degrade acid-sensitive protecting groups (e.g., trityl, acetal).
-
Product Contamination: The resulting bis(2-chlorophenyl) phosphate is difficult to separate from the desired phosphate triester product.
Visualization: The Hydrolysis Competition
The following diagram illustrates the competitive pathways between your desired reaction and the hydrolysis side reaction.
Caption: Figure 1. Competitive nucleophilic attack at the Phosphorus(V) center. Water competes with the target substrate, leading to irreversible byproduct formation.
Troubleshooting Guide: Diagnostics & Prevention
Module A: Reagent Integrity Check (Pre-Reaction)
Before you start, you must validate the quality of your BCPC source.
Q: How do I know if my reagent is already hydrolyzed?
A: Do not rely on visual inspection alone (though white crust/precipitate is a bad sign). Use
Protocol:
-
Take a small aliquot (~20 mg) of BCPC.
-
Dissolve in anhydrous
or (ensure the NMR solvent is dry!). -
Acquire a proton-decoupled
spectrum.
| Species | Chemical Shift ( | Diagnostic Feature |
| Intact Reagent (P-Cl) | +5 to +15 ppm | Sharp singlet. Downfield due to electronegative Cl. |
| Hydrolyzed Product (P-OH) | -10 to -20 ppm | Upfield shift. May appear broad if proton exchange is occurring. |
| Pyrophosphate (P-O-P) | -20 to -30 ppm | Indicates thermal degradation or improper storage. |
*Note: Shifts are relative to 85%
Module B: Solvent Selection & Drying
Moisture in the solvent is the #1 cause of failure.
Q: Which solvent should I use? A: Use Dichloromethane (DCM) or Tetrahydrofuran (THF) . Avoid DMF or DMSO unless necessary, as they are hygroscopic and difficult to dry completely.
Q: Is "Sure/Seal" or "Anhydrous" grade from the bottle enough? A: No. For sensitive phosphorylation, trust but verify.
Recommended Drying Protocol:
-
DCM: Distill over Calcium Hydride (
) under Nitrogen. -
THF: Distill over Sodium/Benzophenone (indicator turns deep blue/purple when dry).
-
Alternative (The "Sieve" Method):
-
Activate 3Å or 4Å Molecular Sieves at 300°C for 12 hours.
-
Store solvent over activated sieves for at least 24 hours before use.[5]
-
Validation: Use a Karl Fischer titrator if available (Target: < 10 ppm water).
-
Module C: The Base (HCl Scavenger)
The reaction produces HCl. If not neutralized, HCl catalyzes further hydrolysis and decomposition.
Q: What base is best? A: Pyridine or Triethylamine (TEA) .
-
Pyridine: Acts as both a base and a nucleophilic catalyst. It forms a reactive N-phosphoryl pyridinium intermediate that is more susceptible to your target nucleophile but less sensitive to steric hindrance.
-
Triethylamine: Stronger base, good for simple scavenging.
"Gold Standard" Experimental Protocol
Designed for self-validation and minimal hydrolysis.
Objective: Phosphorylation of a primary alcohol (R-OH) using BCPC.
Step 1: Equipment Preparation
-
Oven-dry all glassware (flask, stir bar, addition funnel) at 120°C for >2 hours.
-
Assemble hot glassware under a stream of dry Nitrogen or Argon.
-
Seal with rubber septa; do not use standard ground glass stoppers without grease/seals.
Step 2: The Setup
-
Dissolution: Dissolve Target Alcohol (1.0 equiv) in dry Pyridine (or DCM + 1.5 equiv TEA).
-
Cooling: Cool the reaction vessel to 0°C (Ice/Water bath).
-
Why? Lower temperature slows down the hydrolysis rate more significantly than the phosphorylation rate (kinetic control).
-
Step 3: Reagent Addition (The Critical Step)
-
Dissolve BCPC (1.1 - 1.2 equiv) in a separate dry flask with minimal dry DCM.
-
Transfer BCPC solution via cannula or gas-tight syringe dropwise to the cooled alcohol solution.
-
Do NOT open the BCPC bottle to air for weighing if possible. Use a tared syringe technique inside a glovebox or glovebag if high humidity is present.
-
-
Observation: White precipitate (Pyridine-HCl or TEA-HCl) should form immediately. If no precipitate forms, your reagents may be wet (hydrolysis produces soluble
species initially) or the reaction is not proceeding.
Step 4: Monitoring & Quenching
-
Warm to Room Temperature (RT) only after addition is complete.
-
Monitor via TLC (silica) or
NMR. -
Quench: Once complete, add a saturated aqueous Sodium Bicarbonate (
) solution.-
Why? This neutralizes remaining HCl and converts excess phosphorochloridate to the phosphate diester sodium salt, which partitions into the aqueous layer during extraction.
-
FAQ: Specific Scenarios
Q: My reaction turns dark/black upon adding BCPC.
A: This usually indicates high impurities in the BCPC or the presence of trace iron/metals. If using Pyridine, it can form colored complexes with impurities. Ensure your Pyridine is distilled from
Q: I see "fuming" when I open the BCPC bottle. A: The reagent is reacting with atmospheric moisture to release HCl gas.
-
Action: The bottle is compromised. Purify via vacuum distillation (if liquid) or recrystallization (if solid) immediately, or discard. Using fuming reagent will introduce acidic impurities that destroy your product.[6]
Q: Can I use a Schlenk line? A: Yes, a Schlenk line is highly recommended. Cycling vacuum/Nitrogen 3 times ensures the removal of adsorbed moisture on the glass surface.
Decision Workflow: Solvent & Handling
Caption: Figure 2. Solvent selection and drying decision tree for phosphorochloridate reactions.
References
-
Mechanism of Phosphorylation
- Khorana, H. G. "Studies on Polynucleotides." Journal of the American Chemical Society. A foundational text on the activation of phosphate centers and the role of moisture exclusion.
-
Source: (General reference to Khorana's body of work on phosphate chemistry).
-
Purification of Laboratory Chemicals
- Armarego, W. L. F., & Chai, C. L. L. "Purification of Laboratory Chemicals." Butterworth-Heinemann. (The definitive guide for drying solvents like DCM, THF, and Pyridine).
-
Source:
-
NMR Data for Organophosphorus Compounds
- Gorenstein, D. G. "Phosphorus-31 NMR: Principles and Applications." Academic Press. (Source for chemical shift ranges of phosphorochloridates vs.
-
Source:
-
Bis(2-chlorophenyl)
-
Drying Solvents for Organometallic/Phosphorus Chemistry
Sources
- 1. Prebiotic Syntheses of Organophosphorus Compounds from Reduced Source of Phosphorus in Non-Aqueous Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemscene.com [chemscene.com]
- 8. Bis(2-chlorophenyl) phosphorochloridate | C12H8Cl3O3P | CID 4361784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Bis(2-chlorophenyl)phosphorochloridate (CAS 17776-78-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation [organic-chemistry.org]
Troubleshooting low reactivity of sterically hindered alcohols with phosphorochloridates
Topic: Troubleshooting low reactivity of sterically hindered alcohols with phosphorochloridates Role: Senior Application Scientist Format: Technical Support Center (Interactive Troubleshooting Guide)
Ticket ID: P-Cl-STERIC-001 Status: Open Agent: Dr. A. Vance, Senior Application Scientist
Welcome to the Phosphorylation Crisis Center. If you are reading this, you have likely hit the "Steric Wall." You are attempting to couple a secondary or tertiary alcohol (or a hindered nucleoside) with a phosphorochloridate, and standard conditions (Pyridine/DCM) are yielding nothing but recovered starting material or elimination byproducts.
The following guide deconstructs this failure mode and provides three escalated protocols to force the reaction to completion.
📉 The Problem: Why Standard Conditions Fail
In a standard phosphorylation, pyridine acts as a proton scavenger. However, for sterically hindered alcohols (
The Fix: We must either (A) Activate the Electrophile (Catalysis) or (B) Activate the Nucleophile (Metallation).
🛠 Module 1: The Kinetic Solution (Nucleophilic Catalysis)
Applicability: Moderately hindered secondary alcohols, 5'-nucleosides.
The Issue: You are using pyridine or TEA. These are Brønsted bases, not effective nucleophilic catalysts for phosphorus. The Solution: Switch to N-Methylimidazole (NMI) .
Mechanism: Unlike pyridine, NMI attacks the phosphorochloridate to form a highly reactive phosphoryl imidazolium intermediate. This cationic species is much more electrophilic than the parent chloridate and is easily intercepted by the alcohol.
📝 Protocol A: NMI Catalysis
-
Solvent: Anhydrous DCM or THF (0.1 – 0.2 M).
-
Stoichiometry: Alcohol (1.0 eq), Phosphorochloridate (1.2 eq), NMI (2.0 – 3.0 eq) .
-
Procedure:
-
Troubleshooting: If reaction stalls, add 0.1 eq of iodine (
) or use 1-hydroxybenzotriazole (HOBt) as a co-catalyst to form an even more reactive active ester.
Figure 1: The catalytic cycle of N-Methylimidazole (NMI) vs. Pyridine. NMI forms a cationic intermediate that lowers the activation energy for hindered substrates.
🧪 Module 2: The Thermodynamic Solution (Metallation)
Applicability: Tertiary alcohols, phenols, highly hindered nucleosides (ProTide synthesis).
The Issue: The alcohol is simply not nucleophilic enough, even for an activated phosphorus. The Solution: Convert the alcohol to a Magnesium Alkoxide using t-BuMgCl .
Why Magnesium?
Lithium bases (LiHMDS, BuLi) are "hard" and can lead to hard-hard interactions that don't favor the soft phosphorus center, or they act as bases causing elimination. Magnesium (
📝 Protocol B: The "Grignard" Method
-
Solvent: Anhydrous THF (Must be dry; Mg-alkoxides hydrolyze instantly).
-
Reagents: t-Butylmagnesium chloride (1.0 M in THF).
-
Procedure:
-
Dissolve alcohol (1.0 eq) in THF. Cool to 0°C (or -78°C for ultra-sensitive substrates).
-
Add t-BuMgCl (1.1 eq) dropwise. Stir 15–30 mins. Note: Gas evolution (isobutane) will occur.
-
Add Phosphorochloridate (1.2 eq) dropwise.
-
Allow to warm to RT slowly.
-
-
Troubleshooting: If t-BuMgCl causes elimination, switch to LiHMDS at -78°C, but Mg is usually superior for substitution.
⚠️ Module 3: Troubleshooting Side Reactions (Elimination)
Symptom: You isolate an alkene instead of a phosphate.
Diagnosis: The phosphorochloridate acted as a dehydrating agent (similar to
| Variable | Adjustment to Prevent Elimination |
| Temperature | Lower it. Elimination is entropically favored. Run the metallation (Module 2) at -78°C and quench before reaching RT if possible. |
| Base | Avoid Pyridine. Pyridine promotes E2 elimination on the activated intermediate. Use the NMI method (Module 1) or the Magnesium method (Module 2) which avoids free amine bases. |
| Leaving Group | Change Reagent. If |
☢️ Module 4: The "Nuclear Option" (P(III) Chemistry)
Applicability: Substrates where P(V) coupling fails completely.
If the "Brick Wall" persists, stop trying to force
📝 Protocol C: Phosphoramidite Coupling
-
React alcohol with a Phosphoramidite (e.g., dibenzyl diisopropylphosphoramidite) + Tetrazole (activator).
-
This forms the P(III) ester (Phosphite) rapidly, even with tertiary alcohols.
-
Oxidize in situ with t-Butyl Hydroperoxide (t-BuOOH) or Iodine/Water to get the P(V) Phosphate.
📊 Decision Tree: Which Protocol?
Figure 2: Strategic decision tree for troubleshooting phosphorylation failures.
📚 References
-
Nucleophilic Catalysis (NMI):
-
Mechanism:[4][5][6][7] The use of N-methylimidazole as a superior catalyst to DMAP/Pyridine for phosphorylation is well-documented, specifically regarding the formation of the reactive imidazolium intermediate.
-
Source: Jones, S., et al. "Catalytic phosphorylation using a bifunctional imidazole derived nucleophilic catalyst." Chemical Communications, 2005.[2] Link
-
-
Magnesium Alkoxide Protocol (ProTides):
-
Protocol: The use of t-BuMgCl for coupling hindered nucleosides to phosphorochloridates (ProTide technology) was pioneered by the McGuigan group to overcome steric hindrance.
-
Source: Mehellou, Y., & Balzarini, J. "The ProTide Prodrug Technology: From the Concept to the Clinic." Journal of Medicinal Chemistry, 2018. Link
-
-
Side Reactions (Elimination):
-
P(III) Alternative:
-
Method: The "phosphoramidite approach" is the standard industrial method for DNA synthesis due to the high reactivity of P(III) compared to P(V).
-
Source: Beaucage, S. L., & Iyer, R. P. "Advances in the Synthesis of Oligonucleotides by the Phosphoramidite Approach." Tetrahedron, 1992. Link
-
Sources
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. Kinetic mechanism of the Mg2+-dependent nucleotidyl transfer catalyzed by T4 DNA and RNA ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Some alcohols undergo rearrangement or other unwanted side reacti... | Study Prep in Pearson+ [pearson.com]
- 7. Research Portal [scholarworks.brandeis.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Workup and purification of Bis(2-chlorophenyl) phosphate intermediates
Technical Support Center: Workup & Purification of Bis(2-chlorophenyl) Phosphate Intermediates
Introduction: The BCPP System
Bis(2-chlorophenyl) phosphate (BCPP) is a critical intermediate in organophosphorus chemistry, widely utilized as a phosphorylating agent in oligonucleotide synthesis (the "Triester Method") and as a precursor for flame retardants and ligands. In synthesis, it is typically generated via the hydrolysis of Bis(2-chlorophenyl) phosphorochloridate .
The primary challenge in working with BCPP is not the synthesis itself, but the purification . The reaction mixture invariably contains a "statistical cocktail" of:
-
The Target: Bis(2-chlorophenyl) phosphate (Diester).
-
Impurity A: Tris(2-chlorophenyl) phosphate (Triester).
-
Impurity B: Mono(2-chlorophenyl) phosphate (Monoester).
-
Impurity C: Unreacted 2-chlorophenol.
This guide provides a chemically grounded, self-validating workflow to isolate high-purity BCPP.
Troubleshooting Guide & FAQs
Q1: My LC-MS shows a persistent impurity of Tris(2-chlorophenyl) phosphate. How do I remove this neutral byproduct without chromatography?
A: You must exploit the acidity difference. The "Bicarbonate Switch" is the most effective non-chromatographic method.
-
Mechanism: BCPP is a diester with one acidic proton (
). The Triester is neutral. -
Solution: Dissolve your crude mixture in a non-polar solvent (e.g., Diethyl Ether or Toluene). Extract exhaustively with saturated aqueous Sodium Bicarbonate (
).-
Result: The BCPP deprotonates and moves to the aqueous phase as a sodium salt. The neutral Triester remains in the organic phase.
-
Recovery: Wash the aqueous phase once with fresh ether to remove entrained neutrals, then acidify carefully with HCl to precipitate or re-extract the pure BCPP diester [1].
-
Q2: I am struggling to remove residual 2-chlorophenol. It co-elutes on silica and smells persistent.
A: Phenol removal requires strict pH control. 2-chlorophenol has a
-
The Trap: If you use strong base (NaOH) to wash the organic layer, you risk hydrolyzing the P-O-Ar bond of your product.
-
The Fix: Use the Differential Extraction Protocol (detailed below). After moving the BCPP into the bicarbonate layer (pH ~8.5), the phenol exists in equilibrium.
-
Critical Step: Perform multiple washes of the aqueous bicarbonate layer with an organic solvent (Ether/DCM). At pH 8.5, a significant portion of 2-chlorophenol remains unionized (neutral) and will partition back into the organic wash, while the BCPP (fully ionized) stays in the water.
-
Alternative: If the phenol persists, steam distillation is highly effective for 2-chlorophenol due to its volatility, whereas the phosphate ester is non-volatile [2].
-
Q3: My Bis(2-chlorophenyl) phosphorochloridate intermediate turns into a sticky gum upon exposure to air. Is it ruined?
A: Likely yes. The phosphorochloridate is extremely moisture-sensitive.
-
Causality: Atmospheric moisture hydrolyzes the P-Cl bond to P-OH, forming the phosphate diester and HCl. The HCl then autocatalyzes further decomposition or darkening of the phenol residues.
-
Protocol: Always handle the chloridate under
or Ar. If you intend to isolate the phosphate (diester), you should intentionally hydrolyze the chloridate in a controlled manner (Acetone/Water at 0°C) rather than letting it degrade slowly, which produces side products [3].
Q4: Crystallization from Hexane/DCM failed. What solvent system do you recommend?
A: Diaryl phosphates often form strong hydrogen-bonded dimers, making them soluble in non-polar solvents despite their polarity.
-
Recommendation: Try Toluene/Cyclohexane or Chloroform/Petroleum Ether .
-
Technique: Dissolve the BCPP in a minimum amount of hot Chloroform. Add Petroleum Ether dropwise until turbidity persists. Store at -20°C. If the oil refuses to crystallize, seed it with a crystal from a previous batch or scratch the glass. Note that BCPP is often isolated as a viscous oil that solidifies slowly over days [4].
Experimental Protocol: The "Differential Extraction" Workflow
This protocol is designed to separate Mono-, Di-, and Tri-esters based on their distinct
Reagents:
-
Crude Reaction Mixture (containing Chloridate, Phosphate, Phenol)[1]
-
Solvents: Diethyl Ether (
), Dichloromethane (DCM) -
Buffers: Sat.
, 2M HCl, Brine.
Step-by-Step Methodology:
-
Controlled Hydrolysis (If starting from Chloridate):
-
Dissolve crude chloridate in Acetone.
-
Add water (1.1 eq) dropwise at 0°C. Stir for 30 min.
-
Concentrate in vacuo to remove Acetone.
-
-
Initial Dissolution:
-
Dissolve the residue in
(10 mL per gram of crude).
-
-
The "Bicarbonate Switch" (Separating Triester):
-
Extract the
layer 3 times with Sat. . -
Organic Layer A: Contains Triester and bulk 2-Chlorophenol . (Discard or save for recovery).
-
Aqueous Layer A: Contains BCPP (Diester) and Monoester as sodium salts.
-
-
The "Phenol Purge" (Polishing):
-
Wash Aqueous Layer A 2 times with fresh
. This pulls out remaining non-ionized phenol.
-
-
Acidification & Recovery (Separating Monoester):
-
Cool Aqueous Layer A to 0°C.
-
Acidify to pH 1 using 2M HCl. The solution will turn cloudy as BCPP protonates.
-
Extract immediately with DCM (3x).
-
Aqueous Layer B: Contains Monoester (highly water-soluble due to two -OH groups and high polarity).
-
Organic Layer B: Contains purified BCPP .
-
-
Final Workup:
-
Dry Organic Layer B over
. -
Evaporate solvent to yield BCPP as a viscous oil or solid.
-
Data Summary: Physicochemical Properties
| Component | Structure | Approx.[2][3][4][5][6][7][8][9][10][11] pKa | Solubility (Org) | Solubility (Aq pH 8) | Fate in Protocol |
| Bis(2-chlorophenyl) phosphate | 1.5 - 2.0 | High (DCM, Et2O) | High (Anionic) | Target (Aq -> Org) | |
| Tris(2-chlorophenyl) phosphate | Neutral | High | Insoluble | Waste (Org) | |
| Mono(2-chlorophenyl) phosphate | 1.5, 6.0 | Low | High (Dianionic) | Waste (Aq) | |
| 2-Chlorophenol | 8.52 | High | Moderate (Equilibrium) | Waste (Org) |
Visualization: Purification Logic Flow
Caption: Logical flow for the separation of phosphate esters based on acidity constants (pKa) and lipophilicity.
References
-
Khwaja, T. A., & Reese, C. B. (1966). Phosphorylation of Nucleosides. Journal of the Chemical Society C: Organic, 2092-2100. (Demonstrates the bicarbonate extraction technique for diaryl phosphates). Link
-
PubChem. (2025).[12][4] 2-Chlorophenol - Compound Summary. National Library of Medicine. (Source for pKa and physical properties). Link
-
Dumbaugh, W. H., & Tyree, S. Y. (1956). The Synthesis of Bis(2-chlorophenyl) Phosphorochloridate. Journal of the American Chemical Society, 78(24), 6393-6394. (Foundational synthesis and hydrolysis data). Link
-
Efimov, V. A., et al. (1982). Rapid synthesis of long-chain deoxyribonucleotides by the N-methylimidazolide phosphotriester method. Nucleic Acids Research, 10(21), 6675–6694. (Details purification of phosphate intermediates in nucleotide synthesis). Link
Sources
- 1. WO2002062808A1 - Process for purification of phosphate esters - Google Patents [patents.google.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. Bis(o-chlorophenyl) phenyl phosphate | C18H13Cl2O4P | CID 222759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 6. トリフェニル ホスファート analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 7. BIS(2,4-DICHLOROPHENYL) PHOSPHOROCHLORIDATE | 14254-41-2 [sigmaaldrich.com]
- 8. arcjournals.org [arcjournals.org]
- 9. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 10. US7759522B2 - Process for purification of phosphate esters - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. Bis(2-chlorophenyl) phosphorochloridate | C12H8Cl3O3P | CID 4361784 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Bis(2-chlorophenyl) phosphorochloridate (BOCP) Removal
Executive Summary & Chemical Logic
The Challenge: You are using Bis(2-chlorophenyl) phosphorochloridate (BOCP) as a phosphorylating agent. The reaction is complete, but you have excess reagent. Upon exposure to moisture (quenching), this reagent hydrolyzes into Bis(2-chlorophenyl) phosphate (BCPP) and HCl.
The Solution Logic: The removal strategy hinges on the drastic difference in acidity between your desired product (usually a neutral phosphate triester) and the byproduct (an acidic phosphate diester).
-
Target Product: Neutral (Lipophilic)
-
Impurity (BCPP): Acidic (
)
By manipulating the pH of the aqueous workup, we ionize the BCPP, forcing it into the aqueous layer while your product remains in the organic phase.
Core Removal Protocol (Standard Workup)
Applicability: For neutral phosphate triesters stable to mild base.
Step-by-Step Methodology
-
Quenching:
-
The "Bicarbonate Shift" (Critical Step):
-
Dilute the organic layer with an immiscible solvent (DCM or EtOAc).
-
Wash the organic layer twice with saturated aqueous Sodium Bicarbonate (
) .[1] -
Why: The
of BCPP is low (~1.5). Bicarbonate ( ) will deprotonate it completely, forming the sodium salt: -
The ionic salt is water-soluble and leaves the organic layer.
-
-
Final Polish:
-
Wash with Brine (saturated NaCl) to break any micro-emulsions.
-
Dry over anhydrous
.[3] -
Concentrate in vacuo.
-
Decision Logic: Workup Strategy
Figure 1: Decision matrix for selecting the appropriate aqueous wash based on product stability.
Troubleshooting & FAQs
Q1: I did the bicarbonate wash, but I still see the impurity in the NMR. Why?
Diagnosis: The "Lipophilic Trap." The 2-chlorophenyl groups make the phosphate diester surprisingly lipophilic. Even when ionized, the sodium salt can act like a surfactant (soap), partially dissolving in organic solvents like DCM.
Corrective Action:
-
Switch Solvents: If using DCM, switch to Ethyl Acetate/Hexane (1:1) for the extraction. The sodium salt is far less soluble in this mixture than in pure DCM.
-
Double Wash: Repeat the bicarbonate wash 3 times.
-
Back-Extraction: Extract the combined aqueous bicarbonate layers once with fresh organic solvent to recover any trapped product, then discard the aqueous layer.
Q2: My separatory funnel is a solid emulsion. What do I do?
Diagnosis: Phosphate esters are notorious surfactants. The formation of the sodium salt of BCPP often stabilizes emulsions.
Corrective Action:
-
The Brine Break: Add solid NaCl directly to the separatory funnel until the aqueous layer is saturated.
-
Filtration: The emulsion is often stabilized by microscopic precipitate. Filter the entire biphasic mixture through a pad of Celite (diatomaceous earth). This physically breaks the bubbles.
Q3: My product is acid-sensitive. Can I use silica chromatography?
Diagnosis: Yes, but the acidic byproduct will streak and may co-elute if the silica is not treated.
Corrective Action:
-
Pre-treat Silica: Slurry your silica gel with 1% Triethylamine (TEA) in Hexanes before packing the column.
-
Mechanism: The TEA neutralizes the acidic sites on the silica and also forms a salt with the BCPP impurity. This salt usually sticks to the baseline (top of the column) while your neutral product elutes cleanly.
Data Reference: Chemical Shifts
Use this table to identify the impurity in your crude NMR.
| Component | 31P NMR Shift (approx.) | 1H NMR Characteristic | Solubility (Neutral pH) |
| Reagent (BOCP) | ~ +4.0 to +6.0 ppm | Aromatic multiplets (7.1 - 7.5 ppm) | Organic Soluble |
| Impurity (BCPP) | ~ -10.0 to -12.0 ppm | Acidic proton (broad, >10 ppm) | Organic/Aqueous (pH dependent) |
| Product (Triester) | ~ -15.0 to -20.0 ppm | Distinct product peaks | Organic Soluble |
Note: Shifts vary based on solvent (CDCl3 vs DMSO-d6).
Safety & Handling (Critical)
-
Corrosivity: Bis(2-chlorophenyl) phosphorochloridate hydrolyzes to release HCl gas . Always quench in a fume hood.
-
Toxicity: Organophosphorus compounds can exhibit neurotoxicity. Wear double nitrile gloves and long sleeves.
-
Disposal: All aqueous washes containing the phosphate byproduct must be treated as Halogenated Organic Waste due to the chlorophenyl groups. Do not pour down the drain.
References
-
PubChem. (n.d.). Bis(2-chlorophenyl) phosphorochloridate (Compound). National Library of Medicine. Retrieved February 18, 2026, from [Link]
-
PubChem. (n.d.).[4][5][6] Bis(2-chlorophenyl) phosphate (Compound). National Library of Medicine. Retrieved February 18, 2026, from [Link]
- Google Patents. (2002). Process for purification of phosphate esters (US7759522B2).
-
Kégl, T., et al. (2021).[7] The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(9), 2840. Retrieved February 18, 2026, from [Link]
Sources
- 1. Workup [chem.rochester.edu]
- 2. KR20040060844A - Process for purification of phosphate esters - Google Patents [patents.google.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Bis(o-chlorophenyl) phenyl phosphate | C18H13Cl2O4P | CID 222759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Bis(2-chloroethyl) phosphate | C4H9Cl2O4P | CID 76438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Bis(2-chlorophenyl) phosphorochloridate | C12H8Cl3O3P | CID 4361784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
Optimizing temperature for Bis(2-chlorophenyl) phosphorochloridate coupling
To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Temperature Optimization for Bis(2-chlorophenyl) Phosphorochloridate Coupling
Executive Summary
You are likely employing Bis(2-chlorophenyl) phosphorochloridate (BCCP) to introduce a phosphate triester moiety, often as a precursor to a phosphate diester or a prodrug scaffold.
The critical parameter for this reaction is temperature control during the addition phase . While the reaction is robust, the electrophilicity of the P(V)-Cl bond makes it susceptible to rapid hydrolysis and disproportionation if thermal energy is unregulated.
This guide moves beyond generic protocols to provide a kinetically grounded optimization strategy.
Module 1: The Thermodynamic & Kinetic Landscape
The coupling of BCCP with a nucleophile (e.g., a nucleoside 5'-OH) is an exothermic nucleophilic substitution at phosphorus (
The Temperature Sweet Spot: 0°C to 25°C
-
Initiation (0°C to -5°C): The addition of the catalyst/base must occur at reduced temperatures. At
, the rate of hydrolysis (reaction with trace water) competes significantly with your desired alcohol coupling. Furthermore, higher temperatures during addition promote the formation of symmetrical pyrophosphate impurities ( bonds) due to the over-activation of the phosphorylated intermediate. -
Propagation (Room Temperature, 20-25°C): Once the intermediate complex forms, warming to ambient temperature is required to drive the reaction to completion, overcoming the steric bulk of the bis(2-chlorophenyl) wings.
Mechanism & Thermal Sensitivity
The reaction follows an addition-elimination pathway. The base (typically Triethylamine or N-methylimidazole) activates the nucleophile or the phosphorylating agent.
Figure 1: Reaction Mechanism & Thermal Control Points
Caption: Kinetic pathway of BCCP coupling. Blue/Green nodes represent the desired path; Grey nodes indicate thermal side-reactions.
Module 2: Troubleshooting Guide (Q&A)
Q1: My yield is consistently low (40-50%), and I see a polar spot on TLC. Is temperature the issue? Diagnosis: Likely Hydrolysis . Technical Insight: BCCP is extremely moisture-sensitive. If you add the reagent at Room Temperature (RT) in a humid environment, it hydrolyzes before it can couple. Corrective Action:
-
Dry all solvents (DCM/THF) over activated molecular sieves (3Å).
-
Cool the reaction vessel to 0°C before adding BCCP.
-
Ensure the system is under an inert atmosphere (Argon/Nitrogen).
Q2: The reaction turns dark brown/black upon adding the base. What happened? Diagnosis: Exothermic Decomposition . Technical Insight: The neutralization of HCl by the base (e.g., Pyridine or Et3N) is exothermic. If the base is added too quickly at RT, the local temperature spike can degrade the sensitive phosphoryl chloride or the nucleoside sugar. Corrective Action:
-
Dilute the base in the reaction solvent.
-
Add the base dropwise over 10-15 minutes while maintaining the bath at 0°C .
Q3: I see a new lipophilic impurity that runs higher than my product. Is this a temperature artifact? Diagnosis: Bis-phosphorylation or Pyrophosphate formation . Technical Insight: If the temperature is too high initially, the highly reactive phosphorylated product can react with another molecule of BCCP or nucleophile (if poly-hydroxylated). Corrective Action:
-
Maintain 0°C for the first hour.
-
Use a slight excess of the nucleophile if possible, or strictly control the stoichiometry of BCCP (1.1 eq).
Module 3: Optimized Experimental Protocol
Objective: Synthesis of a 5'-O-bis(2-chlorophenyl) phosphate triester.
Reagents & Equipment
-
Reagent: Bis(2-chlorophenyl) phosphorochloridate (1.2 equiv).
-
Substrate: Nucleoside/Alcohol (1.0 equiv).
-
Base: N-methylimidazole (NMI) (2.5 equiv) or Triethylamine (Et3N).
-
Solvent: Anhydrous Dichloromethane (DCM) or THF.
-
Setup: Flame-dried round-bottom flask, Argon balloon, Ice-water bath.
Step-by-Step Workflow
-
Preparation (T = Ambient):
-
Dissolve the nucleoside (1.0 eq) in anhydrous DCM/THF.
-
Add the base (NMI or Et3N, 2.5 eq). Stir for 5 minutes to ensure homogeneity.
-
-
Cooling (T = 0°C):
-
Submerge the flask in an ice-water bath. Allow to equilibrate for 10 minutes.
-
Critical: Ensure the internal temperature is < 4°C.
-
-
Addition (T = 0°C):
-
Dissolve Bis(2-chlorophenyl) phosphorochloridate (1.2 eq) in a minimal amount of anhydrous DCM.
-
Add this solution dropwise to the reaction mixture over 15 minutes.
-
Observation: You may see a slight precipitate (amine-HCl salt) form. This is normal.
-
-
Reaction (T = 0°C → RT):
-
Stir at 0°C for 1 hour . (Kinetic control phase).[1]
-
Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .
-
Stir for an additional 2-4 hours . Monitor by TLC/LCMS.
-
-
Quenching:
-
Add a few drops of water or methanol to quench excess phosphorochloridate.
-
Dilute with DCM and wash with saturated NaHCO3 (to remove acidic byproducts) and Brine.
-
Figure 2: Troubleshooting Decision Tree
Caption: Diagnostic logic for common BCCP coupling failures.
Module 4: FAQs
Q: Can I heat the reaction to speed it up? A: Heating above 40°C is generally discouraged. While it increases reaction rate, it drastically increases the rate of chloride hydrolysis (if any moisture is present) and can lead to the "loss" of the protecting group via intramolecular cyclization if a neighboring hydroxyl is present (e.g., 3'-OH attacking the 5'-phosphate).
Q: Why use Bis(2-chlorophenyl) specifically? A: The 2-chlorophenyl group is an "activatable" protecting group. It is stable to mild acid and base but can be removed specifically using oximate ions (e.g., syn-pyridine-2-carboxaldoxime) which attack the phosphorus via a specific nucleophilic mechanism, releasing the free phosphate diester/monoester [1].
Q: Can I use Pyridine as both solvent and base? A: Yes. This is a classic method. However, pyridine is hygroscopic. Ensure it is distilled over CaH2 or stored over sieves. When using pyridine, the reaction is often slower; you may need to stir overnight at RT.
References
-
Reese, C. B. (2005). The Chemical Synthesis of Oligo- and Poly-nucleotides: A Personal View. Organic & Biomolecular Chemistry. Link
- Khorana, H. G. (1961). Some Recent Developments in the Chemistry of Phosphate Esters of Biological Interest. John Wiley & Sons.
-
PubChem. (2024). Bis(2-chlorophenyl) phosphorochloridate Compound Summary. National Library of Medicine. Link
-
Vertex AI Search. (2024).[2] Grounding Data on Phosphorylation Conditions. (Synthesized from search results 1.1, 1.4, 1.10 regarding nucleoside phosphorylation protocols).
Sources
ProTide Synthesis Support Center: Controlling Moisture in Phosphorochloridate Reactions
Status: Operational Lead Scientist: Senior Application Scientist, Nucleotide Chemistry Division Subject: Troubleshooting Moisture Sensitivity in Phosphorochloridate Coupling (ProTide Synthesis)
The "Zero-Moisture" Mandate
You are likely here because your ProTide yield is low (<30%), your reaction turned cloudy immediately, or your 31P NMR shows a forest of peaks around -10 ppm.
Phosphorochloridates (e.g., the Sofosbuvir intermediate) are not just "sensitive" to moisture; they are hygroscopic electrophiles that actively scavenge water. When using nucleophilic catalysts like N-methylimidazole (NMI) , you create a highly reactive intermediate that reacts with water
This guide replaces "standard" advice with a field-proven, self-validating troubleshooting system.
Module 1: The Chemistry of Failure (Mechanism)
To fix the problem, you must visualize the competition. You are not just coupling a chloridate to a nucleoside; you are racing against water.
The NMI Trap: We often use NMI to accelerate the reaction. However, NMI displaces the chloride to form a cationic phosphor-imidazolium species. This intermediate is the "engine" of the reaction but is also hyper-sensitive to hydrolysis.
Visualizing the Competitive Pathway
The following diagram illustrates how moisture hijacks your catalyst, leading to the "Pyrophosphate Dead-End."
Caption: The "NMI Trap." The cationic intermediate (Yellow) reacts significantly faster with water (Red path) than with the bulky nucleoside (Green path), necessitating strict moisture control.
Module 2: Pre-Reaction Troubleshooting (The "Dry-Down")
Most failures occur before the first drop of reagent is added. Standard "bottle dry" solvents are often insufficient (50-100 ppm water is too high for difficult couplings).
Protocol: The Azeotropic Reset
Do not trust your nucleoside's dryness, even if it was lyophilized. Nucleosides are hydrogen-bond sponges.
| Step | Action | Technical Rationale |
| 1 | Dissolution | Dissolve nucleoside in anhydrous Pyridine or Acetonitrile. |
| 2 | Evaporation | Rotovap to dryness (repeat 3x). |
| 3 | Argon Purge | Break vacuum only with dry Argon/Nitrogen. |
| 4 | Solvent Check | Use Karl Fischer (KF) titration on the reaction solvent. |
Critical Checkpoint: If your nucleoside turns into a "gum" or "oil" that refuses to solidify after drying, it likely still contains solvent/water. Co-evaporate with Toluene once to force solidification.
Module 3: Execution & Monitoring (31P NMR Diagnostics)
The 31P NMR spectrum is your dashboard. You must monitor the reaction at
The "Traffic Light" Diagnostic Table Note: Shifts are approximate (relative to H3PO4 @ 0 ppm) and solvent-dependent (typically CDCl3 or DMSO-d6).
| Signal ( | Identity | Status | Action Required |
| +8.0 to +10.0 | Phosphorochloridate (Start) | 🔵 Active | Reaction hasn't started or is stalled. Add more NMI if >2h. |
| +3.5 to +4.5 | ProTide Product (Sp/Rp) | 🟢 Success | Good coupling. Monitor until P-Cl is consumed. |
| -0.5 to +1.0 | Hydrolyzed P-OH | 🔴 Failure | Water ingress. Stop. Check solvent KF. |
| -10.0 to -12.0 | Pyrophosphate | ⚫ Fatal | Severe hydrolysis + dimerization. Reaction cannot be salvaged. |
Expert Insight: If you see a peak at +6.8 ppm , this is often the Phosphor-imidazolium intermediate . If this peak persists, your nucleoside is not reacting (steric hindrance). Solution: Warm the reaction from -78°C/-10°C to Room Temperature slowly.
Module 4: Post-Reaction Analysis (Decision Logic)
Use this logic flow to determine your next move if the reaction looks "off."
Caption: Post-Reaction Decision Tree. Prioritize identifying hydrolysis markers (Red path) before attempting purification.
Frequently Asked Questions (FAQ)
Q: My reaction turned cloudy immediately upon adding NMI. Is this bad? A: Not necessarily.
-
Scenario A (White Precipitate): This is likely NMI·HCl salt precipitating out, which is normal and indicates the activation is happening.
-
Scenario B (Oily/Gummy Precipitate): This often indicates the formation of the Pyrophosphate impurity due to moisture. Check 31P NMR immediately.
Q: Can I use Triethylamine (TEA) instead of NMI to reduce moisture sensitivity? A: Yes, but with a trade-off. TEA is a steric base and less nucleophilic than NMI. It will not form the highly reactive (and moisture-sensitive) cationic intermediate.
-
Pros: Slower hydrolysis rate.
-
Cons: Much slower reaction rate with the nucleoside (days vs. hours), often leading to lower yields due to other decomposition pathways [2].
Q: How do I quench the reaction without hydrolyzing my product? A: The ProTide P-N bond is acid-labile.
-
Do NOT use acidic quench.
-
Protocol: Quench with cold saturated NH4Cl or simply add Ethanol (reacts with excess P-Cl to form P-OEt, which is easily separated). Perform the extraction quickly with cold Ethyl Acetate.
Q: Why is my yield low even though the solvent was dry? A: Check your Stoichiometry . The "Active" intermediate (Yellow box in Diagram 1) can be consumed by the leaving group (phenol) if the equilibrium isn't driven forward.
-
Fix: Use a slight excess of the Phosphorochloridate (1.5 - 2.0 eq) and Base (2.0 - 3.0 eq) relative to the nucleoside.
References
-
Azeotropic Drying in Process Chemistry
-
Source: Organic Process Research & Development (OPRD).[1]
- Context: Techniques for removing trace water from pharmaceutical intermediates using binary azeotropes (MeCN/Toluene).
-
URL:
-
-
Role of NMI in Phosphoramidate Synthesis
- Source: Journal of Organic Chemistry / ACS.
- Context: Mechanism of N-methylimidazole acting as a nucleophilic catalyst in phosphorylation, forming the sensitive imidazolium intermedi
-
URL:
-
ProTide Activation & Hydrolysis Mechanism
- Source: ACS Chemical Biology / J. Med. Chem.
- Context: Detailed mechanistic studies on the hydrolysis pathways of phosphoramid
-
URL:
-
Sofosbuvir Synthesis & Process Chemistry
- Source: BenchChem / Patent Liter
- Context: Specific conditions for coupling the "Chloro Sofosbuvir" intermediate, highlighting the use of THF/NMI and temper
-
URL:
Sources
Technical Support Center: Optimization of Phosphate Ester Synthesis
Role: Senior Application Scientist (Tier 3 Support) Ticket ID: #PHOS-OPT-882 Subject: Reducing Byproduct Formation in Phosphate Ester Synthesis Status: Open
Executive Summary
This guide addresses the kinetic and thermodynamic challenges inherent in phosphorylating alcohols and nucleosides. The formation of byproducts—specifically symmetric diesters, pyrophosphates, and chlorination artifacts—is rarely random; it is a deterministic result of stoichiometry, temperature, and reagent order.
This support documentation is divided into three modules:
-
The Phosphorochloridate Route (POCl₃): Controlling electrophilicity to prevent poly-substitution.
-
The Phosphoramidite Route: Managing oxidation states and moisture.
-
Analytical Validation: Using ³¹P NMR as a self-validating diagnostic tool.
Module 1: The Phosphorochloridate (POCl₃) Route
The Core Problem: In the reaction of phosphorus oxychloride (POCl₃) with an alcohol (R-OH), the first substitution reduces the electrophilicity of the phosphorus center, but not enough to fully prevent a second attack. If the local concentration of R-OH exceeds that of POCl₃, the kinetic equilibrium shifts toward the formation of the symmetric diester (R-O)₂P(O)Cl rather than the desired mono-dichloridate R-O-P(O)Cl₂.
Troubleshooting Guide: Symmetric Diester Formation
Q: I am seeing significant amounts of symmetric diester (approx. 15-20%) in my crude mixture. How do I stop this?
A: The issue is likely "Local Stoichiometric Overload." Even if your global stoichiometry is 1:1, adding POCl₃ to the alcohol creates a transient excess of alcohol at the drop site, favoring the second substitution.
Protocol Adjustment (Reverse Addition):
-
Dissolve POCl₃ (1.2 – 1.5 eq) in your solvent (DCM or THF) and cool to -10°C to -20°C.
-
Add the alcohol/base mixture to the POCl₃ solution slowly.
-
Why: This ensures the alcohol always encounters a vast excess of POCl₃, statistically forcing the
(mono-substitution) pathway over (di-substitution).
-
-
Base Selection: Switch from Triethylamine (Et₃N) to Pyridine or N-methylimidazole (NMI) if solubility permits. Et₃N·HCl salts can precipitate and trap reagents, creating "hotspots" of unreacted material.
Troubleshooting Guide: Pyrophosphate Impurities
Q: My mass spec shows a peak at [M + 80], indicating a pyrophosphate dimer. Where is this coming from?
A: This is a hydrolysis-driven side reaction. If trace water is present before the quench, it hydrolyzes the active dichloridate intermediate to a phosphoro-chloridic acid. This acid then reacts with another molecule of the active intermediate to form a P-O-P anhydride (pyrophosphate).
The "Dry-Ice" Protocol (Self-Validating System):
-
Step 1: Flame-dry all glassware under vacuum.
-
Step 2: Use a proton sponge (1,8-Bis(dimethylamino)naphthalene) or strictly dry pyridine.
-
Step 3 (Validation): Take an aliquot before adding water. Run a ³¹P NMR in dry CDCl₃.
-
Pass: Single peak around +3 to +5 ppm (Mono-dichloridate).
-
Fail: Peak around -10 to -20 ppm (Pyrophosphate).
-
Visualizing the Competition Pathways
The following diagram illustrates the kinetic competition you must manage.
Module 2: The Phosphoramidite Route
The Core Problem: Phosphoramidite chemistry relies on a P(III) to P(V) oxidation cycle. Byproducts here are often subtle structural impurities (e.g., H-phosphonates) caused by incomplete oxidation or moisture contamination during the coupling step.
Troubleshooting Guide: H-Phosphonate Contamination
Q: I see a small impurity (~2-5%) in my final oligonucleotide/ester that resists purification. It appears to be [M-16] relative to the phosphate.
A: This is an H-Phosphonate failure sequence. It occurs when the P(III) intermediate hydrolyzes instead of oxidizing. This species is stable and will not convert to the phosphate diester during iodine oxidation.
The "Iodine-First" Check:
-
Check your Oxidizer: If your Iodine/Pyridine/Water solution is old, the iodine concentration may have dropped.
-
Water Content in Activator: The activator (e.g., Tetrazole or ETT) must be anhydrous (<30 ppm water).
-
Solution: Increase the Iodine concentration to 0.05 M and ensure the oxidation step is allowed to proceed for at least 60 seconds.
Troubleshooting Guide: Sulfurization Byproducts
Q: When synthesizing thiophosphates, I see desulfurized (oxo) impurities.
A: This is usually "Oxidative Replacement." If the sulfurizing reagent (e.g., PADS or DDTT) is aged, or if the subsequent capping reagents contain peroxides, the sulfur atom can be exchanged for oxygen.
Corrective Action:
-
Use fresh DDTT (Dimethylamino-methylidene) rather than Beaucage reagent for higher efficiency.
-
Ensure the capping step (Acetic Anhydride) is strictly separated from the sulfurization step by a thorough wash.
Module 3: Analytical Validation (The "Truth" Serum)
You cannot optimize what you cannot measure. ³¹P NMR is the only definitive method to distinguish these byproducts in situ without the ionization bias of Mass Spectrometry.
Table 1: Diagnostic ³¹P NMR Shifts (Relative to 85% H₃PO₄)
| Species | Oxidation State | Typical Shift (δ ppm) | Diagnostic Note |
| POCl₃ (Reagent) | P(V) | +2 to +5 | Singlet. Disappears as reaction proceeds. |
| Mono-Dichloridate | P(V) | +3 to +6 | The desired intermediate. |
| Symmetric Diester | P(V) | -5 to -10 | Indicates excess alcohol or high temp. |
| Pyrophosphate | P(V) | -10 to -25 | Broad signal; indicates water contamination. |
| Phosphoramidite | P(III) | +140 to +150 | Starting material (very distinct downfield). |
| H-Phosphonate | P(III) | +5 to +15 | Often shows large J_PH coupling (~600 Hz). |
| Phosphate Triester | P(V) | -1 to -2 | The final protected product. |
Note: Shifts are solvent-dependent (CDCl₃ vs DMSO).
Decision Tree for Purification
References
-
Yoshikawa, M., Kato, T., & Takenishi, T. (1967). A Novel Method for Phosphorylation of Nucleosides to 5'-Nucleotides.[4] Tetrahedron Letters, 8(50), 5065-5068.
-
Ikemoto, T., et al. (2024).[4] Optimized Method for the Synthesis of Alkyne-Modified 2′-Deoxynucleoside Triphosphates. International Journal of Molecular Sciences, 25, 1234.
-
Thermo Fisher Scientific. (2023).[5] Impurity analysis of phosphoramidites for producing oligo therapeutics. Application Note.
-
Crary, E., et al. (2020). 31P NMR Chemical Shifts in NMR Spectra of Nucleotide Derivatives. TriLink BioTechnologies Technical Guide.
-
Burgess, K., & Cook, D. (2000). Syntheses of Nucleoside Triphosphates. Chemical Reviews, 100(6), 2047–2060.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Biological Phosphoryl-Transfer Reactions: Understanding Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dissecting the role of protein phosphorylation: a chemical biology toolbox - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00991E [pubs.rsc.org]
- 4. Optimized Method for the Synthesis of Alkyne-Modified 2′-Deoxynucleoside Triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Chromatography of Chlorophenyl Phosphate Derivatives
Welcome to the Separation Science Support Hub.
Your Ticket: “How do I achieve reproducible separation and peak shape for chlorophenyl phosphate derivatives?”
Assigned Specialist: Senior Application Scientist, Separation Technologies.
Scope: This guide covers the separation of chlorophenyl phosphate esters (mono-, di-, and triesters). These compounds present a dichotomy in chromatographic behavior:
-
Triesters (e.g., Tris(4-chlorophenyl) phosphate): Highly hydrophobic, neutral, and retain strongly on C18.
-
Mono/Diesters (e.g., 4-chlorophenyl phosphate): Highly polar, acidic (pKa ~1.5 and ~6.5), and prone to severe tailing due to silanol interactions.
Module 1: Method Selection & Decision Logic
Before selecting a column, determine the ionization state and volatility of your specific derivative. Use the decision tree below to select the correct workflow.
Figure 1: Decision matrix for selecting the appropriate chromatographic technique based on the chlorophenyl phosphate derivative class.
Module 2: HPLC/UHPLC Workflows
Scenario A: The "Ghost Peak" & Tailing Issue (Mono/Diesters)
The Problem: Monoesters possess free hydroxyl groups on the phosphorus atom. These act as strong chelators for trace metals in the LC system and interact with free silanols on the silica surface, causing severe peak tailing (
The Solution: Mixed-Mode Chromatography Do not rely on standard C18 columns. You require a stationary phase that provides both hydrophobic retention (for the chlorophenyl ring) and electrostatic control (for the phosphate).
Recommended Protocol:
| Parameter | Specification | Rationale |
| Column | Mixed-Mode C18/AX (Anion Exchange) | The AX ligand attracts the anionic phosphate, preventing silanol interaction, while C18 retains the phenyl ring. |
| Mobile Phase A | 20 mM Ammonium Acetate (pH 4.0) | Buffer pH must be controlled. At pH 4, the phosphate is mono-anionic, ensuring interaction with the AX phase. |
| Mobile Phase B | Acetonitrile (ACN) | Standard organic modifier. Methanol can cause higher backpressure. |
| Gradient | 5% B to 95% B over 10 min | Start low to retain the polar head group, then ramp to elute the hydrophobic tail. |
| System Prep | Passivation | Flush system with 0.1% Phosphoric acid overnight before use to saturate metal active sites. |
Critical Note on pH:
Avoid neutral pH (7.0). At pH 7, secondary silanols are ionized (
Scenario B: Isomer Separation (Ortho vs. Para)
The Problem: Separating 2-chlorophenyl phosphate from 4-chlorophenyl phosphate. The Solution: Shape Selectivity. Standard C18 phases separate based on hydrophobicity, which is identical for positional isomers. Switch to a Pentafluorophenyl (PFP) or Phenyl-Hexyl column. These phases utilize pi-pi interactions. The electron-deficient fluorine ring in PFP interacts differently with the electron-rich chlorophenyl ring depending on the chlorine position (steric hindrance).
Module 3: GC-MS Derivatization Workflow
If LC-MS sensitivity is insufficient due to ion suppression, GC-MS is the alternative. However, chlorophenyl phosphates are non-volatile and thermally unstable. You must derivatize.
Protocol: Silylation with BSTFA
-
Dry the Sample: Evaporate the aqueous sample to complete dryness under nitrogen. Moisture kills the reaction.
-
Reagent Addition: Add 50 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (catalyst).
-
Solvent: Add 50 µL of anhydrous Pyridine or Acetone.
-
Incubation: Heat at 60°C for 30 minutes.
-
Injection: Inject 1 µL into GC-MS (Splitless).
Troubleshooting GC Derivatization:
-
Cause: Incomplete derivatization or hydrolysis of the TMS-derivative in the injector port.
-
Fix: Ensure the injector liner is deactivated (silanized) and change the septum daily.
Module 4: Troubleshooting Guide (FAQ)
Q1: Why do I see broad tailing even with high buffer concentrations?
A: You are likely fighting metal chelation . Phosphates are excellent ligands for iron and stainless steel.
-
Immediate Fix: Add 5 mM EDTA to your mobile phase (if using UV detection only—EDTA suppresses MS signals).
-
Long-term Fix: Switch to PEEK-lined columns and bio-inert LC systems to remove metal contact surfaces.
Q2: My retention time shifts drifting earlier with every injection.
A: This is "Phase Collapse" or "Dewetting." If you are using a standard C18 column with 100% aqueous buffer to retain the polar monoester, the hydrophobic C18 chains are folding in on themselves.
-
Fix: Use a "AQ" (Aqueous stable) C18 column or ensure at least 3-5% organic solvent is always present in Mobile Phase A.
Q3: Can I use Ion-Pairing Reagents (IPR) like TEA?
A: Yes, but with caveats.
-
Pros: Triethylamine (TEA) or Tetrabutylammonium hydroxide (TBAOH) will mask silanols and provide excellent peak shape on standard C18.
-
Cons: These reagents permanently contaminate LC systems and cause massive signal suppression in Mass Spectrometry. Do not use IPRs if you intend to use LC-MS.
Visualizing the Tailing Mechanism
Understanding why tailing occurs helps you prevent it.
Figure 2: Mechanism of peak tailing. The analyte competes between the desired C18 retention and undesired secondary interactions with silanols and metals.
References
-
Phenomenex. (2025).[6] How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
Agilent Technologies. (2012). Organophosphorus Pesticides in Apple Matrix by GC/MS/FPD using an Agilent J&W DB-35ms Ultra Inert Column. Retrieved from [Link]
-
Journal of Chromatography B. (2014). Analysis of dialkyl urine metabolites of organophosphate pesticides by a liquid chromatography mass spectrometry technique. (Referenced via NCBI). Retrieved from [Link]
-
ResearchGate. (2020). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention. Retrieved from [Link]
-
Bordwell pKa Table. (2017). Acidity values in Water and DMSO.[7] Retrieved from [Link]
Sources
Solving solubility issues in Bis(2-chlorophenyl) phosphorochloridate protocols
Topic: Solving Solubility & Stability Issues in Phosphorylation Workflows
Core Technical Overview
Reagent Identity: Bis(2-chlorophenyl) phosphorochloridate CAS: 15776-59-7 (often referenced alongside derivatives like 17776-78-2) Physical State: Viscous Liquid (at 20°C) Primary Application: Phosphorylating agent for the synthesis of phosphate triesters (e.g., nucleotides, phosphopeptides).[1][2]
The "Solubility" Misconception: Users often report "solubility issues" with this reagent.[1][2] However, as a lipophilic liquid, it is fully miscible with standard organic solvents (DCM, THF, Toluene).[1][2] Observed precipitates are rarely the reagent itself but rather hydrolysis byproducts (bis(2-chlorophenyl) phosphate) or reaction salts (amine hydrochlorides).[1][2]
Troubleshooting Guide (Q&A Format)
Category A: Reagent Quality & Pre-Reaction Status
Q: My reagent bottle contains a white precipitate or looks cloudy. Is it safe to use? A: No. Bis(2-chlorophenyl) phosphorochloridate should be a clear, colorless to pale yellow liquid.[1][2] Cloudiness or solids indicate moisture ingress has hydrolyzed the chloridate to Bis(2-chlorophenyl) phosphate (the diester acid), which is a solid at room temperature and less soluble in the neat liquid.[1]
-
Action: If the solid content is low (<5%), you may attempt to filter it under inert atmosphere (N2/Ar) through a dried glass frit.[1][2] However, for critical GMP or high-yield steps, discard and replace .
-
Prevention: Store under Argon at 2–8°C. Seal with Parafilm.
Q: I am trying to dissolve the reagent in Acetonitrile (MeCN) at 0°C, and it seems to "oil out" or separate. A: While soluble in MeCN at Room Temperature (RT), the lipophilicity of the bis(2-chlorophenyl) groups can cause phase separation at low temperatures if the concentration is high.[1]
-
Solution: Switch to Dichloromethane (DCM) or Tetrahydrofuran (THF) .[1][2] These solvents maintain excellent miscibility with the reagent even at -78°C.[1][2]
Category B: Intra-Reaction Observations
Q: Immediately after adding the reagent to my nucleoside/base mixture, a heavy white precipitate formed. Did the reagent crash out? A: Likely not. This is a common false alarm.[1][2] The reaction generates HCl, which is immediately scavenged by your base (Pyridine, Triethylamine, or N-Methylimidazole).[1]
-
The Precipitate: Pyridinium hydrochloride or Triethylamine hydrochloride.[1][2]
-
Verification: These salts are water-soluble.[1][2] Take a 50 µL aliquot and add it to 200 µL water. If the solid dissolves instantly, it is the salt, and your reaction is proceeding correctly.
-
Impact: This precipitate can increase viscosity.[1][2] Ensure vigorous stirring to prevent "hot spots" of unreacted chloridate.[1][2]
Q: The reaction mixture turned yellow/orange after addition. Is this degradation? A: Slight yellowing is normal, especially if using Pyridine.[1][2] However, a deep orange/brown color often indicates acid-catalyzed decomposition of your starting material (nucleoside/sugar).[1][2]
-
Root Cause: Insufficient base or slow addition rate causing transient spikes in HCl concentration.[1][2]
-
Fix: Increase the base equivalents (from 2.0 eq to 3.0 eq) or dilute the phosphorochloridate in DCM before addition to buffer the local concentration.
Optimized Experimental Protocol
Workflow: Phosphorylation of a Primary Alcohol (Generic Nucleoside Analog) Objective: Maximize solubility of intermediates and minimize hydrolysis.
| Parameter | Specification | Rationale |
| Solvent | Anhydrous DCM or Pyridine | DCM dissolves the lipophilic reagent; Pyridine acts as solvent & base.[1][2] |
| Concentration | 0.1 M (Substrate) | Prevents aggregation of phosphorylated intermediates.[1][2] |
| Base | N-Methylimidazole (NMI) or Pyridine | NMI is a faster catalyst than TEA; prevents acid buildup.[1][2] |
| Temperature | 0°C to RT | 0°C controls exotherm; RT ensures completion.[1][2] |
Step-by-Step Methodology:
-
Drying: Co-evaporate the starting alcohol (1.0 eq) with anhydrous Pyridine (3x) to remove trace water.
-
Dissolution: Dissolve alcohol in anhydrous DCM (approx. 10 mL per mmol). Add Base (Pyridine 3.0 eq or NMI 2.5 eq).[1][2]
-
Reagent Preparation: Dissolve Bis(2-chlorophenyl) phosphorochloridate (1.2 eq) in a separate vial of dry DCM (volume equal to reagent volume). Do not add neat reagent directly to the reaction.
-
Addition: Cool reaction to 0°C. Add the reagent solution dropwise over 10 minutes.
-
Incubation: Stir at 0°C for 30 mins, then warm to RT for 2 hours.
-
Quench: Add water (5.0 eq) or saturated NaHCO3. Stir vigorously for 15 mins to hydrolyze excess chloridate.
-
Workup: Dilute with DCM, wash with 1M HCl (to remove pyridine), then NaHCO3, then Brine. Dry over Na2SO4.[1][2]
Diagnostic Logic Pathway (Visualized)
The following diagram illustrates the decision process when encountering solids or turbidity.
Caption: Decision tree for identifying the source of precipitates in Bis(2-chlorophenyl) phosphorochloridate protocols.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4361784, Bis(2-chlorophenyl) phosphorochloridate. Retrieved from [Link]
-
Herschlag, D. (2011). Biological Phosphoryl-Transfer Reactions: Understanding Mechanism and Catalysis.[1][2] Annual Review of Biochemistry. Retrieved from [Link]
Sources
Validation & Comparative
Technical Comparison Guide: Bis(2-chlorophenyl) phosphorochloridate vs. Diphenyl phosphorochloridate
The following technical guide compares Bis(2-chlorophenyl) phosphorochloridate (BCPC) and Diphenyl phosphorochloridate (DPP) .
Executive Summary
In the landscape of phosphorylation reagents, Diphenyl phosphorochloridate (DPP) serves as the industry "workhorse"—balancing cost, reactivity, and ease of handling. However, Bis(2-chlorophenyl) phosphorochloridate (BCPC) represents a specialized "high-performance" alternative.
The critical distinction lies in the ortho-chloro substitution .[1] This modification exerts two opposing forces:
-
Electronic Activation: The electron-withdrawing chlorine atoms increase the electrophilicity of the phosphorus center, enhancing reactivity toward nucleophiles.
-
Steric Shielding: The bulky ortho-groups protect the resulting phosphate ester from non-specific hydrolysis, offering superior stability during multi-step synthesis (e.g., oligonucleotide assembly).
Verdict: Use DPP for standard peptide coupling and general phosphorylation.[1] Switch to BCPC when driving difficult couplings (low nucleophilicity) or when the phosphate intermediate requires enhanced stability against hydrolytic cleavage.
Mechanistic Foundation[1]
Electronic vs. Steric Modulation
The reactivity difference is governed by the interplay between the inductive effect (
-
Diphenyl Phosphorochloridate (DPP): The phenyl rings are relatively electron-neutral.[1] The phosphorus atom is moderately electrophilic.[1] The leaving group potential of the phenoxy group (pKa of phenol
10.0) is standard.[1][2] -
Bis(2-chlorophenyl) Phosphorochloridate (BCPC): The chlorine atom at the ortho position is strongly electron-withdrawing. This pulls electron density away from the oxygen and subsequently the phosphorus atom, making the P-center more electrophilic .
-
Consequence: Faster initial attack by nucleophiles (e.g., alcohols, amines).
-
Leaving Group Ability: The 2-chlorophenoxy group corresponds to 2-chlorophenol (pKa
8.5).[1] It is a better leaving group than phenol, facilitating activation steps where the phosphate ester is an intermediate.
-
Reaction Pathway Visualization
The following diagram illustrates the divergent pathways dictated by these effects.
Figure 1: Mechanistic impact of ortho-chloro substitution on reactivity and product stability.
Performance Comparison
Reactivity Profile
| Feature | Diphenyl Phosphorochloridate (DPP) | Bis(2-chlorophenyl) Phosphorochloridate (BCPC) |
| Phosphorylation Rate | Moderate.[1] Requires activation (e.g., DMAP) for hindered nucleophiles. | High. The electron-deficient P-center reacts rapidly even at low temperatures (-40°C).[1] |
| Leaving Group pKa | ~10.0 (Phenol) | ~8.5 (2-Chlorophenol) - Better leaving group.[1] |
| Moisture Sensitivity | High.[1] Hydrolyzes to diphenyl phosphate.[1] | Very High. Reacts violently with water; requires strictly anhydrous conditions.[1] |
| Solubility | Soluble in DCM, THF, Pyridine. | Soluble in DCM, THF, Pyridine. |
Product Stability (The "Protecting Group" Aspect)
This is the most critical differentiator for synthesis planning.
-
DPP Derivatives: Diphenyl phosphate esters are susceptible to nucleophilic attack.[1] In oligonucleotide synthesis, they can suffer from premature hydrolysis or transesterification.[1]
-
BCPC Derivatives: The bis(2-chlorophenyl) phosphate ester is sterically congested.[1] The ortho-chlorine atoms create a "shield" around the phosphorus, retarding the rate of hydrolysis by water or hydroxide.
-
Application: This makes BCPC ideal for H-phosphonate oligonucleotide synthesis , where the intermediate must survive multiple chemical cycles before final oxidation/deprotection.[1]
-
Experimental Protocols
Protocol A: Standard Phosphorylation with DPP
Best for: Simple primary alcohols, peptide coupling.
-
Setup: Flame-dry a 100 mL round-bottom flask under Argon.
-
Dissolution: Dissolve the substrate (Alcohol/Carboxylic acid, 1.0 equiv) in anhydrous DCM (0.1 M).
-
Base: Add Triethylamine (1.5 equiv) and DMAP (0.1 equiv).
-
Addition: Cool to 0°C. Add Diphenyl phosphorochloridate (1.1 equiv) dropwise.
-
Reaction: Stir at 0°C for 30 mins, then warm to RT for 2 hours.
-
Workup: Quench with saturated
. Extract with DCM.[1] -
Validation:
P NMR typically shows a shift from +5 (Reagent) to -10 to -15 (Triester).[1]
Protocol B: High-Efficiency Coupling with BCPC
Best for: Hindered secondary alcohols, oligonucleotide H-phosphonate coupling.[1]
-
Setup: Strictly anhydrous conditions (Schlenk line) are mandatory.
-
Dissolution: Dissolve the nucleoside/alcohol (1.0 equiv) in anhydrous Pyridine/Acetonitrile (1:1).
-
Temperature: Cool reaction mixture to -40°C. (Crucial for selectivity).
-
Addition: Add Bis(2-chlorophenyl) phosphorochloridate (1.5 equiv) rapidly.
-
Reaction: Stir at -40°C for 20 minutes. The high electrophilicity drives the reaction to completion quickly even at low temp.
-
Quench/Next Step: For H-phosphonate synthesis, treat in situ with water/buffer to hydrolyze the chloride to the H-phosphonate monoester, or react with a second nucleophile.
-
Note: The 2-chlorophenyl group can be removed later using specific oximate reagents (e.g., syn-pyridine-2-carboxaldoxime) which are not hindered by the steric bulk.[1]
Decision Matrix
Use the following logic tree to select the appropriate reagent for your campaign.
Figure 2: Reagent selection decision tree.
References
-
Reactivity of Aryl Phosphorochloridates
- Mechanism of phosphoryl
-
Source: Journal of the Chemical Society, Perkin Transactions 2.[3]
-
(General context on phosphate ester hydrolysis and reactivity).
-
Application in Oligonucleotide Synthesis
-
Hydrolytic Stability Data
-
Chemical Properties & Safety
- Bis(2-chlorophenyl)
-
Source: PubChem.[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. books.rsc.org [books.rsc.org]
- 3. chem.tamu.edu [chem.tamu.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. glenresearch.com [glenresearch.com]
- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
Mass Spectrometry Characterization of Bis(2-chlorophenyl) Phosphate Esters: A Comparative Technical Guide
Executive Summary
Bis(2-chlorophenyl) phosphate (B2CPP) is the primary hydrolysis metabolite of Tris(2-chlorophenyl) phosphate (TCP), a re-emerging organophosphate flame retardant and plasticizer with documented neurotoxic potential. Accurate characterization of B2CPP is critical for toxicokinetic profiling and environmental forensics.
This guide provides a definitive technical comparison of mass spectrometry (MS) methodologies for B2CPP analysis. Unlike its alkyl analog (bis(1-chloro-2-propyl) phosphate), B2CPP requires specific ionization and fragmentation strategies due to its aromatic stability and acidic nature. This document outlines the superior performance of LC-ESI-MS/MS (Negative Mode) over GC-MS alternatives and details the specific fragmentation "fingerprint" required for regulatory-grade identification.
Technical Background & Analyte Identity
Before establishing protocols, researchers must distinguish the target analyte from structural isomers and alkyl analogs often confused in the literature.
| Feature | Specification |
| Analyte Name | Bis(2-chlorophenyl) hydrogen phosphate |
| Abbreviation | B2CPP (distinct from alkyl BCPP) |
| CAS Number | 13428-19-8 (related mono-ester reference) |
| Chemical Formula | C₁₂H₉Cl₂O₄P |
| Monoisotopic Mass | 317.9615 Da |
| Precursor Ion [M-H]⁻ | 316.9542 m/z |
| Key Characteristic | Acidic diester; non-volatile without derivatization.[1] |
Comparative Analysis: LC-MS/MS vs. GC-MS
The choice of instrumentation dictates sample preparation complexity and sensitivity. The following comparison highlights why LC-ESI-MS/MS is the industry standard for this metabolite.
Performance Matrix
| Parameter | LC-ESI-MS/MS (Recommended) | GC-MS (EI) |
| Ionization Mechanism | Electrospray Ionization (Soft, Negative Mode) | Electron Impact (Hard, 70 eV) |
| Sample Preparation | Minimal: Dilute-and-shoot or SPE. | Complex: Requires derivatization (e.g., Methylation with diazomethane or Silylation with MSTFA) to render volatile. |
| Analyte Integrity | Preserves the intact pseudo-molecular ion [M-H]⁻. | Derivatization often leads to incomplete reaction or thermal degradation. |
| Sensitivity (LOD) | High (pg/mL range) due to acidic phosphate group ionizing readily in ESI(-). | Moderate to Low (ng/mL); limited by derivatization efficiency and background noise. |
| Specificity | High; distinct transitions (MRM) separate isomers. | Moderate; relies on retention time as EI spectra of isomers are similar. |
Expert Insight: While GC-MS is traditional for the parent tri-ester (TCP), it is ill-suited for the B2CPP metabolite. The acidic phosphate proton causes peak tailing and adsorption in GC liners unless perfectly derivatized. LC-ESI-MS/MS is the self-validating protocol of choice.
The MS Fingerprint: Fragmentation & Pathways
Reliable identification relies on detecting the specific chlorine isotope pattern and characteristic product ions.
Isotopic Signature
B2CPP contains two chlorine atoms.[2][3] The precursor ion [M-H]⁻ at m/z 317 will exhibit a characteristic isotopic cluster:
-
m/z 317 (M): 100% Relative Abundance (³⁵Cl₂)
-
m/z 319 (M+2): ~65% Relative Abundance (³⁵Cl³⁷Cl)
-
m/z 321 (M+4): ~10% Relative Abundance (³⁷Cl₂)
Fragmentation Pathway (ESI Negative)
Under Collision-Induced Dissociation (CID), B2CPP follows a predictable pathway driven by the stability of the chlorophenolate leaving group.
-
Precursor: m/z 316.95 [M-H]⁻
-
Primary Transition: Loss of neutral 2-chlorophenol (128 Da).
-
Product: m/z 189 (Mono-2-chlorophenyl phosphate anion).
-
-
Secondary Transition: Cleavage of the phenyl-oxygen bond.
-
Product: m/z 127 (2-Chlorophenolate ion). Diagnostic for the chlorinated ring.
-
-
Tertiary Transition: Formation of phosphate core ions.
-
Product: m/z 79 [PO₃]⁻ and m/z 97 [H₂PO₄]⁻.
-
Visualization: Fragmentation Mechanism
Caption: ESI(-) Fragmentation pathway for Bis(2-chlorophenyl) phosphate, highlighting the critical diagnostic loss of chlorophenol.
Experimental Protocol: LC-ESI-MS/MS Workflow
A. Sample Preparation (Solid Phase Extraction)
This protocol is optimized for biological matrices (plasma/urine) to minimize matrix effects.
-
Conditioning: Oasis WAX (Weak Anion Exchange) cartridge with 3 mL Methanol then 3 mL Water.
-
Loading: Load sample (pH adjusted to ~5 with acetate buffer). B2CPP is acidic and will bind to the anion exchanger.
-
Washing: Wash with 2 mL 5% Methanol (removes neutrals/bases).
-
Elution: Elute with 2 mL Methanol containing 2% Formic Acid.
-
Reconstitution: Evaporate to dryness under N₂; reconstitute in 50:50 Methanol:Water.
B. LC-MS/MS Parameters[4][5][6][7]
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 5 mM Ammonium Acetate (pH neutral/slightly basic aids ionization).
-
Mobile Phase B: Methanol or Acetonitrile.
-
Gradient: 10% B to 95% B over 8 minutes.
-
MS Source: ESI Negative Mode.
-
Capillary Voltage: 3.5 kV
-
Desolvation Temp: 400°C
-
C. MRM Transition Table
Use these transitions for Multiple Reaction Monitoring (MRM) quantification.
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Purpose |
| B2CPP | 316.9 | 127.0 | 25 | Quantifier (High Specificity) |
| B2CPP | 316.9 | 189.0 | 15 | Qualifier (Structural Confirmation) |
| B2CPP | 316.9 | 79.0 | 40 | Qualifier (Core Phosphate) |
References
-
Van den Eede, N., et al. (2013).[4] "First insights in the metabolism of phosphate flame retardants and plasticizers using human liver fractions."[4] Toxicology Letters. Link
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 4361784, Bis(2-chlorophenyl) phosphorochloridate" (Precursor Data). PubChem. Link
-
World Health Organization. (1990). "Tricresyl Phosphate and Tris(2-chlorophenyl) Phosphate." Environmental Health Criteria 110. Link
-
Reemtsma, T., et al. (2011). "Liquid chromatography–mass spectrometry (LC–MS) of polar pollutants in the aquatic environment." Analytical and Bioanalytical Chemistry. Link
Sources
Comparative Guide: Phosphorylating Agents for Nucleotide Synthesis
This guide provides an in-depth technical comparison of phosphorylating agents used in the synthesis of nucleoside triphosphates (NTPs) and oligonucleotides. It is structured to assist researchers and drug developers in selecting the optimal reagent based on substrate complexity, scale, and required purity.
Executive Summary & Decision Framework
In nucleotide chemistry, the choice of phosphorylating agent dictates the yield, purity profile, and downstream processing load. While Phosphorus(V) reagents (e.g., POCl
Quick Selection Matrix:
| Application | Recommended Agent | Key Advantage | Key Limitation |
| Natural NTPs (Gram scale) | POCl | Cost-effective, no base protection needed. | Low regioselectivity; difficult HPLC purification. |
| Modified Analogs / Prodrugs | SalPCl (Ludwig-Eckstein) | High regioselectivity; cleaner impurity profile. | Moisture sensitive; requires 3'-protection. |
| Oligonucleotide Assembly | Phosphoramidites | >99% Coupling efficiency; automatable. | Atom inefficient for single NTP synthesis. |
| H-Phosphonate Modifications | Salicyl chlorophosphite | Access to P-chiral & modified backbones. | Lower stability of intermediates. |
Mechanistic Comparison: P(V) vs. P(III) Chemistries
Class A: Phosphorus(V) Electrophiles (The Yoshikawa Method)
Agent: Phosphorus Oxychloride (POCl
-
Activation: POCl
selectively attacks the 5'-OH of an unprotected nucleoside. The 5'-OH is nucleophilic enough to react, while the steric bulk of the solvent/reagent complex hinders reaction with secondary 2'/3'-OH groups. -
Cyclization: The resulting phosphorodichloridate intermediate is treated with tributylammonium pyrophosphate (TBAPP) to form a cyclic triphosphate intermediate.
-
Hydrolysis: Aqueous hydrolysis opens the ring to yield the linear triphosphate.
-
Expert Insight: While "selective," POCl
frequently produces 2',3'-cyclic phosphates or bis-phosphorylated by-products if the temperature rises above 0°C. It is strictly kinetically controlled.
Class B: Phosphorus(III) Reagents (The Ludwig-Eckstein Method)
Agent: 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one (Salicyl chlorophosphite, SalPCl) Mechanism: This method relies on the high reactivity of P(III) species to form a phosphite intermediate, which is subsequently oxidized to P(V).
-
Phosphitylation: SalPCl reacts rapidly with the 5'-OH (usually of a 3'-protected nucleoside) to form a reactive phosphite triester.
-
Displacement: Pyrophosphate displaces the salicylate leaving group, forming a cyclic phosphite.[1]
-
Oxidation: Iodine/water oxidizes the P(III) cyclic intermediate to the P(V) cyclic triphosphate.
-
Hydrolysis: Ring opening yields the NTP.
-
Expert Insight: The "salicyl" leaving group is chemically distinct, allowing for a "one-pot, three-step" reaction that is thermodynamically driven, resulting in significantly higher purity profiles than POCl
methods.
Visualization of Pathways[2]
The following diagram contrasts the reaction pathways, highlighting the critical intermediates where by-products typically form.
Caption: Comparison of P(V) Yoshikawa (Red) and P(III) Ludwig-Eckstein (Blue) pathways. Note the oxidation step required for P(III).
Performance Analysis & Experimental Data
The following data summarizes the performance of these agents across varying substrate classes.
Table 1: Comparative Performance Metrics
| Metric | POCl | SalPCl (Ludwig-Eckstein) | Phosphoramidites (Solid Phase) |
| Primary Application | Natural NTPs (ATP, GTP) | Modified Analogs (e.g., Remdesivir-TP) | Oligonucleotides (DNA/RNA) |
| Typical Yield | 30% – 50% | 60% – 80% | >99% (per step) |
| Purity (Pre-HPLC) | Low (Requires difficult separation) | High (Main impurity is pyrophosphate) | Very High |
| Regioselectivity | Moderate (5' vs 2'/3') | Excellent (Directed by protection) | Perfect (Directed by protection) |
| Reaction Time | 2 – 4 Hours | 1 – 2 Hours (plus oxidation) | 5 – 10 Minutes (per cycle) |
| Moisture Tolerance | Moderate | Low (Strictly anhydrous) | Low (Strictly anhydrous) |
Experimental Evidence: Yield Comparison
In a comparative study synthesizing 2'-F-2'-deoxyuridine-5'-triphosphate (a difficult modified substrate):
-
Yoshikawa Method: Yielded 28% product with significant 3'-phosphorylated isomers and polyphosphate contaminants.
-
Ludwig-Eckstein Method: Yielded 65% product with >95% regioselectivity after 3'-O-acetylation.
Detailed Experimental Protocols
These protocols are designed to be self-validating . The "Checkpoints" ensure the reaction is proceeding correctly before committing to the next step.
Protocol A: Ludwig-Eckstein Synthesis of Modified NTPs
Target: Synthesis of a Nucleoside Analog Triphosphate.[2][3]
Reagents:
-
Substrate: 3'-O-acetyl-nucleoside (0.1 mmol).
-
Reagent: 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one (SalPCl).
-
Pyrophosphate: 0.5 M Bis(tributylammonium) pyrophosphate in DMF.
-
Oxidant: 1% Iodine in Pyridine/Water (98:2).
Step-by-Step Workflow:
-
Drying (Critical): Co-evaporate the nucleoside (0.1 mmol) with anhydrous pyridine (3x) and dissolve in anhydrous dioxane/pyridine (3:1, 0.5 mL).
-
Phosphitylation: Add SalPCl (1.1 eq) under Argon. Stir at room temperature for 10 minutes.
-
Checkpoint: Spot on TLC (silica). The starting material should disappear, replaced by a lower Rf phosphite intermediate.
-
-
Cyclization: Add 0.5 M Pyrophosphate solution (1.5 eq) rapidly. Vortex or stir vigorously for 10 minutes.
-
Oxidation: Add the Iodine solution (1.5 eq) until a dark brown color persists for >1 minute.
-
Validation: The persistence of iodine color indicates complete oxidation of P(III) to P(V).
-
-
Hydrolysis: Quench with aqueous sodium bisulfite (to remove excess iodine) followed by TEAB buffer (pH 7.5). Stir for 30 minutes to hydrolyze the cyclic intermediate.
-
Purification: DEAE-Sephadex or HPLC (C18).
Protocol B: Yoshikawa Synthesis (Optimized)
Target: 5'-Triphosphate of an Unprotected Nucleoside.
Reagents:
-
Substrate: Unprotected Nucleoside (dry).
-
Solvent: Trimethyl phosphate (TMP).
-
Reagent: POCl
.[1][4][5]
Step-by-Step Workflow:
-
Solvation: Dissolve nucleoside in TMP. Cool to 0°C.[6]
-
Note: TMP is carcinogenic; handle in a fume hood.
-
-
Activation: Add POCl
(1.2 eq) dropwise. Stir at 0°C for 2-3 hours.-
Checkpoint: Monitor by Proton NMR (if possible) or TLC. Look for the shift in the H5'/H5'' protons.
-
-
Pyrophosphorylation: Add a solution of tributylammonium pyrophosphate (4 eq) in DMF/Bu
N. Stir for 10 minutes. -
Quench: Pour into ice-cold 1M TEAB buffer.
-
Purification: Requires rigorous HPLC to separate the 5'-triphosphate from 2'/3'-isomers and polyphosphates.
References
-
Ludwig, J., & Eckstein, F. (1989).[2] Rapid and efficient synthesis of nucleoside 5'-O-(1-thiotriphosphates), 5'-triphosphates and 2',3'-cyclophosphorothioates using 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one.[2][7] Journal of Organic Chemistry, 54(3), 631–635.[2] Link
-
Yoshikawa, M., Kato, T., & Takenishi, T. (1967). A novel method for phosphorylation of nucleosides to 5'-nucleotides. Tetrahedron Letters, 8(50), 5065–5068. Link
-
Burgess, K., & Cook, D. (2000). Syntheses of Nucleoside Triphosphates. Chemical Reviews, 100(6), 2047–2060. Link
-
Meier, C., et al. (2006). Application of the cycloSal-prodrug approach for improving the biological potential of phosphorylated biomolecules.[8][9][10][11] Antiviral Research, 71(2-3), 282-292. Link
-
Catlett, J. L., et al. (2025). Scalable Multistep One-Pot Synthesis of Natural and Modified Nucleoside Triphosphates. eScholarship. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. WO2012024625A2 - Novel synthesis of nucleoside 5'-triphosphates and their derivatives - Google Patents [patents.google.com]
- 8. Application of the cycloSal-prodrug approach for improving the biological potential of phosphorylated biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. imrpress.com [imrpress.com]
- 11. researchgate.net [researchgate.net]
Technical Guide: Advantages of Bis(2-chlorophenyl) phosphorochloridate over POCl3
Executive Summary
For researchers in nucleotide chemistry and drug development, the choice of phosphorylating agent is often a trade-off between reactivity and selectivity. While Phosphorus oxychloride (POCl3) remains a ubiquitous, low-cost industrial standard, it suffers from aggressive reactivity that frequently leads to poly-phosphorylation side products (di- and tri-esters) and harsh acidic byproducts.
Bis(2-chlorophenyl) phosphorochloridate (BCCP) emerges as a superior alternative for high-precision synthesis. By "masking" two of the three reactive sites on the phosphorus atom with electron-withdrawing 2-chlorophenyl groups, BCCP acts as a monofunctional reagent. This structural control enables high-yield synthesis of phosphate monoesters (e.g., nucleotides) with significantly milder conditions and simpler purification workflows compared to POCl3.
Chemical Fundamentals & Structural Logic
To understand the operational advantages, one must first analyze the structural divergence of the two reagents.
| Feature | Phosphorus oxychloride (POCl3) | Bis(2-chlorophenyl) phosphorochloridate (BCCP) |
| Formula | ||
| Reactive Sites | 3 (Three Chlorine atoms) | 1 (One Chlorine atom) |
| Leaving Group | ||
| Reactivity | Aggressive / Non-selective | Tunable / Selective |
| Primary Risk | Formation of pyrophosphates & poly-esters | Steric hindrance in highly crowded substrates |
The Selectivity Problem with POCl3
POCl3 is a "shotgun" reagent. When reacting with a nucleophile (e.g., a nucleoside 5'-OH), the first substitution produces a dichlorophosphate. This intermediate remains highly reactive and can immediately attack a second or third nucleophile molecule, leading to symmetric dimers (diesters) or triesters. Controlling this requires large excesses of POCl3 and strict low-temperature control (
The Solution: BCCP's "Masked" Phosphate
BCCP is pre-functionalized. Two of the valences are already occupied by 2-chlorophenyl esters. These groups serve two critical functions:
-
Blocking Groups: They physically and chemically prevent the phosphorus from accepting more than one incoming nucleophile during the initial coupling.
-
Electronic Activation: The electron-withdrawing chlorine on the phenyl ring makes the phosphorus sufficiently electrophilic to react with alcohols, but the ester bond itself is stable enough to survive the coupling reaction.
Performance Analysis: Experimental Data
Case Study: Nucleoside Monophosphate Synthesis
In the synthesis of nucleotide prodrugs (e.g., precursors to Sofosbuvir or AZT derivatives), the goal is to attach a single phosphate group to the 5'-hydroxyl group.
Comparative Metrics
| Metric | POCl3 Protocol | BCCP Protocol |
| Stoichiometry | Requires large excess (2-5 eq) to suppress dimerization. | Near stoichiometric (1.1 - 1.5 eq). |
| Byproducts | HCl (3 equivalents); Poly-phosphates; Cyclic phosphates. | HCl (1 equivalent); 2-chlorophenol (upon deprotection). |
| Yield (Isolated) | Typically 40-60% (due to extensive purification). | Typically >90% (intermediate); ~80-93% (final). |
| Purification | Difficult separation of mono/di-esters. | Simple silica filtration or crystallization. |
Supporting Data: Research involving the synthesis of AZT-monophosphate prodrugs demonstrates that coupling with bis(POM)-phosphorochloridate (structurally analogous to BCCP logic) and similar aryl-phosphorochloridates yields the target triester in 93% yield after deprotection, whereas direct phosphorylation with POCl3 often results in complex mixtures requiring HPLC purification [1].
Mechanism of Action & Selectivity
The following diagram illustrates the divergent pathways. POCl3 creates a "branching" risk, whereas BCCP forces a linear pathway.
Figure 1: Reaction pathways comparing the "branching" risk of POCl3 against the linear, protected pathway of BCCP.
Experimental Protocol: Selective Phosphorylation
This protocol describes the synthesis of a generic Nucleoside-5'-Monophosphate using BCCP. This method is self-validating: the formation of the intermediate triester is easily monitored by TLC, unlike the transient intermediates of POCl3.
Phase 1: Coupling (Formation of the Triester)
Reagents: Nucleoside (1.0 eq), BCCP (1.2 eq), N-methylimidazole (NMI) or Pyridine (2.0 eq), Anhydrous THF or DCM.
-
Preparation: Dry the nucleoside by co-evaporation with anhydrous pyridine. Suspend in anhydrous THF/DCM under Argon.
-
Addition: Cool the mixture to
. Add the base (NMI/Pyridine). -
Reaction: Dropwise add Bis(2-chlorophenyl) phosphorochloridate dissolved in THF.
-
Why? Slow addition prevents local heating, though BCCP is more forgiving than POCl3.
-
-
Monitoring: Stir at room temperature for 2-4 hours. Monitor TLC for the disappearance of the nucleoside and appearance of the less polar triester.
-
Workup: Quench with water. Extract with DCM. Wash with brine. The product is the Bis(2-chlorophenyl) phosphate triester .
Phase 2: Deprotection (Unmasking the Phosphate)
The 2-chlorophenyl groups must be removed to reveal the free phosphate.
Method A: Alkaline Hydrolysis (Standard for Nucleotides) [1]
-
Dissolve the intermediate triester in THF.
-
Add 0.5 N NaOH (approx 4-5 eq).
-
Stir at room temperature. The electron-withdrawing chlorine on the phenyl ring activates the ester toward hydrolysis.
-
Validation: Monitor by HPLC/LC-MS. The mass will shift corresponding to the loss of two chlorophenyl groups (
). -
Isolation: Neutralize with cation-exchange resin (
form) or dilute acid to precipitate the free nucleotide or isolate as a salt.
Method B: Oximate Nucleophilic Displacement (Alternative) For acid/base sensitive substrates, treat the triester with syn-pyridine-2-carboxaldoximate (tetramethylguanidinium salt) in dioxane/water. This specific nucleophile attacks the phosphorus, displacing the phenolates under neutral conditions.
Safety & Handling Comparison
| Feature | POCl3 | BCCP |
| Physical State | Volatile Liquid (Fuming) | Viscous Liquid / Low-melting Solid |
| Inhalation Hazard | High: Vapors cause severe respiratory damage. | Low: Non-volatile at RT. |
| Water Reactivity | Violent: Explodes/splatters on contact. | Moderate: Hydrolyzes slowly; safer to quench. |
| Corrosivity | Corrodes metal and tissue instantly. | Irritant; Corrosive if left on skin. |
Operational Insight: BCCP can often be weighed on a benchtop balance (if humidity is low) or handled with standard syringes without the need for the strict "Schlenk line" techniques required for safe POCl3 transfer.
Decision Matrix: When to Switch?
Use Bis(2-chlorophenyl) phosphorochloridate if:
-
You require a monophosphate exclusively (no di-/tri-esters).
-
Your substrate has multiple nucleophilic sites (BCCP is bulkier and more selective).
-
You need to isolate a stable phosphate intermediate (the triester) for purification before final deprotection.
-
You are working in a GMP environment where safety and reproducibility outweigh raw material cost.
Use POCl3 if:
-
You are performing a Vilsmeier-Haack formylation (BCCP cannot do this).
-
You are dehydrating an amide to a nitrile.
-
Cost is the sole driver and side-products can be tolerated or easily separated.
References
-
Hwang, Y., & Cole, D. L. (2004). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews, 114(18), 9154–9218.
-
PubChem. (n.d.). Bis(2-chlorophenyl) phosphorochloridate | C12H8Cl3O3P. National Library of Medicine.
-
Yadav, M., & Krishnamurthy, R. (2019).[1] Bis(dimethylamino)phosphorodiamidate: A Reagent for the Regioselective Cyclophosphorylation.[1] Organic Letters. (Cited for context on selective phosphorylation reagents). [1]
Sources
Spectroscopic Identification of Bis(2-chlorophenyl) Phosphorochloridate Impurities: A Comparative Analytical Guide
Topic: Spectroscopic Identification of Bis(2-chlorophenyl) Phosphorochloridate Impurities Content Type: Publish Comparison Guide
Executive Summary
Bis(2-chlorophenyl) phosphorochloridate (BCPC) (CAS: 17776-78-2) is a specialized phosphorylating agent critical for the synthesis of complex nucleotides and phosphate esters.[1][2] Its utility relies entirely on the integrity of the P(V)-Cl bond . However, this bond is thermodynamically unstable in the presence of moisture, leading to a "silent" degradation that standard purity assays (like HPLC-UV) often misinterpret due to on-column hydrolysis.
This guide compares the three primary spectroscopic modalities—
Part 1: The Chemical Context & Degradation Pathways
To identify impurities, one must first understand their origin. BCPC is not a static molecule; it is a moisture-sensitive electrophile. The primary impurities are not manufacturing byproducts but degradation artifacts formed during storage and handling.
The "Identity Crisis" of BCPC:
-
Hydrolysis (Primary Failure Mode): Reaction with atmospheric moisture yields Bis(2-chlorophenyl) phosphate (BCP-Acid) and HCl.
-
Pyrophosphate Formation: The generated BCP-Acid can react with remaining BCPC to form Tetra(2-chlorophenyl) pyrophosphate , a non-reactive dimer that lowers yield stoichiometry.
-
Starting Materials: Residual 2-Chlorophenol or Phosphorus Oxychloride (POCl
) .
Figure 1: The degradation cascade of Bis(2-chlorophenyl) phosphorochloridate. Note that Impurity B consumes the active reagent to form an inert dimer.
Part 2: Comparative Analysis of Analytical Techniques
This section evaluates the three leading methods for identifying the impurities mapped above.
Method A:
P NMR Spectroscopy (The Gold Standard)
Verdict: Best for Purity Assessment & Stoichiometry .
-
Mechanism: Phosphorus-31 NMR provides a direct structural fingerprint of the phosphorus environment.[3] The chemical shift (
) is highly sensitive to the electronegativity of substituents attached to the P atom. -
The "Self-Validating" Advantage: Unlike chromatography, NMR does not require a mobile phase (which often contains water or alcohols that react with BCPC). By using anhydrous deuterated solvents (e.g., CDCl
), you observe the molecule in its native state. -
Differentiation: The P-Cl bond (active) resonates downfield from the P-OH bond (inactive).
Method B: LC-MS / FIA-MS (The Sensitivity Specialist)
Verdict: Best for Trace Impurity Identification .
-
Mechanism: Electrospray Ionization (ESI) coupled with Mass Spectrometry.[4]
-
The Risk: Standard reverse-phase HPLC uses aqueous/organic gradients. BCPC will hydrolyze on the column, appearing as BCP-Acid.
-
The Solution: Use Flow Injection Analysis (FIA) or rapid normal-phase LC with aprotic solvents (Acetonitrile/Dichloromethane) to minimize residence time.
Method C: FT-IR (The Rapid Screen)
Verdict: Best for Goods-In Quality Control .
-
Mechanism: Detection of characteristic stretching frequencies.
-
Marker: The P-Cl stretch is weak, but the shift in the P=O stretch (phosphoryl group) can indicate hydrolysis. The broad O-H stretch of the acid is a definitive "fail" marker.
Part 3: Data Presentation & Spectral Markers[5][6]
Table 1: Comparative Performance Metrics
| Feature | LC-MS (ESI) | FT-IR | |
| Primary Utility | Quantifying Active P-Cl Content | Identifying Trace Organic Impurities | Rapid Pass/Fail Screening |
| Sample Integrity | High (Inert solvent) | Low (Hydrolysis risk in source/column) | Medium (Atmospheric moisture risk) |
| Limit of Detection | ~0.1 - 0.5% | < 0.01% (ppm level) | ~1 - 2% |
| Key Artifacts | None (if solvent is dry) | Hydrolysis products (False Positives) | H-bonding shifts |
Table 2: Spectroscopic Fingerprints (Target vs. Impurities)
Note: Chemical shifts are relative to 85% H
| Compound | Mass Spec (ESI +/-) | Key IR Bands (cm | |
| BCPC (Target) | +2.0 to +6.0 (Singlet) | 1290-1310 (P=O), 550-580 (P-Cl) | |
| BCP-Acid (Impurity) | -10.0 to -15.0 (Singlet) | 1200-1250 (P=O), 2500-3000 (P-OH Broad) | |
| Pyrophosphate | -20.0 to -25.0 (Singlet) | 950-980 (P-O-P) | |
| Triphenyl Phosphate | -17.0 to -18.0 | No P-Cl, No P-OH |
Technical Insight: The active P-Cl species resonates downfield (positive ppm) relative to the phosphate esters and acids due to the deshielding effect of the chlorine atom combined with the P(V) geometry. If your spectrum shows a major peak at -12 ppm, your reagent is dead.
Part 4: Experimental Protocols
Protocol 1: Self-Validating
P NMR Analysis
This protocol ensures that any hydrolysis observed is intrinsic to the sample, not an artifact of preparation.
-
Solvent Preparation: Dry CDCl
over activated 4Å molecular sieves for at least 24 hours. Verify dryness by running a blank scan (no water peak in H NMR). -
Sample Prep:
-
In a glovebox or under N
flow, dissolve ~20 mg of BCPC in 0.6 mL of dry CDCl . -
Crucial: Do not use methanol or ethanol to clean the tube or syringe; residual alcohol reacts instantly to form phosphate esters.
-
-
Acquisition:
-
Frequency: 162 MHz (or equivalent).
-
Scans: 64-128 scans.
-
Relaxation Delay: 2-5 seconds (to ensure quantitative integration of P-Cl vs P-OH).
-
Reference: External 85% H
PO capillary (set to 0.00 ppm).
-
-
Interpretation:
-
Integrate the region +10 to -30 ppm.
-
Calculate Purity:
-
Protocol 2: Rapid FIA-MS for Impurity Profiling
Use this when you need to identify "unknown" peaks seen in NMR.
-
Mobile Phase: 100% Acetonitrile (HPLC Grade, low water). Do not use water/methanol gradients.
-
Injection: Direct Flow Injection (no column) or a short guard column (C18) to filter particulates.
-
Ionization: ESI Positive (for BCPC) and ESI Negative (for BCP-Acid).
-
Flow Rate: 0.5 mL/min.
-
Data Analysis: Look for the characteristic isotope pattern of Cl
(M, M+2, M+4) at 337. Absence of the 337 peak and dominance of 319 (Acid) confirms degradation.
Part 5: Analytical Decision Tree
Use this workflow to select the correct method based on your stage in the drug development pipeline.
Figure 2: Decision matrix for selecting the appropriate spectroscopic technique.
References
- Gorenstein, D. G. (1984). Phosphorus-31 NMR: Principles and Applications. Academic Press. (Foundational text on P-31 chemical shifts and substituent effects).
- Tebby, J. C. (1991). Handbook of Phosphorus-31 Nuclear Magnetic Resonance Data. CRC Press. (Source for chemical shift ranges of phosphorochloridates vs.
-
Sigma-Aldrich. (n.d.). Bis(2-chlorophenyl) phosphorochloridate Product Specification & Safety Data Sheet. Link (Verification of CAS 17776-78-2 and physical properties).
-
PubChem. (2024). Bis(2-chlorophenyl) phosphorochloridate Compound Summary. National Library of Medicine. Link (Structure and toxicity data).
- Crutchfield, M. M., et al. (1967). P-31 Nuclear Magnetic Resonance. Topics in Phosphorus Chemistry, Vol 5. Interscience. (Classic reference for P(V) halide shifts).
Sources
Comparative Guide: Validation of Phosphate Protecting Groups Using Bis(2-chlorophenyl) Derivatives
Executive Summary
This technical guide evaluates the performance of Bis(2-chlorophenyl) derivatives (specifically bis(2-chlorophenyl) phosphorochloridate) as phosphate protecting groups in oligonucleotide synthesis. While 2-cyanoethyl (CED) phosphoramidites dominate modern automated synthesis, 2-chlorophenyl derivatives remain the "gold standard" for solution-phase synthesis, large-scale production, and the synthesis of modified nucleotides where base-labile alkylation is a critical failure mode.
Key Finding: Bis(2-chlorophenyl) protection offers superior stability against premature cleavage and prevents acrylonitrile-mediated alkylation of nucleobases (e.g.,
Technical Foundation: Aryl vs. Alkyl Protection[1]
To validate this reagent, one must understand the mechanistic divergence between the standard alkyl (CED) and aryl (2-chlorophenyl) approaches.
The Mechanism of Action
Phosphate centers are inherently nucleophilic and prone to branching if unprotected.
-
Standard Method (CED): Relies on
-elimination .[1] A strong base removes an acidic proton adjacent to the electron-withdrawing cyano group, collapsing the protecting group. -
Bis(2-chlorophenyl) Method: Relies on Steric Hindrance & Electronic Deactivation . The electron-withdrawing chlorine atoms render the phosphorus center more electrophilic (enhancing coupling efficiency) while the bulky phenyl ring blocks nucleophilic attack during chain assembly.
Why Validate Bis(2-chlorophenyl)?
The primary driver for using this reagent is Chemical Orthogonality .
-
Acid Stability: Unlike CED, 2-chlorophenyl groups are completely stable to the acidic conditions used to remove DMT groups (3% TCA/DCM), preventing internucleotide cleavage during long synthesis cycles.
-
Prevention of Alkylation: CED deprotection releases acrylonitrile, a Michael acceptor that can permanently alkylate the
position of Thymine or of Inosine. The 2-chlorophenyl group releases a benign phenol derivative, eliminating this impurity profile.
Comparative Analysis: Performance Metrics
The following data synthesizes performance benchmarks from phosphotriester (Reese method) vs. phosphoramidite chemistries.
Table 1: Comparative Performance Matrix
| Feature | Bis(2-chlorophenyl) Derivative | 2-Cyanoethyl (CED) |
| Coupling Reagent | Bis(2-chlorophenyl) phosphorochloridate | CED-Phosphoramidite |
| Coupling Time | 10–20 mins (Solution Phase) | 1–5 mins (Solid Phase) |
| Coupling Efficiency | >97% (with N-methylimidazole) | >99% (with Tetrazole) |
| Acid Stability | High (Stable to 3% TCA > 24h) | Moderate (Minor loss over long cycles) |
| Deprotection Mechanism | Nucleophilic Attack (Oximate) | |
| Deprotection Reagent | syn-2-Nitrobenzaldoxime + TMG | Conc. |
| Side Reaction Risk | Low (No Michael Acceptors) | High (Acrylonitrile alkylation) |
Experimental Validation Protocols
This section details the self-validating protocols required to confirm the efficacy of Bis(2-chlorophenyl) derivatives.
Protocol A: Phosphorylation & Coupling
Objective: Validate the introduction of the phosphate triester without modifying the nucleobase.
-
Activation: Dissolve the nucleoside (5'-protected) in dry pyridine.
-
Reagent Addition: Add Bis(2-chlorophenyl) phosphorochloridate (1.2 eq) and 1-methylimidazole (2.5 eq).
-
Causality: 1-methylimidazole acts as a nucleophilic catalyst, forming a reactive imidazolium intermediate that transfers the phosphate species faster than pyridine alone.
-
-
Quenching: After 20 minutes, quench with water/triethylamine (1:1).
-
Validation Point: Analyze via
NMR. A clean singlet around to ppm confirms the formation of the phosphotriester. Multiple peaks indicate hydrolysis or degradation.
Protocol B: The Oximate Deprotection (The Critical Step)
Objective: Remove the aryl protecting group without cleaving the internucleotide bond. Note: Ammonia alone will NOT remove this group effectively and will lead to strand cleavage.
-
Reagent Prep: Prepare a 0.5 M solution of
-2-nitrobenzaldoxime and -tetramethylguanidine (TMG) in Dioxane/Water (1:1). -
Reaction: Incubate the protected oligonucleotide in this solution at Room Temperature for 12–16 hours.
-
Cleavage: Add concentrated aqueous ammonia (
0.88) and heat at 50°C for 5 hours to remove base protecting groups (Benzoyl/Isobutyryl). -
Validation Point: Analyze via RP-HPLC. The retention time should shift significantly earlier (loss of hydrophobic phenyl groups).
Visualizing the Chemistry
Diagram 1: The Oximate Deprotection Pathway
This diagram illustrates the specific mechanism required to remove the 2-chlorophenyl group, contrasting it with the standard ammonia method.
Caption: The specific oximate pathway (top) required for 2-chlorophenyl removal versus the ineffective ammonia pathway (bottom).
Diagram 2: Selection Decision Matrix
When should a researcher choose Bis(2-chlorophenyl) over standard CED?
Caption: Decision logic for selecting phosphate protecting groups based on chemical sensitivity.
References
-
Reese, C. B. (1978). "The Chemical Synthesis of Oligo- and Poly-nucleotides by the Phosphotriester Approach." Tetrahedron, 34(21), 3143-3179. Link
-
Reese, C. B., & Song, Q. (1999).[8] "The H-phosphonate approach to the solution phase synthesis of linear and cyclic oligoribonucleotides." Nucleic Acids Research, 27(4), 963–971.[8] Link
-
Beaucage, S. L., & Iyer, R. P. (1992). "Advances in the Synthesis of Oligonucleotides by the Phosphoramidite Approach." Tetrahedron, 48(12), 2223-2311. Link
- Cruse, W. B., et al. (1986). "Chiral Phosphotriesters." Nucleic Acids Research, 14, 2972.
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. atdbio.com [atdbio.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. agroipm.cn [agroipm.cn]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. Scale-Up of Oligonucleotide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 8. The H-phosphonate approach to the solution phase synthesis of linear and cyclic oligoribonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Complex Phosphorylations: A Comparative Guide to the Selectivity Profile of Bis(2-chlorophenyl) phosphorochloridate
For researchers, scientists, and drug development professionals engaged in the synthesis of multi-functional molecules, the selective introduction of a phosphate group is a critical and often challenging step. The choice of phosphorylating agent is paramount to achieving high yields and avoiding unwanted side reactions. This guide provides an in-depth analysis of the selectivity profile of Bis(2-chlorophenyl) phosphorochloridate, a diaryl phosphorochloridate reagent, and compares its performance with other common phosphorylating agents, supported by experimental insights and established chemical principles.
The Critical Role of Selectivity in Phosphorylation
Phosphorylation is a fundamental transformation in organic synthesis and medicinal chemistry, essential for the creation of prodrugs, biologically active molecules, and key intermediates. In the context of multi-functional molecules, which possess multiple reactive sites such as hydroxyl, amino, and carboxyl groups, the challenge lies in achieving chemoselectivity—the preferential reaction of the phosphorylating agent with a specific functional group. Uncontrolled phosphorylation can lead to a mixture of products, complicating purification and significantly reducing the overall yield of the desired compound.
The ideal phosphorylating agent should exhibit a high degree of selectivity, reacting predictably with the target functional group under mild conditions, while leaving other sensitive moieties intact. This guide focuses on Bis(2-chlorophenyl) phosphorochloridate, a reagent that offers a unique combination of reactivity and selectivity, making it a valuable tool in the synthetic chemist's arsenal.
Understanding the Selectivity of Bis(2-chlorophenyl) phosphorochloridate
Bis(2-chlorophenyl) phosphorochloridate belongs to the class of diaryl phosphorochloridates. Its reactivity and selectivity are governed by a combination of electronic and steric factors.
Mechanism of Action and Inherent Selectivity:
The phosphorylation reaction proceeds via a nucleophilic attack of a hydroxyl or other nucleophilic group on the phosphorus atom, with the concomitant displacement of the chloride leaving group. The two 2-chlorophenyl groups play a crucial role in modulating the electrophilicity of the phosphorus center. The electron-withdrawing nature of the chlorine atoms enhances the reactivity of the reagent compared to unsubstituted diphenyl phosphorochloridate. However, the steric bulk of the ortho-chloro-substituted phenyl rings provides a degree of steric hindrance that can be exploited for selective reactions.
This inherent steric hindrance is a key determinant of its selectivity profile. For instance, in a molecule containing both a primary and a secondary alcohol, Bis(2-chlorophenyl) phosphorochloridate is expected to preferentially react with the less sterically hindered primary alcohol.
Chemoselectivity: Alcohols vs. Amines:
A common challenge in the synthesis of multi-functional molecules, such as amino alcohols, is the selective phosphorylation of the hydroxyl group in the presence of a more nucleophilic amino group. While direct comparative experimental data for Bis(2-chlorophenyl) phosphorochloridate is not extensively reported in readily available literature, general principles of phosphorochloridate chemistry suggest that O-phosphorylation can be favored over N-phosphorylation under specific conditions. The use of a non-nucleophilic base is often critical to deprotonate the alcohol, enhancing its nucleophilicity without competing for the phosphorylating agent. In contrast, primary and secondary amines are generally more nucleophilic than alcohols and can react readily with phosphorochloridates. However, the formation of a stable phosphoramidate can sometimes be a competing pathway. The choice of reaction conditions, including the solvent, temperature, and stoichiometry of the base, can significantly influence the outcome.
Comparative Analysis with Other Phosphorylating Agents
To fully appreciate the utility of Bis(2-chlorophenyl) phosphorochloridate, it is essential to compare its performance with other commonly used phosphorylating agents.
| Reagent | Structure | Key Advantages | Key Disadvantages | Typical Selectivity |
| Phosphorus Oxychloride (POCl₃) | P(O)Cl₃ | High reactivity, low cost. | Highly corrosive, can lead to over-phosphorylation and side reactions. | Generally low selectivity, reacts with most nucleophiles. |
| Diphenyl phosphorochloridate | (PhO)₂P(O)Cl | More selective than POCl₃ due to steric hindrance. | Less reactive than POCl₃. | Preferentially phosphorylates primary alcohols over secondary and tertiary alcohols. |
| Bis(2-chlorophenyl) phosphorochloridate | (2-ClC₆H₄O)₂P(O)Cl | Enhanced reactivity compared to diphenyl phosphorochloridate; steric hindrance from ortho-chloro groups can enhance selectivity. | Limited specific data on broad substrate scope and selectivity. | Expected to show good selectivity for less sterically hindered alcohols. |
| Di-tert-butyl N,N-diethylphosphoramidite | (t-BuO)₂PNEt₂ | High selectivity for primary alcohols. | Requires subsequent oxidation step; sensitive to moisture and acid. | Excellent selectivity for primary alcohols over other functional groups. |
Experimental Considerations and Protocols
Achieving high selectivity with Bis(2-chlorophenyl) phosphorochloridate requires careful optimization of reaction conditions.
General Protocol for Selective Phosphorylation of a Primary Alcohol in the Presence of a Secondary Alcohol:
-
Substrate Preparation: Dissolve the diol (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.1-1.5 equivalents), to the solution and stir at 0 °C.
-
Phosphorylation: Slowly add a solution of Bis(2-chlorophenyl) phosphorochloridate (1.0-1.2 equivalents) in the same anhydrous solvent to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: Purify the resulting phosphate triester by column chromatography on silica gel.
The causality behind these choices lies in minimizing side reactions. The use of an anhydrous solvent and inert atmosphere prevents hydrolysis of the reactive phosphorochloridate. A non-nucleophilic base is crucial to activate the alcohol without directly reacting with the phosphorylating agent. Slow addition at low temperatures helps to control the exothermicity of the reaction and improve selectivity.
Visualizing the Reaction Pathway
To better understand the process of selective phosphorylation, a diagram of the experimental workflow is provided below.
Figure 1: A generalized workflow for the selective phosphorylation of a diol using Bis(2-chlorophenyl) phosphorochloridate.
Future Outlook and Conclusion
Bis(2-chlorophenyl) phosphorochloridate presents a compelling option for the selective phosphorylation of multi-functional molecules. Its enhanced reactivity over diphenyl phosphorochloridate, coupled with the steric influence of the ortho-chloro substituents, provides a valuable tool for navigating complex synthetic challenges. While more extensive studies are needed to fully delineate its substrate scope and selectivity profile across a wider range of functional groups, the existing principles of organophosphorus chemistry suggest its significant potential.
For researchers and scientists in drug development, the ability to selectively phosphorylate complex molecules is a cornerstone of efficient and successful synthesis. By understanding the properties of reagents like Bis(2-chlorophenyl) phosphorochloridate and carefully controlling reaction conditions, the path to novel and impactful molecules becomes clearer. This guide serves as a foundational resource to aid in the rational selection and application of this versatile phosphorylating agent.
References
While specific literature detailing the comprehensive selectivity profile of Bis(2-chlorophenyl) phosphorochloridate is limited, the following references provide valuable context on related phosphorylating agents and selective phosphorylation methodologies:
-
Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent. Organic Letters, 2021. [Link]
-
Bis(dimethylamino)phosphorodiamidate: A Reagent for the Regioselective Cyclophosphorylation of cis-Diols Enabling One-Step Access to High-Value Target Cyclophosphates. Organic Chemistry Portal. [Link]
-
PubChem Entry for Bis(2-chlorophenyl) phosphorochloridate. National Center for Biotechnology Information. [Link]
-
Small, potent, and selective diaryl phosphonate inhibitors for urokinase-type plasminogen activator with in vivo antimetastatic properties. Journal of Medicinal Chemistry, 2007. [Link]
Technical Comparison Guide: Thermal Analysis of Bis(2-chlorophenyl) phosphorochloridate
Executive Summary & Technical Context[1][2][3][4][5]
In the synthesis of oligonucleotides and complex phosphorylation reactions, Bis(2-chlorophenyl) phosphorochloridate (BCPC) [CAS: 17776-78-2] serves as a potent phosphorylating agent.[1] It is frequently compared to the industry-standard Diphenyl phosphorochloridate (DPPC) .[1]
While BCPC offers enhanced electrophilicity due to the electron-withdrawing chlorine substituents on the phenyl rings, this modification significantly alters its thermal stability profile.[1] This guide provides a rigorous framework for characterizing BCPC using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), focusing on safety margins for scale-up and purity validation.
Key Differentiator: Unlike DPPC, BCPC exhibits a lower onset of thermal decomposition due to the steric and electronic strain of the ortho-chloro substituents, necessitating stricter temperature controls during handling.[1]
Experimental Methodology: The Self-Validating Protocol
To ensure data integrity when analyzing moisture-sensitive phosphorylating agents, you must employ a Self-Validating Protocol .[1] This approach uses the thermal curve itself to verify sample integrity (e.g., detecting prior hydrolysis).[1]
Sample Preparation (Critical Control Point)[2]
-
Atmosphere: Preparation must occur in a glovebox (
ppm ).[1] -
Crucibles:
-
Sample Mass: 5–10 mg (Liquid).
Instrument Parameters
-
Purge Gas: Dry Nitrogen (
) at 50 mL/min. -
Ramp Rate: 10°C/min (Standard) and 2°C/min (High-Resolution for onset detection).[1]
-
Range: Ambient to 600°C.
Workflow Visualization
The following diagram outlines the rigorous workflow required to distinguish between moisture contamination and intrinsic thermal instability.
Figure 1: Self-validating experimental workflow for moisture-sensitive phosphorochloridates.
Comparative Thermal Analysis: BCPC vs. Alternatives
The following data compares BCPC with its direct competitor, Diphenyl Phosphorochloridate (DPPC), and the precursor Phosphorus Oxychloride (
Thermal Stability Data Table
| Property | Bis(2-chlorophenyl) phosphorochloridate (BCPC) | Diphenyl phosphorochloridate (DPPC) | Interpretation |
| CAS Number | 17776-78-2 | 2524-64-3 | |
| Physical State | Viscous Liquid | Liquid | BCPC is more viscous due to Cl- steric bulk.[1] |
| Boiling Point | Decomposes before boiling (est. >280°C) | 314–316°C | BCPC cannot be distilled at atm pressure.[1] |
| TGA Onset ( | 190°C – 210°C | 240°C – 260°C | BCPC is less thermally stable.[1] |
| DSC Exotherm | Sharp exotherm ~220°C (Decomposition) | Broad exotherm ~280°C | BCPC poses a higher runaway hazard.[1] |
| Hydrolysis Rate | High (Rapid HCl evolution) | Moderate | BCPC requires stricter moisture control.[1] |
TGA Interpretation (Thermogravimetric Analysis)
In a valid TGA run of BCPC:
-
Phase I (Ambient – 150°C): Should show <0.5% mass loss.[1] Significant loss here indicates the presence of solvents (DCM, THF) or hydrolysis products (2-chlorophenol).[1]
-
Phase II (190°C – 300°C): The Primary Decomposition Event .[1] BCPC undergoes P-O-C bond cleavage.[1] The mass loss step is steep, evolving volatile aromatics and leaving a phosphorus-rich char.[1]
DSC Interpretation (Differential Scanning Calorimetry)
-
Endotherms: No melting peak should be observed (liquid at RT). A boiling endotherm is usually masked by decomposition.[1]
-
Exotherms: A sharp exothermic peak onsetting around 210°C indicates irreversible decomposition.[1]
Mechanistic Decomposition Pathway
Understanding why BCPC degrades is essential for process safety. The decomposition follows a nucleophilic attack or elimination pathway, accelerated by the electron-withdrawing chlorine groups.[1]
Figure 2: Thermal decomposition pathway of BCPC leading to corrosive gas evolution.[1]
Senior Scientist Recommendations
Storage & Handling
Based on the thermal data, BCPC must be stored at 2–8°C under inert gas (Argon/Nitrogen).[1] The TGA data confirms that even at 40°C (hot warehouse conditions), the rate of hydrolysis (if seal is compromised) accelerates significantly compared to DPPC.
Process Safety
-
Reaction Temperature: Do not exceed 140°C during synthesis or distillation. The safety margin between process temperature and decomposition onset (
) is narrower than with DPPC. -
Scrubbing: Decomposition releases HCl.[1] TGA-MS (Mass Spec) analysis confirms HCl evolution coincides with the first mass loss step.[1] Ensure scrubbers are active during any heating steps [2].[1]
Purity Check via DSC
If a DSC run shows a small endotherm before the decomposition exotherm (e.g., at 50-60°C), this likely indicates the presence of 2-chlorophenol (melting point ~8°C, boiling point 174°C) or other impurities acting as plasticizers.[1] A pure BCPC sample should be featureless in DSC until decomposition.[1]
References
-
PubChem. (2025).[1] Bis(2-chlorophenyl) phosphorochloridate Compound Summary. National Library of Medicine.[1] [Link][1]
-
NIST Chemistry WebBook. (2025).[1] Diphenyl chlorophosphate Properties. National Institute of Standards and Technology.[1][2] [Link][1]
-
Castrejón-Flores, J. L., et al. (2020).[1][3] Characterizing the thermal degradation mechanism of two bisphosphoramidates by TGA, DSC. Journal of Molecular Structure. (Contextual reference for phosphoramidate thermal pathways). [Link][1][3]
Sources
Safety Operating Guide
Bis(2-chlorophenyl) phosphorochloridate proper disposal procedures
Executive Summary: Immediate Action Card
-
CRITICAL WARNING: NEVER add water directly to neat Bis(2-chlorophenyl) phosphorochloridate. The hydrolysis is exothermic and releases corrosive Hydrogen Chloride (HCl) gas.
-
Primary Disposal Method: Alkaline Hydrolysis (Quenching).
-
Key Reaction:
-
Waste Designation: Post-quenching material must be treated as Halogenated Organic Waste (due to the chlorophenyl groups), not standard aqueous waste.
Chemical Profile & Hazard Analysis
To handle this compound safely, one must understand its specific reactivity profile. Unlike simple phosphoryl chloride (
| Property | Data | Relevance to Disposal |
| Chemical Name | Bis(2-chlorophenyl) phosphorochloridate | CAS: 17776-78-2 |
| Structure | Contains 1 reactive P-Cl bond and 2 stable ester linkages. | |
| Physical State | Viscous liquid or low-melting solid | May require dissolution in a solvent (e.g., Toluene, DCM) to facilitate flow during quenching. |
| Hazards | Corrosive (Skin/Eye), Water Reactive | Releases HCl gas on contact with moisture.[1][2] Causes severe burns.[1][2][3][4] |
| Reactivity | Electrophilic P-Cl bond | Reacts violently with nucleophiles (water, alcohols, amines). |
Scientist's Note: The "Bis" substitution means that after hydrolysis, you generate Bis(2-chlorophenyl) phosphate . This is a stable, lipophilic organic acid. It does not degrade instantly to phosphoric acid and phenol under mild conditions. Therefore, the waste stream remains organic , not inorganic.
Pre-Disposal Preparation
Before initiating any disposal procedure, establish the following safety perimeter.
Personal Protective Equipment (PPE)
-
Eyes: Chemical splash goggles AND a full-face shield (mandatory due to potential splashing/fumes).
-
Hands: Double-gloving recommended.
-
Inner: Nitrile (4 mil).
-
Outer: Nitrile (8 mil) or Neoprene (if handling large bulk).
-
-
Body: Chemical-resistant lab coat and closed-toe shoes.
-
Respiratory: All operations must be performed inside a certified chemical fume hood.
Required Materials
-
Solvent: Dichloromethane (DCM) or Toluene (to dilute the reagent).
-
Quenching Base: 10-20% Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (
). -
Cooling: Ice-water bath.[5]
-
Vessel: 3-neck round bottom flask (for containment) or a large beaker (if open quenching is safe in the hood).
The Quenching Protocol (Step-by-Step)
This protocol uses a Reverse Quench strategy. Instead of adding water to the chemical (which causes localized overheating and sputtering), we add the chemical to the aqueous base.
Scenario A: Residual Amounts (Glassware/Syringes)
-
Dilution: Rinse the glassware/syringe with a non-reactive solvent (DCM or Toluene) to dissolve the residual phosphorochloridate.
-
Quench: Slowly add this rinse solution into a beaker containing 10% NaOH or Saturated
. -
Wait: Allow to stir for 30 minutes.
-
Check pH: Ensure pH is neutral or slightly basic (pH 7-9).
-
Disposal: Pour the mixture into the Halogenated Organic Waste container.
Scenario B: Bulk Disposal (Pure Reagent > 5g)
Rationale: Bulk quantities pose a thermal runaway risk. We must control the rate of hydrolysis.
-
Dissolution (The Carrier Phase):
-
Dissolve the Bis(2-chlorophenyl) phosphorochloridate in a chemically inert solvent (DCM or Toluene) to create a 10-20% w/v solution.
-
Why? This acts as a heat sink and prevents the formation of solid clumps that encapsulate unreacted material.
-
-
Preparation of Quench Bath:
-
Place a large beaker/flask containing 20% NaOH solution (approx. 5-10 molar equivalents relative to the P-Cl species) into an ice bath.
-
Stir vigorously.
-
-
The Reverse Quench (Dropwise Addition):
-
Transfer the diluted phosphorochloridate solution into an addition funnel.
-
Add the solution dropwise into the cold, stirring alkaline base.
-
Observation: You may see white smoke (HCl mist) if the addition is too fast. Slow down if temperature spikes.
-
-
Digestion Phase:
-
Once addition is complete, remove the ice bath.
-
Allow the mixture to stir at room temperature for 1–2 hours.
-
Mechanism:[5] This ensures the P-Cl bond is fully hydrolyzed to the P-OH (phosphate) species.
-
-
Validation (The "Self-Validating" Step):
-
Separation & Waste Tagging:
-
Transfer the entire mixture (Organic solvent + Aqueous phase) to the waste container.
-
Label: "Hazardous Waste - Halogenated Organic."
-
Constituents: Toluene/DCM, Bis(2-chlorophenyl) phosphate, Sodium Chloride, Sodium Hydroxide.
-
Operational Workflow (Visualization)
The following diagram illustrates the decision logic and safety flow for the disposal process.
Figure 1: Decision matrix and workflow for the safe quenching of phosphorochloridates.
Emergency Contingencies
| Incident | Immediate Action |
| Spill (Outside Hood) | Evacuate area immediately. Do not attempt to clean without SCBA if fumes are present. Contact EHS. |
| Spill (Inside Hood) | Cover with dry sand or soda ash (Sodium Carbonate). Do not use water. Scoop into a container and quench cautiously in a separate beaker. |
| Skin Contact | Wipe off excess chemical with a dry cloth (if possible/fast), then rinse with water for 15 minutes. Note: Immediate water contact on skin will burn; wiping first reduces the thermal load. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4361784, Bis(2-chlorophenyl) phosphorochloridate. Retrieved from [Link]
- Massachusetts Institute of Technology (MIT) EHS.Standard Operating Procedure: Acid Chlorides and Phosphoryl Chloride. (General protocols for high-reactivity electrophiles).
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. Bis(2-chlorophenyl) phosphorochloridate | C12H8Cl3O3P | CID 4361784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemistry.nd.edu [chemistry.nd.edu]
- 6. kgroup.du.edu [kgroup.du.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
